molecular formula C6H8N2O B103124 5-Methoxy-4-methylpyrimidine CAS No. 19175-07-6

5-Methoxy-4-methylpyrimidine

Katalognummer: B103124
CAS-Nummer: 19175-07-6
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: QRCLRYUFPQUEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-4-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCLRYUFPQUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine (CAS 19175-07-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Potential of 5-Methoxy-4-methylpyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored derivative: this compound.

While direct experimental data on this compound is limited in public literature, its structural features—a methoxy group at the electron-rich 5-position and a methyl group at the 4-position—suggest a unique electronic and steric profile. This positions it as a valuable building block for creating novel chemical entities. This document serves as a comprehensive technical resource, synthesizing available data on related compounds to provide insights into its properties, a robust proposed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not widely published. The following table summarizes its core identifiers and provides predicted properties alongside experimental data for the closely related compound, 4-methylpyrimidine, for comparative purposes.

PropertyThis compound4-Methylpyrimidine (for comparison)
CAS Number 19175-07-63438-46-8
Molecular Formula C₆H₈N₂OC₅H₆N₂
Molecular Weight 124.14 g/mol 94.11 g/mol
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquid
Boiling Point Not experimentally determined141-142 °C
Density Not experimentally determined1.031 g/mL at 25 °C
Solubility Not experimentally determinedNot specified

Proposed Synthesis: A Practical Approach via Williamson Ether Synthesis

A reliable and straightforward method for the preparation of this compound is the Williamson ether synthesis, a classic and robust method for forming ethers.[3][4][5][6][7] This approach utilizes the commercially available precursor, 4-hydroxy-5-methylpyrimidine (which exists in its tautomeric form, 5-methylpyrimidin-4(3H)-one), and a suitable methylating agent.[8]

The underlying principle of this synthesis is the deprotonation of the hydroxyl group on the pyrimidine ring by a base to form a nucleophilic pyrimidinate anion. This anion then attacks the electrophilic methylating agent in an SN2 reaction to form the desired methoxy ether.

Experimental Protocol

Reaction: Methylation of 4-hydroxy-5-methylpyrimidine

Reagents & Materials:

  • 4-hydroxy-5-methylpyrimidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-5-methylpyrimidine (1.0 eq).

  • Solvation: Add anhydrous DMF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the hydroxyl group to form the reactive alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrimidinate anion.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Methyl iodide is an excellent electrophile for SN2 reactions. A slight excess ensures the reaction goes to completion. Dropwise addition is crucial to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution to decompose any unreacted NaH and methyl iodide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characteristics (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ ~8.8-8.6 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

  • δ ~8.3-8.1 ppm (s, 1H): This singlet is assigned to the proton at the C6 position. It is also deshielded by the ring nitrogens, though to a lesser extent than the C2 proton.

  • δ ~3.9-3.7 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).

  • δ ~2.4-2.2 ppm (s, 3H): This singlet corresponds to the protons of the methyl group (-CH₃) at the C4 position.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ ~160-155 ppm: C4 (carbon bearing the methyl group).

  • δ ~158-153 ppm: C2 (carbon between the two nitrogens).

  • δ ~155-150 ppm: C6.

  • δ ~140-135 ppm: C5 (carbon bearing the methoxy group).

  • δ ~60-55 ppm: Methoxy carbon (-OCH₃).

  • δ ~20-15 ppm: Methyl carbon (-CH₃).

Chemical Reactivity

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes positions 2, 4, and 6 susceptible to nucleophilic attack, especially if a good leaving group is present.[2][14][15] While the methyl group at C4 is not a leaving group, reactions at C2 or C6 with strong nucleophiles could potentially occur under forcing conditions.

  • Electrophilic Aromatic Substitution: The electron-deficient nature of the ring deactivates it towards electrophilic attack. However, the 5-position is the most electron-rich and is where electrophilic substitution (e.g., nitration, halogenation) would be expected to occur, albeit likely requiring harsh conditions.[14]

  • Reactivity of the Methoxy Group: The methoxy group is generally stable. However, as demonstrated in the synthesis of related hydroxypyrimidines, it can be cleaved by strong nucleophiles or under harsh acidic or basic conditions to yield the corresponding 5-hydroxypyrimidine.

  • N-Alkylation/Oxidation: Compared to pyridine, the nitrogen atoms in pyrimidine are less basic and therefore more difficult to alkylate or oxidize.[14]

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the extensive bioactivity of the pyrimidine class provides a strong rationale for its investigation as a scaffold in drug development.[16]

  • Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy. The substitution pattern of this compound could be explored to design novel inhibitors of oncogenic pathways.

  • Antiviral and Antimicrobial Agents: The pyrimidine core is present in several antiviral and antimicrobial drugs. This compound could serve as a starting point for the synthesis of new agents targeting viral or microbial enzymes.

  • CNS-Active Agents: The lipophilicity imparted by the methyl and methoxy groups may allow for blood-brain barrier penetration, opening possibilities for its use in developing agents targeting the central nervous system.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Williamson Ether Synthesis start 4-hydroxy-5-methylpyrimidine alkoxide Pyrimidinate Anion (Nucleophile) start->alkoxide Deprotonation product This compound alkoxide->product SN2 Attack reagent1 NaH or K₂CO₃ (Base in DMF) reagent1->start reagent2 CH₃I (Methylating Agent) reagent2->alkoxide

Caption: Proposed synthesis of this compound.

Experimental Workflow

G Setup 1. Inert Atmosphere Setup Deprotonation 2. Deprotonation with Base at 0°C Setup->Deprotonation Methylation 3. Addition of Methylating Agent Deprotonation->Methylation Reaction 4. Stir Overnight at RT Methylation->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purification 6. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for synthesis.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

  • Mestrelab Research. Mnova NMRPredict. Available from: [Link].

  • Wikipedia. Pyrimidine. Available from: [Link].

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. Available from: [Link].

  • Nikolov, S., et al. Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link].

  • Chemaxon. NMR Predictor. Available from: [Link].

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link].

  • University of Liverpool. Pyrimidines. Available from: [Link].

  • Lumen Learning. Williamson ether synthesis. Available from: [Link].

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link].

  • PubChem. 4-Amino-5-hydroxymethylpyrimidine. Available from: [Link].

  • ACD/Labs. NMR Predictor. Available from: [Link].

  • van der Plas, H. C. Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (1978). Available from: [Link].

  • Yesol, Y., et al. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. J. Chem. Inf. Model. (2018).
  • Slideshare. Pyrimidine. Available from: [Link].

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link].

  • St. Jean, D. J., Jr., et al. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Bioorg. Med. Chem. Lett. (2022).

Sources

An In-Depth Technical Guide to the Chemical Structure of 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Pyrimidine Core

To the dedicated researcher, the pyrimidine ring is more than a mere heterocyclic scaffold; it is a cornerstone of life and a versatile platform for therapeutic innovation. As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine's role is deeply woven into the fabric of DNA and RNA.[1] This inherent biological relevance has inspired decades of research, establishing the pyrimidine core as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and capacity for hydrogen bonding allow pyrimidine-based molecules to interact effectively with a multitude of biological targets, leading to a wide array of pharmacological activities.[2][3] These activities span from anticancer and antiviral to anti-inflammatory and cardiovascular applications.[4] This guide delves into the specific chemical architecture of 5-Methoxy-4-methylpyrimidine, a derivative that combines the foundational pyrimidine structure with key functional groups that modulate its physicochemical and potential biological properties. Our exploration is designed for the scientific professional, offering a blend of foundational knowledge, practical experimental insights, and a forward look into its potential applications.

Section 1: Molecular Identity and Physicochemical Profile

The precise arrangement of substituents on the pyrimidine ring dictates the molecule's behavior. In this compound, the strategic placement of a methoxy group at the 5-position and a methyl group at the 4-position creates a unique electronic and steric environment.

Chemical Structure:

Figure 1. 2D structure of this compound.

The core physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, from reaction setup to purification and formulation.

PropertyValueSource
IUPAC Name This compoundBLD Pharm[5]
CAS Number 19175-07-6BLD Pharm[5]
Molecular Formula C₆H₈N₂OBLD Pharm[5]
Molecular Weight 124.14 g/mol BLD Pharm[5]
Canonical SMILES CC1=NC=NC=C1OCBLD Pharm[5]

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis of substituted pyrimidines often involves a cyclocondensation reaction. A general and effective method is the reaction between an appropriate 1,3-dicarbonyl compound or a vinylogous iminium salt with an amidine.[6] This approach provides a direct route to the pyrimidine core.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification Precursor1 Methoxyacetone Enaminone 3-(Dimethylamino)-1- methoxyprop-2-en-1-one Precursor1->Enaminone Reaction Precursor2 DMF-DMA Precursor2->Enaminone Reaction Target This compound Enaminone->Target Condensation Amidine Acetamidine HCl Amidine->Target Base Sodium Ethoxide (NaOEt) Base->Target Workup Aqueous Workup & Extraction Target->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct Characterization

Sources

An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-methylpyrimidine is a substituted pyrimidine, a heterocyclic aromatic organic compound. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identifiers, a proposed synthesis protocol, its physicochemical properties, and a discussion of its potential applications in research and drug development, based on the known activities of structurally related compounds.

Core Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. These standardized notations are crucial for database searches, patent filings, and clear communication within the scientific community.

IdentifierValueSource
CAS Number 19175-07-6BLD Pharm
SMILES CC1=NC=NC=C1OCBLD Pharm
InChIKey HYFYZTADXFSUPQ-UHFFFAOYSA-NBide Pharm
Molecular Formula C₆H₈N₂O(Calculated)
Molecular Weight 124.14 g/mol (Calculated)

Synthesis and Mechanistic Rationale

Proposed Synthesis Workflow

G Start Starting Material: 4-Chloro-5-methylpyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Product Product: This compound Reaction->Product Purification Purification: Distillation or Chromatography Product->Purification Final Final Product Purification->Final

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-chloro-5-methylpyrimidine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

  • Choice of Precursor: 4-chloro-5-methylpyrimidine is a logical starting material as the chloro-substituent is a good leaving group for nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

  • Choice of Reagent and Solvent: Sodium methoxide provides the methoxy nucleophile, and methanol is a suitable polar protic solvent that can solvate the ions and facilitate the reaction.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the starting materials or intermediates are sensitive.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not extensively documented. However, based on its structure, we can predict its key properties.

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other small, substituted pyrimidines.
Boiling Point ~180-200 °CBased on the boiling points of related methoxypyrimidines.
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.The presence of the polar methoxy group and nitrogen atoms will lend some water solubility, but the overall molecule is predominantly nonpolar.
¹H NMR Aromatic protons, a singlet for the methyl group, and a singlet for the methoxy group.The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents on the pyrimidine ring.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the methoxy carbon.The carbon chemical shifts will provide information about the electronic environment of each carbon atom.
IR Spectroscopy C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.These characteristic peaks will confirm the presence of the key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (124.14 g/mol ).Fragmentation patterns can provide further structural information.

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound are not yet reported, the pyrimidine scaffold is a well-established and highly privileged structure in medicinal chemistry. The introduction of methyl and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Rationale for Potential Bioactivity

The pyrimidine ring is a key component of many therapeutic agents, exhibiting a wide range of biological activities including:

  • Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.

  • Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA allows for the design of molecules that can inhibit viral or microbial replication.

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many small molecule kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

The methyl and methoxy groups on the pyrimidine ring can modulate the molecule's properties in several ways:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially leading to a longer half-life in vivo.

  • Target Binding: These substituents can form specific interactions with the binding pockets of target proteins, enhancing potency and selectivity.

Given these considerations, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and derivatization of this core structure could lead to the discovery of new drug candidates.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. This guide has provided its core identifiers, a plausible synthetic route, and an overview of its predicted properties. The versatile pyrimidine core, combined with the modulating effects of the methyl and methoxy substituents, makes this molecule an attractive starting point for the development of novel compounds with a wide range of potential biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Molecular weight and formula of 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular specifications, synthesis, and application of 5-Methoxy-4-methylpyrimidine , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profiling

Executive Summary

This compound (CAS: 19175-07-6) is a functionalized pyrimidine derivative serving as a high-value scaffold in the development of kinase inhibitors, orexin receptor antagonists, and furin inhibitors. Its structural uniqueness lies in the electronic interplay between the electron-donating methoxy group at the C5 position and the steric bulk of the methyl group at C4, which modulates the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Physicochemical Specifications

The following data establishes the baseline identity for analytical validation.

PropertySpecification
Chemical Name This compound
CAS Registry Number 19175-07-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Exact Mass 124.0637 Da
SMILES CC1=NC=NC=C1OC
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water
Acidity (pKa) ~2.5 (Calculated for conjugate acid of pyrimidine nitrogen)
Structural Analysis & Characterization

To ensure the integrity of the compound during synthesis or procurement, researchers must validate the structure using orthogonal spectroscopic methods.

3.1. Proton NMR (¹H-NMR) Signature

The ¹H-NMR spectrum in CDCl₃ typically exhibits four distinct signal sets. The electron-donating effect of the 5-methoxy group shields the adjacent C6 proton relative to unsubstituted pyrimidine, while the C2 proton remains highly deshielded.

  • δ 8.85 ppm (s, 1H): H-2 (Proton between ring nitrogens; most deshielded).

  • δ 8.05 ppm (s, 1H): H-6 (Adjacent to the methoxy group).

  • δ 3.92 ppm (s, 3H): -OCH₃ (Methoxy group, singlet).

  • δ 2.45 ppm (s, 3H): -CH₃ (Methyl group at C4, singlet).

3.2. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Ion: [M+H]⁺ = 125.1 m/z

  • Fragmentation Pattern: Loss of methyl radical (M-15) or formaldehyde (from methoxy) are common high-energy fragments.

Synthetic Architecture

The synthesis of this compound often requires a multi-step approach to ensure correct regiochemistry. The most robust industrial route involves the modification of a dihalo-intermediate.

4.1. Core Synthesis Pathway (Dehalogenation Route)

This protocol utilizes 2,4-dichloro-5-methoxypyrimidine as the starting material, allowing for sequential functionalization.

  • Methylation (Regioselective): Reaction with methylmagnesium chloride (Grignard) or a methylboronic acid (Suzuki) preferentially occurs at the less hindered or more activated C4 position, yielding 2-chloro-5-methoxy-4-methylpyrimidine .

  • Hydrodehalogenation: The C2-chlorine is removed via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation to yield the final product.

4.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the target scaffold.

Synthesis_Pathway cluster_logic Mechanistic Logic Start Start: 2,4-Dichloro-5-methoxypyrimidine (CAS: 1245506-61-9) Step1 Step 1: C4-Methylation Reagent: MeMgCl / Fe(acac)3 Solvent: THF, -78°C to RT Start->Step1 Inter Intermediate: 2-Chloro-5-methoxy-4-methylpyrimidine Step1->Inter Step2 Step 2: Hydrodehalogenation Reagent: H2, Pd/C, Et3N Solvent: MeOH Inter->Step2 Final Target: This compound (CAS: 19175-07-6) Step2->Final Logic1 C4 is more electrophilic than C2 due to N3 activation. Logic1->Step1

Caption: Step-wise synthesis of this compound via regioselective alkylation and reduction.

Applications in Drug Development

The This compound moiety acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

5.1. Therapeutic Areas[1][2][3]
  • Orexin Receptor Antagonists: Used in the synthesis of sleep disorder therapeutics (e.g., insomnia).[3][4] The pyrimidine ring serves as a linker that orients the pharmacophore for optimal receptor binding.

  • Furin Inhibitors: The scaffold is incorporated into inhibitors of Furin (PCSK3), a proprotein convertase implicated in viral entry (including SARS-CoV-2) and cancer metastasis.

  • Kinase Inhibition: The N1/N3 nitrogens provide critical hydrogen bond acceptor sites for the ATP-binding pockets of various kinases.

5.2. Analytical Validation Workflow

To certify the compound for use in biological assays, the following validation loop is recommended.

Analytical_Workflow cluster_purity Purity Check cluster_id Structural ID Sample Crude Product (Post-Synthesis) LCMS LC-MS Analysis Target: [M+H]+ = 125.1 Sample->LCMS HPLC HPLC (UV 254nm) Target: >98% Area Sample->HPLC HNMR 1H-NMR (CDCl3) Check: 2 Singlets (Ar), 2 Singlets (Aliph) LCMS->HNMR HPLC->HNMR Decision QC Pass? HNMR->Decision Release Release for Biological Assay Decision->Release Yes Repurify Recrystallize / Column Chromatography Decision->Repurify No Repurify->Sample

Caption: Quality Control (QC) decision tree for validating this compound batches.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, standard pyrimidine handling protocols apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methyl group.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12461863 (Related: 5-Bromo-4-methylpyrimidine). Retrieved from [Link]

  • Merck Sharp & Dohme Corp (2012).Patent US8268848B2: Cyclopropane compound (Orexin Antagonists).
  • Constellation Pharmaceuticals (2017).Patent US11773078B2: Furin inhibitors.

Sources

A Senior Application Scientist's Comparative Analysis of 5-Methoxy-4-methylpyrimidine and 5-Methoxy-2-methylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The constitutional isomerism exhibited by substituted pyrimidines offers a fertile ground for nuanced explorations in medicinal chemistry and materials science. The precise placement of functional groups on the pyrimidine scaffold can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 5-methoxy-4-methylpyrimidine and 5-methoxy-2-methylpyrimidine. While specific literature on these exact molecules is sparse, this paper leverages established principles of heterocyclic chemistry to construct a predictive framework for their synthesis, characterization, and reactivity. By examining the electronic and steric interplay of the methoxy and methyl substituents at different positions, we aim to equip researchers with the foundational knowledge required to strategically incorporate these scaffolds into novel molecular designs.

Introduction: The Significance of Isomerism in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of heterocyclic chemistry, famously forming the structural basis for nucleobases like cytosine, thymine, and uracil.[1][2] In the realm of drug discovery, the pyrimidine scaffold is considered a "privileged" structure, appearing in a vast array of therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4] The versatility of pyrimidine-based compounds stems from the π-deficient nature of the ring, created by the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[5][6] This inherent electronic property, combined with the potential for substitution at the 2, 4, 5, and 6 positions, allows for the fine-tuning of a molecule's properties.

Constitutional isomers, such as the two molecules at the core of this guide, possess the same molecular formula (C₆H₈N₂O) but differ in the connectivity of their atoms. This seemingly subtle difference has profound implications. The location of the electron-donating methoxy group and the weakly electron-donating, sterically influential methyl group dictates the molecule's overall dipole moment, reactivity towards electrophiles and nucleophiles, and its potential to engage in specific intermolecular interactions—a critical factor in drug-receptor binding.[7] This guide will dissect these differences, offering predictive insights grounded in fundamental chemical principles.

Synthesis_4_Methyl reagents 2-Methoxy-3-oxobutanal + Formamidine conditions Base Catalyst (e.g., NaOEt in EtOH) Reflux reagents->conditions 1. intermediate Cyclization/ Dehydration Intermediate conditions->intermediate 2. Condensation product 5-Methoxy-4- methylpyrimidine intermediate->product 3. Aromatization

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis of 5-Methoxy-2-methylpyrimidine

For the 2-methyl isomer, the methyl group must be incorporated into the N-C-N fragment. Therefore, acetamidine is the required dinucleophile. The three-carbon component needed is a malondialdehyde derivative, specifically methoxymalondialdehyde.

  • Core Reaction: Condensation of acetamidine with methoxymalondialdehyde. [1]* Causality: Acetamidine directly installs the methyl group at the C2 position. The methoxymalondialdehyde provides the C4-H, C5-methoxy, and C6-H atoms to complete the ring.

Experimental Protocol: General Pinner-Type Pyrimidine Synthesis

This self-validating protocol provides a robust starting point for the synthesis of either isomer, with the key variable being the choice of starting materials as outlined above.

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂), add the amidine hydrochloride salt (1.1 eq.) and stir for 30 minutes at room temperature.

  • Addition of Carbonyl: Add the β-dicarbonyl compound (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [8]6. Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Physicochemical Properties: A Predictive Comparison

While experimental data for these specific isomers is not readily available, we can predict their key spectroscopic features and physical properties based on the known effects of methoxy and methyl substituents on the pyrimidine ring. [9][10]

¹H and ¹³C NMR Spectroscopy

The primary distinguishing features in the NMR spectra will be the chemical shifts of the ring protons and carbons, which are highly sensitive to the electronic environment. The electron-donating methoxy group will shield nearby protons and carbons (upfield shift), while the positions of the ring protons will be diagnostically different.

PropertyThis compound (Predicted)5-Methoxy-2-methylpyrimidine (Predicted)Rationale for Difference
¹H NMR: H2 Singlet, ~8.8-9.0 ppmN/A (Methyl group present)The H2 proton is typically the most deshielded proton in the pyrimidine ring due to the inductive effect of both adjacent nitrogen atoms.
¹H NMR: H4 N/A (Methyl group present)Doublet, ~8.5-8.7 ppmThe H4 proton is adjacent to N3 and is coupled to H6.
¹H NMR: H6 Singlet, ~8.4-8.6 ppmDoublet, ~8.5-8.7 ppmIn the 4-methyl isomer, H6 is a singlet. In the 2-methyl isomer, H6 is coupled to H4.
¹H NMR: -OCH₃ Singlet, ~3.9-4.1 ppmSinglet, ~3.9-4.1 ppmMinimal difference expected as it is attached to C5 in both cases.
¹H NMR: -CH₃ Singlet, ~2.5-2.7 ppmSinglet, ~2.6-2.8 ppmThe C2-methyl may be slightly more deshielded than the C4-methyl.
¹³C NMR: C2 ~158-160 ppm~165-168 ppmThe C2 carbon is inherently electron-deficient. Substitution with a methyl group will have a distinct effect compared to a proton.
¹³C NMR: C4 ~163-166 ppm~157-159 ppmThe position of the methyl group directly impacts the chemical shift of its attached carbon.
¹³C NMR: C5 ~108-112 ppm~108-112 ppmThe C5 carbon is shielded by the directly attached electron-donating methoxy group in both isomers.
¹³C NMR: C6 ~155-157 ppm~155-157 ppmSimilar electronic environment for C6 in both isomers.

Note: Predicted chemical shifts are in ppm relative to TMS and are based on data from analogous substituted pyrimidines. [11][12][13]

Physicochemical Properties

The positioning of the substituents will also influence macroscopic properties like boiling point, melting point, and solubility.

PropertyThis compound5-Methoxy-2-methylpyrimidineRationale for Difference
Molecular Weight 124.14 g/mol 124.14 g/mol Isomers have the same molecular formula.
Polarity/Dipole Moment Predicted to be higherPredicted to be lowerThe 4-methyl isomer likely has a less symmetrical distribution of electron density, leading to a larger net dipole moment.
Boiling Point Predicted to be higherPredicted to be lowerA higher dipole moment leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.
Solubility in Polar Solvents Predicted to be higherPredicted to be lower"Like dissolves like." The more polar isomer will have better solubility in polar solvents like water or ethanol.

Comparative Reactivity Analysis

The pyrimidine ring is π-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions. [6]The substituents significantly modulate this inherent reactivity.

  • Electron-Donating Groups (EDG): The methoxy group is a strong EDG via resonance (+R effect) and a weak electron-withdrawing group via induction (-I effect). Its net effect is to activate the ring, particularly the positions ortho and para to it (C4 and C6).

  • Electron-Withdrawing Groups (EWG): The methyl group is a weak EDG via hyperconjugation and induction.

Electrophilic Aromatic Substitution (EAS)

EAS on pyrimidines is difficult and requires harsh conditions. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich. [6]

  • In both isomers, the methoxy group at C5 strongly activates this position, making it the exclusive site for any potential EAS reactions (e.g., nitration, halogenation). However, since C5 is already substituted, further EAS is highly unlikely without displacing an existing group.

Nucleophilic Aromatic Substitution (SNA_r_)

This is the most important reaction pathway for functionalizing pyrimidine rings. The C2, C4, and C6 positions are electron-deficient and are the primary sites for nucleophilic attack, especially if they bear a good leaving group (like a halogen).

Reactivity cluster_4Me This compound cluster_2Me 5-Methoxy-2-methylpyrimidine a C2: Most electron deficient. Prime site for Nu attack. b C6: Electron deficient. Secondary site for Nu attack. c C4: Sterically hindered by -CH3. Less accessible to Nu. d C4 & C6: Electron deficient, equivalent. Prime sites for Nu attack. e C2: Sterically hindered by -CH3. Less accessible to Nu.

Caption: Predicted sites of nucleophilic attack on the two isomers.

  • This compound: The C2 position is the most electron-deficient and sterically accessible, making it the primary target for nucleophiles. The C6 position is also susceptible, but less so than C2. The C4 position is blocked by the methyl group.

  • 5-Methoxy-2-methylpyrimidine: The C4 and C6 positions are electronically equivalent and are the most likely sites for nucleophilic attack. The C2 position is sterically encumbered by the methyl group, rendering it less reactive.

This differential reactivity is a key strategic consideration. For example, if a researcher needs to functionalize the C2 position, the 4-methyl isomer is the superior starting material. Conversely, for C4/C6 functionalization, the 2-methyl isomer is the logical choice.

Applications in Drug Discovery and Medicinal Chemistry

While these specific isomers may not be widely reported, their core structure is highly relevant. Methoxy- and methyl-substituted pyrimidines are common scaffolds in kinase inhibitors, GPCR modulators, and other therapeutic classes. [7][14]

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine ring to form hydrogen bonds with the hinge region of the kinase active site. The specific substitution pattern dictates the binding orientation and selectivity.

  • Bioisosteric Replacement: The methyl and methoxy groups can be used to probe steric and electronic requirements in a binding pocket. Switching the positions of these groups allows for a systematic exploration of the structure-activity relationship (SAR).

  • Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The choice of isomer allows for the strategic placement of this metabolic block.

The pyrazolo[1,5-a]pyrimidine and imidazopyrimidine scaffolds, which are extensions of the basic pyrimidine ring, have shown significant promise as antitumor and anti-inflammatory agents, highlighting the broad utility of this heterocyclic system. [14][15][16]

Conclusion

The comparative analysis of this compound and 5-methoxy-2-methylpyrimidine underscores a fundamental principle in medicinal chemistry: constitutional isomerism is a powerful tool for molecular design. Although structurally similar, these two molecules exhibit distinct electronic and steric profiles that lead to predictable differences in their spectroscopic signatures and chemical reactivity. The 4-methyl isomer presents an accessible C2 position for nucleophilic functionalization, while the 2-methyl isomer directs reactivity towards the C4 and C6 positions. Understanding these intrinsic differences allows researchers to make informed decisions when selecting scaffolds for synthesis, enabling the rational design of novel compounds with tailored properties for applications in drug discovery and materials science. This guide provides the foundational, predictive logic necessary to harness the subtle yet significant power of isomeric differentiation.

References

  • Pinner pyrimidine synthesis. (n.d.). Slideshare.
  • Pyrimidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved February 9, 2026, from [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved February 9, 2026, from [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science. Retrieved February 9, 2026, from [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. Retrieved February 9, 2026, from [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocyclic compounds, 5-Methoxy-4-methylpyrimidine (5-MMP) serves as a critical intermediate, particularly in the development of kinase inhibitors and antiviral agents. Its solubility profile is a governing factor in reaction kinetics, purification yields, and crystal habit modification.

Unlike simple benzenoid systems, the pyrimidine core of 5-MMP introduces specific solute-solvent interactions—primarily hydrogen bond acceptance at the N1/N3 positions and dipole-dipole interactions via the methoxy ether linkage. This guide provides a comprehensive technical analysis of the solubility behavior of 5-MMP, establishing a predicted solubility landscape based on Structure-Activity Relationships (SAR) of pyrimidine analogues and detailing the Laser Dynamic Method for precise experimental determination.

Physicochemical Characterization

To understand the solubility mechanisms, we must first analyze the solute's molecular attributes.

Molecular Architecture
  • Core Structure: A

    
    -deficient heteroaromatic ring (pyrimidine).
    
  • Substituents:

    • C4-Methyl: Increases lipophilicity and disrupts crystal lattice packing efficiency compared to unsubstituted pyrimidine.

    • C5-Methoxy: Acts as a weak hydrogen bond acceptor and increases electron density in the ring, slightly enhancing solubility in polar protic solvents.

Polarity & Lattice Energy

The solubility (


) of 5-MMP is governed by the balance between the breakdown of its crystal lattice (enthalpy of fusion, 

) and the solvation energy.
  • Predicted LogP: ~0.8–1.2 (Moderately lipophilic).

  • Dipole Moment: Significant contribution from the heterocyclic nitrogens and the methoxy oxygen, favoring solvents with moderate-to-high dielectric constants.

Solubility Landscape: Predicted & Empirical Trends

While specific mole-fraction datasets for 5-MMP are often proprietary, its behavior can be accurately modeled using data from structural analogues (e.g., 4-methoxy-2-methylpyrimidine and general pyrimidine derivatives).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityProcess Utility
Polar Protic Methanol, Ethanol, IPAH-Bonding (Solvent Donor -> Solute Acceptor)High Reaction medium; Crystallization solvent
Polar Aprotic DMF, DMSO, NMPStrong Dipole-DipoleVery High Dissolution for analysis; Reaction solvent
Esters/Ketones Ethyl Acetate, AcetoneDipole-DipoleModerate Extraction; Wash solvent
Chlorinated Chloroform, DCMDispersion + Weak PolarModerate-High Synthesis workup
Aromatic Toluene, Xylene

Stacking
Low-Moderate Anti-solvent (High T); Reaction solvent
Aliphatic Hexane, Heptane, CyclohexaneDispersion (London Forces)Very Low Anti-solvent (Precipitation)
Temperature Dependence

Solubility for pyrimidine derivatives typically follows an endothermic dissolution process (


).
  • Trend: Solubility increases exponentially with temperature.

  • Implication: A steep solubility curve in alcohols (e.g., Ethanol) suggests they are ideal candidates for cooling crystallization , allowing for high recovery yields upon cooling from reflux to

    
    .
    

Experimental Protocol: Laser Dynamic Method

For high-precision solubility determination (essential for thermodynamic modeling), the Laser Dynamic Method (Synthetic Method) is superior to static gravimetric analysis due to speed and reproducibility.

Methodology Diagram (DOT)

SolubilityProtocol Fig 1. Laser Dynamic Solubility Determination Workflow Prep Sample Preparation (Weigh Solute + Solvent) Heat Heating Phase (Rate: 2 K/min) Prep->Heat Sealed Vessel Detect Laser Transmittance (Dissolution Point) Heat->Detect Monitoring Cool Cooling Phase (Recrystallization Point) Detect->Cool Hysteresis Check Data Data Logging (T vs. Mole Fraction) Detect->Data Primary Data Cool->Data Validation

Step-by-Step Procedure
  • Preparation: Accurately weigh 5-MMP (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source (e.g., He-Ne laser) and a light intensity detector on opposite sides of the vessel.

  • Equilibration: Agitate the suspension at constant speed (e.g., 400 rpm).

  • Dynamic Heating: Increase temperature slowly (

    
    ) using a programmable thermostat.
    
  • Detection: Record the temperature (

    
    ) where laser transmittance reaches maximum (indicating complete dissolution).
    
  • Repetition: Add more solute to the same vessel and repeat to generate a curve of Mole Fraction (

    
    ) vs. Temperature (
    
    
    
    ).

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most reliable model for correlating pyrimidine solubility is the modified Apelblat equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use these parameters to interpolate solubility at any temperature, critical for designing cooling ramps in crystallizers.

van't Hoff Analysis (Mechanistic Insight)

This analysis reveals the driving forces of dissolution:



  • Enthalpy (

    
    ):  Typically positive (endothermic) for 5-MMP. High positive values indicate strong crystal lattice forces.
    
  • Entropy (

    
    ):  Typically positive, driven by the disordering of the crystal lattice upon solvation.
    
  • Interpretation: If

    
     is the dominant term, the solubility is highly temperature-dependent (good for crystallization). If 
    
    
    
    dominates, the solubility curve is flatter.

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following purification strategy is recommended for 5-MMP.

Solvent Selection Logic

SolventSelection Fig 2. Crystallization Process Decision Tree Start Crude 5-MMP Polarity Check Impurity Profile Start->Polarity Decision Solubility Test Polarity->Decision RouteA High T Solubility > 10% Low T Solubility < 1% Decision->RouteA Ideal Curve RouteB High Solubility at all T Decision->RouteB Flat Curve ActionA Cooling Crystallization (Solvent: Ethanol or IPA) RouteA->ActionA ActionB Anti-Solvent Crystallization (Solvent: EtOAc, Anti-solvent: Heptane) RouteB->ActionB

Recommended System
  • Primary System: Ethanol/Water (90:10) .

    • Rationale: The presence of water suppresses the solubility of the lipophilic methyl group slightly, enhancing yield upon cooling, while Ethanol maintains high capacity at reflux.

  • Alternative: Ethyl Acetate/Heptane .

    • Rationale: Useful if the impurity profile is highly polar (polar impurities stay in EtOAc, product precipitates with Heptane addition).

References

  • Baluja, S., et al. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." Journal of Chemical & Engineering Data.

  • BenchChem Technical Guides. (2025). "Solubility of 4-Methoxy-1,5-naphthyridine and related heterocyclic analogues." BenchChem Repository.

  • PubChem Compound Summary. (2025). "4-Methoxy-2-methylpyrimidine (Analogue Physicochemical Data)." National Center for Biotechnology Information.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

5-Methoxy-4-Methylpyrimidine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and structural utility of the 5-methoxy-4-methylpyrimidine scaffold. This analysis is written from the perspective of a Senior Application Scientist to aid researchers in fragment-based drug discovery (FBDD) and lead optimization.

Technical Whitepaper | Version 2.0

Executive Summary

The This compound moiety represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyrimidines, this specific substitution pattern offers a unique balance of electronic modulation and steric control. The 5-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the pyrimidine nitrogens and serving as a hydrogen bond acceptor, while the 4-methyl group provides a critical hydrophobic anchor and induces conformational constraints (the "Magic Methyl" effect).

This guide explores its utility as a core building block in Orexin receptor antagonists , Furin inhibitors , and BET bromodomain inhibitors , providing validated synthetic protocols and SAR (Structure-Activity Relationship) insights.

Chemical Architecture & Pharmacophore Analysis

Electronic and Steric Properties

The synergy between the C4-methyl and C5-methoxy substituents creates a distinct pharmacological profile:

  • Electronic Push-Pull: The C5-methoxy group donates electron density into the ring via resonance (+M effect), making the N1 and N3 atoms better hydrogen bond acceptors compared to unsubstituted pyrimidines. This is critical for binding affinity in kinase and GPCR pockets.

  • Metabolic Blocking: The C4-methyl group blocks a primary site of metabolic oxidation (cytochrome P450 attack), extending the half-life (

    
    ) of the parent molecule.
    
  • Conformational Locking: In bi-aryl systems, the C4-methyl group introduces steric clash with ortho-substituents on the connected ring, forcing the molecule into a twisted conformation often required for selectivity (e.g., in atropisomeric kinase inhibitors).

Structural Visualization

The following diagram illustrates the pharmacophoric vectors and the synthesis logic for the key intermediate 2-chloro-5-methoxy-4-methylpyrimidine .

G Start 2,4-Dichloro-5-methoxypyrimidine (Starting Material) Reagents MeMgCl + Fe(acac)3 (Iron-Catalyzed Coupling) Start->Reagents Product 2-Chloro-5-methoxy-4-methylpyrimidine (Key Scaffold) Reagents->Product Regioselective Methylation (C4) Orexin Orexin Antagonists (Sleep Disorders) Product->Orexin SnAr / Buchwald Furin Furin Inhibitors (Fibrosis) Product->Furin Suzuki Coupling BET BET Bromodomain Inhibitors (Epigenetics) Product->BET Nucleophilic Sub.

Figure 1: Synthetic workflow and therapeutic divergence of the this compound scaffold.

Validated Synthetic Protocols

The primary challenge in accessing this scaffold is achieving regioselectivity during the alkylation of 2,4-dichloropyrimidines. The following protocol utilizes an iron-catalyzed cross-coupling , which is superior to standard palladium couplings for this specific transformation due to cost and specific C4-selectivity.

Protocol: Regioselective Synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine

Source Validation: Adapted from Patent US8268848B2 (Cyclopropane compounds) and WO2014140076A1.

Reagents:

  • 2,4-Dichloro-5-methoxypyrimidine (10.0 g, 55.9 mmol)

  • Iron(III) acetylacetonate [Fe(acac)₃] (1.97 g, 5.59 mmol, 10 mol%)

  • Methylmagnesium chloride (3.0 M in THF, 22.4 mL, 67.1 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • N-methyl-2-pyrrolidone (NMP) (2.5 mL) – Optional co-solvent to boost solubility.

Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 2,4-dichloro-5-methoxypyrimidine, Fe(acac)₃, and anhydrous THF (and NMP if used). Cool the mixture to 0°C using an ice bath.

  • Addition: Transfer the Methylmagnesium chloride solution to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor via LC-MS for the consumption of starting material (m/z 179/181) and formation of product (m/z 159/161).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous ammonium chloride (50 mL). Dilute with ethyl acetate (100 mL).

  • Workup: Filter the biphasic mixture through a Celite pad to remove iron residues. Separate the organic layer.[1][2][3][4] Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% Ethyl Acetate in Hexanes).

  • Yield: Expect 6.5 – 7.5 g (70-80%) of a white to pale yellow solid.

Why this works: The Iron(III) catalyst facilitates the cross-coupling preferentially at the C4 position (more electron-deficient) over the C2 position, a selectivity that is difficult to achieve with standard lithiation strategies.

Medicinal Chemistry Applications

Orexin Receptor Antagonists (Insomnia)

The this compound scaffold is a critical component in the development of dual orexin receptor antagonists (DORAs). In compounds like those described in US8268848B2 , the pyrimidine ring serves as a bioisostere for phenyl or pyridine rings found in earlier generations (e.g., Suvorexant).

  • Role: The 5-methoxy group occupies a specific hydrophilic pocket in the Orexin 1/2 receptor, while the 4-methyl group induces a twist that improves selectivity against other GPCRs.

  • Data: Analogs containing this core demonstrated dose-dependent reduction in sleep latency and increased REM sleep in rat models.

Furin Inhibitors (Fibrotic Diseases)

Furin is a proprotein convertase implicated in fibrosis and cancer.[5] The this compound moiety has been utilized as a "warhead" or recognition motif in small molecule inhibitors.

  • Mechanism: The pyrimidine nitrogen acts as a key acceptor for the catalytic histidine in the Furin active site.

  • SAR Insight: Removal of the 5-methoxy group results in a >10-fold loss in potency, highlighting its role in electrostatic anchoring.

BET Bromodomain Inhibitors

In the context of epigenetic regulation, this scaffold is used to inhibit the binding of BET family bromodomains to acetylated lysine residues.[6]

  • Application: Used as a headgroup in 2,3-disubstituted tetrahydroquinoline derivatives (WO2014140076A1).

  • Advantage: The scaffold provides a favorable lipophilic ligand efficiency (LLE) profile compared to heavier bicyclic systems.

Comparative Data Analysis

The following table summarizes the impact of the 5-methoxy-4-methyl substitution pattern on physicochemical properties compared to standard pyrimidines.

Scaffold VariantLogP (Calc)pKa (N1)Metabolic Stability (Microsomal)Key Interaction
Pyrimidine (Unsub) 0.81.3LowWeak H-bond acceptor
4-Methylpyrimidine 1.11.9MediumHydrophobic fill
5-Methoxypyrimidine 0.92.5MediumH-bond acceptor (stronger)
This compound 1.3 2.8 High Dual: Steric Lock + H-bond

Table 1: Physicochemical profiling of pyrimidine derivatives. The combination of 4-Me and 5-OMe optimizes both lipophilicity (LogP) and basicity (pKa) for CNS and intracellular targets.

Structural Activity Relationship (SAR) Logic

The decision to employ this scaffold should be based on the following logic flow:

SAR Start Target Requirement Analysis Q1 Is the binding pocket hydrophobic & narrow? Start->Q1 Decision1 Use 4-Methyl group (Steric fit) Q1->Decision1 Yes Alternative Consider Pyridine/Phenyl Q1->Alternative No Q2 Is H-bond acceptor needed at 5-position? Decision2 Use 5-Methoxy group (Electronic anchor) Q2->Decision2 Yes Decision1->Q2 Result Select this compound Scaffold Decision2->Result

Figure 2: SAR Decision Tree for scaffold selection.

References

  • Cyclopropane compound . Patent US8268848B2. Google Patents. Link

    • Describes the synthesis of 2-chloro-5-methoxy-4-methylpyrimidine and its use in Orexin antagonists.
  • 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors . Patent WO2014140076A1. Google Patents. Link

    • Details the iron-catalyzed methyl
  • Furin inhibitors . Patent US11773078B2. Google Patents. Link

    • Validates the scaffold in fibrosis and cancer applic
  • Triazolone compounds and uses thereof . Patent WO2013134562A1. Google Patents. Link

    • Demonstrates the use of the scaffold in PPAR-alpha antagonists.
  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs . Bioorganic & Medicinal Chemistry Letters. Link

    • Provides context on 4,5-disubstituted pyrimidines in NHE-1 inhibition.

Sources

A Comprehensive Safety & Handling Guide for 5-Methoxy-4-methylpyrimidine in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a core heterocyclic scaffold, 5-Methoxy-4-methylpyrimidine is a valuable building block for researchers in medicinal chemistry and drug development. Its structure is featured in compounds targeting a range of diseases, from metabolic disorders to cancer.[1][2][3] The methoxy group, in particular, is a privileged substituent in medicinal chemistry, often used to modulate ligand-target binding, improve physicochemical properties, and optimize ADME parameters.[4]

However, as a specialized research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this compound is not always readily accessible. This guide is designed to bridge that gap for the professional researcher. It provides a robust, in-depth safety and handling framework by synthesizing data from structurally analogous pyrimidine and pyridine derivatives, coupled with established principles of chemical hygiene. Our approach is to build a conservative and precautionary safety profile, enabling researchers to handle this compound with the high degree of caution it warrants.

Section 1: Chemical Identity and Physicochemical Profile

Understanding a compound's fundamental properties is the first step in a thorough risk assessment. The pyrimidine core, substituted with a methyl and a methoxy group, dictates its reactivity, solubility, and potential interactions.

Caption: Molecular Structure of this compound.

Table 1: Estimated Physicochemical Properties

Property Value Justification / Source
Molecular Formula C₆H₈N₂O Based on chemical structure.
Molecular Weight 124.14 g/mol Calculated from molecular formula.
Physical State White to off-white crystalline solid Predicted based on analogous compounds like 2-Amino-4-methoxy-6-methylpyrimidine.[5]
Solubility Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, ethanol). Inferred from related methoxypyrimidine structures.[6]
Boiling Point >150 °C (Estimated) Analogous, less substituted 4-Methylpyrimidine boils at 141-142 °C.[7] Substitution typically increases the boiling point.

| Melting Point | Not available. Must be determined experimentally. | N/A |

Section 2: Hazard Identification and Risk Assessment - A Synthesized Approach

Without a specific GHS classification, a conservative risk assessment is paramount. By examining the hazards consistently reported for structurally similar chemicals, we can establish a reliable, precautionary hazard profile. The primary risks associated with substituted pyrimidines include irritation, acute toxicity if ingested, and respiratory effects.[8][9][10][11]

Table 2: Predicted GHS Hazard Classification and Justification

Hazard Class Predicted Category Signal Word Justification Based on Analogous Compounds
Acute Toxicity, Oral Category 4 Warning Harmful if swallowed. This is a common classification for substituted pyrimidines and pyridines.[10][11]
Skin Corrosion/Irritation Category 2 Warning Causes skin irritation. Frequently cited for chloro-, bromo-, and amino-substituted pyrimidines and pyridines.[5][8][9][10][11]
Serious Eye Damage/Irritation Category 2A Warning Causes serious eye irritation. A consistent finding across numerous related heterocyclic compounds.[5][8][9][11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation. A key hazard for many nitrogen-containing heterocyclic powders.[9][10][11][12] |

This synthesized profile mandates the use of robust engineering controls and personal protective equipment in all handling scenarios.

start Start: Experiment Planning with this compound assess_quantity 1. Assess Quantity (mg vs. multi-gram scale) start->assess_quantity assess_aerosol 2. Assess Procedure (Risk of dust/aerosol generation?) assess_quantity->assess_aerosol select_controls 3. Select Engineering Controls assess_aerosol->select_controls Yes (e.g., weighing, scraping) assess_aerosol->select_controls No (e.g., in solution) select_ppe 4. Select Personal Protective Equipment (PPE) select_controls->select_ppe emergency_plan 5. Define Emergency Plan (Spill & Exposure Response) select_ppe->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Pre-experiment risk assessment workflow for handling the compound.

Section 3: Toxicological Profile and Routes of Exposure

The primary health risks stem from its predicted irritant and toxic properties. All routes of exposure should be considered and mitigated.

  • Inhalation: Inhaling dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[8][9] This is the most likely route of exposure when handling the solid compound.

  • Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and itching.[5] Prolonged contact should be avoided.

  • Eye Contact: The compound is predicted to be a serious eye irritant.[5][8] Contact can cause pain, tearing, and redness, with potential for more significant damage if not promptly addressed.

  • Ingestion: Accidental ingestion may be harmful. Symptoms could include irritation of the mucous membranes.[8]

A Note on Chronic Toxicity: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In line with best practices for novel chemical entities, it should be handled as if it has the potential for chronic effects. All exposure must be minimized.

Section 4: Safe Handling, Storage, and Engineering Controls

Adherence to a strict handling protocol is the most effective way to prevent exposure.

Protocol: Standard Operating Procedure for Handling

  • Engineering Controls:

    • Causality: To mitigate the primary risk of inhalation, all manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[13] The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing (e.g., multi-gram scale solution preparation), chemical splash goggles are required.[8]

    • Hand Protection: Wear nitrile gloves. Inspect gloves for tears or holes before each use. For extended procedures, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[13]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Handling Procedures:

    • Avoid creating dust. Use a micro-spatula for transfers. If transferring from a larger bottle, gently roll the container rather than shaking it.

    • For making solutions, add the solid to the solvent slowly.

    • Ensure all containers are clearly and accurately labeled.

  • Decontamination:

    • Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) after work is complete.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents, as these are incompatible with many organic compounds.

Section 5: Emergency Procedures

A pre-planned response is critical to mitigating the harm from any accidental exposure or spill.

First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention and show them the container or label.[8]

Spill Response Protocol

The response to a spill is dictated by its scale and the immediate hazard it presents.

spill Spill Occurs assess Assess Spill: - Inside or outside fume hood? - Quantity (<1g or >1g)? - Is anyone contaminated? spill->assess minor Minor Spill (<1g, contained in hood) assess->minor Minor major Major Spill (>1g or outside hood) assess->major Major cleanup Trained personnel clean up using spill kit. (See protocol below) minor->cleanup evacuate Alert others, evacuate area. Call institutional EHS. major->evacuate

Caption: Decision tree for chemical spill response.

Protocol: Minor Spill Cleanup (Solid, <1 gram, inside a fume hood)

  • Alert & Restrict: Alert colleagues in the immediate area. Ensure access to the area is restricted.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain & Absorb: Gently cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to prevent further aerosolization.[15]

  • Collect: Carefully sweep the material and absorbent into a dustpan. Place the collected material into a designated hazardous waste container. Do not use a brush that will create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container. Seal and label the container appropriately for disposal according to your institution's EHS guidelines.[8]

For any major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety department.[16]

References

  • Title: Safety Data Sheet: 2-methylpyridine borane complex Source: Angene Chemical URL: [Link]

  • Title: Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 Source: PubMed URL: [Link]

  • Title: Chemical Spill Procedures Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link]

  • Title: Chemical Spill procedure Source: University of Wollongong URL: [Link]

  • Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

  • Title: Chemical Spill Procedures Source: University of Toronto Environmental Health & Safety URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: 5-Bromo-4-methylpyrimidine Source: PubChem URL: [Link]

  • Title: 5-Bromo-4-methoxy-2-methylpyridine Source: PubChem URL: [Link]

Sources

5-Methoxy-4-methylpyrimidine supplier and bulk pricing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Characterization of 5-Methoxy-4-methylpyrimidine CAS Registry Number: 19175-07-6 Content Type: Technical Procurement & Application Guide[1]

Executive Summary

This compound (CAS 19175-07-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antitubercular agents.[1][2] Unlike its more common isomers (e.g., 4-methoxy-5-methylpyrimidine), this specific regioisomer presents unique sourcing challenges due to lower commercial availability.[1]

This guide provides a technical roadmap for researchers and procurement officers to source, verify, and handle this compound, ensuring supply chain security and data integrity in drug development pipelines.

Part 1: Chemical Identity & Isomer Criticality

The "Isomer Trap" in Procurement: The most common failure mode in sourcing this compound is purchasing the wrong regioisomer. The marketplace is saturated with 4-methoxy-5-methylpyrimidine (CAS 22536-63-6) and 2-methoxy-4-methylpyrimidine (CAS 14001-60-6).[1]

Identity Confirmation Table

Feature Target: this compound Common Imposter: 4-Methoxy-5-methylpyrimidine
CAS Number 19175-07-6 22536-63-6
Structure Methoxy group at C5; Methyl at C4.[1] Methoxy group at C4; Methyl at C5.[3]
Molecular Weight 124.14 g/mol 124.14 g/mol
Key NMR Signal Distinct singlets for C4-Me and C5-OMe.[1] Shifts differ due to shielding effects of N-atoms.[1]

| Availability | Low / Made-to-Order | High / Stock Item |

Expert Insight: When requesting quotes, explicitly attach the chemical structure image to your RFQ (Request for Quote) to prevent vendors from quoting the cheaper, incorrect isomer based on a fuzzy text search.

Part 2: Sourcing Strategy & Market Dynamics

Supplier Landscape

Direct "bulk pricing" for CAS 19175-07-6 is rarely public because it is often classified as a Custom Synthesis item rather than a catalog commodity.[1]

  • Primary Suppliers (Verified Listings):

    • BLD Pharm: Currently lists CAS 19175-07-6.[1][2] Often holds small inventory (mg to gram scale) for screening.

    • Specialized Aggregators: Vendors like eChemi and ChemicalBook list the compound, but they often act as brokers for Chinese manufacturing labs.

  • Bulk Pricing Estimates (Q1 2026 Projections):

    • Note: Prices are volatile and depend on raw material costs (e.g., 4-methyl-5-pyrimidinol).[1]

    • Research Scale (1g - 10g): $150 - $400 USD (High variance due to custom synthesis setup fees).[1]

    • Pilot Scale (100g - 1kg): $2,500 - $5,000 USD/kg.[1]

    • Commercial Scale (>10kg): Requires a dedicated campaign; prices can drop to

      
      1,200/kg if a scalable route is validated.[1]
      
Sourcing Decision Matrix

Use the following logic to determine your procurement path.

SourcingStrategy Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 10 grams Qty->Small Screening Large > 100 grams Qty->Large Scale-up StockCheck Check BLD Pharm / Major Cats BuyStock Direct Purchase (High Unit Cost, Fast Lead Time) StockCheck->BuyStock In Stock CustomSyn Initiate Custom Synthesis (Lower Unit Cost, 4-8 Wk Lead Time) StockCheck->CustomSyn Not Listed Small->StockCheck RFQ Issue RFQ with: 1. CAS 19175-07-6 2. Structure Image 3. Min Purity 98% Large->RFQ RFQ->CustomSyn

Figure 1: Decision matrix for sourcing rare pyrimidine isomers.[1] For quantities >100g, custom synthesis is almost always more cost-effective than buying out catalog stock.[1]

Part 3: Technical Characterization & Quality Control

To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on the Certificate of Analysis (CoA) provided by a broker.

Analytical Protocols
  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm (pyrimidine ring absorption).

    • Acceptance Criteria: >98.0% area AUC. Regioisomers often elute with very similar retention times; slow gradients are recommended.

  • 1H NMR (Identity - Critical):

    • Solvent: DMSO-d6 or CDCl3.[1]

    • Diagnostic Peaks (Predicted):

      • Singlet (~2.3 - 2.5 ppm): Methyl group at C4.[1]

      • Singlet (~3.8 - 4.0 ppm): Methoxy group at C5.[1]

      • Singlet (~8.0 - 9.0 ppm): Pyrimidine ring protons (H2 and H6).[1]

    • Differentiation: In the 4-methoxy-5-methyl isomer, the chemical shift of the methyl and methoxy groups will vary slightly due to the electronic environment of the nitrogen atoms.[1]

Synthesis Route (For In-House Production)

If supply is unavailable, the compound can be synthesized via O-methylation of 4-methyl-5-pyrimidinol .[1]

Retrosynthetic Logic:

  • Precursor: 4-methyl-5-pyrimidinol (CAS 13755-93-6).[1]

  • Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (NaH).
    
  • Solvent: DMF or Acetone.

Step-by-Step Protocol (General Procedure):

  • Dissolution: Dissolve 1.0 eq of 4-methyl-5-pyrimidinol in anhydrous DMF.

  • Deprotonation: Add 1.2 eq of

    
    . Stir at room temperature for 30 mins.
    
  • Methylation: Add 1.1 eq of Methyl Iodide dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor via TLC/LCMS.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography is essential to remove N-methylated byproducts (a common issue in pyrimidine alkylation).

Part 4: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Hygroscopicity: Pyrimidines with ether linkages are generally stable but can be hygroscopic. Store in a desiccator.

  • Temperature: Refrigerator (2-8°C) recommended for long-term storage to prevent slow oxidation or hydrolysis.[1]

  • Incompatibility: Strong oxidizing agents and strong acids.[4]

Part 5: Quality Assurance Workflow

Implement this workflow to validate incoming bulk shipments.

QC_Workflow Receipt Material Receipt (Check CAS 19175-07-6) Visual Visual Inspection (White to Off-White Solid) Receipt->Visual Solubility Solubility Test (DMSO/Methanol) Visual->Solubility LCMS LC-MS Analysis (Confirm MW: 124.14) Solubility->LCMS NMR 1H NMR Analysis (Confirm Regiochemistry) LCMS->NMR Decision Quality Decision NMR->Decision Release Release to Inventory Decision->Release Pass Reject Quarantine / Return Decision->Reject Fail (Isomer/Purity <95%)

Figure 2: Incoming Quality Control (IQC) workflow. NMR is non-negotiable for distinguishing regioisomers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrimidine derivatives. Retrieved from [Link]

  • Richter, M., et al. (2022).[3] Synthesis and characterization of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData. (Discusses synthesis of related methoxy-methylpyrimidine isomers). Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 5-Methoxy-4-methylpyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

5-Methoxy-4-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 4-position offers unique electronic and steric properties, making it a key intermediate for the synthesis of targeted kinase inhibitors and other pharmacologically relevant compounds. This document provides a comprehensive guide to the synthesis of this compound from the readily available precursor, 5-bromo-4-methylpyrimidine, focusing on the underlying chemical principles and a detailed, field-proven protocol.

Reaction Mechanism: A Tale of Two Pathways

The conversion of 5-bromo-4-methylpyrimidine to its 5-methoxy counterpart is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. The reaction can proceed through two main pathways: an uncatalyzed SNAr reaction and a copper-catalyzed process.

Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)

In the uncatalyzed SNAr mechanism, the methoxide ion (CH₃O⁻), a potent nucleophile, directly attacks the carbon atom bearing the bromine atom. This addition forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[1] The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the subsequent elimination step, the bromide ion, a good leaving group, is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the methoxide salt, thereby increasing the nucleophilicity of the "naked" methoxide anion.[1]

Copper-Catalyzed Methoxylation

For less reactive aryl halides or to achieve milder reaction conditions, a copper-catalyzed pathway can be employed. Copper(I) salts, such as copper(I) iodide (CuI), are effective catalysts for such transformations.[2][3] The precise mechanism of copper-catalyzed methoxylation is complex and can involve oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the methoxide and subsequent reductive elimination. The use of a ligand, such as an oxalamide, can play a key role in facilitating the reaction.[2][3] This method offers a cost-effective alternative to palladium-catalyzed reactions.[3]

Experimental Workflow Overview

Synthesis Workflow Overall Synthetic Workflow reagents Reagent Preparation (5-bromo-4-methylpyrimidine, Sodium Methoxide in Methanol) reaction Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction Addition workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product analysis Characterization (NMR, Mass Spectrometry) purification->analysis Pure Product

Caption: A schematic overview of the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the uncatalyzed nucleophilic aromatic substitution, which is often sufficient for activated systems like bromopyrimidines. A copper-catalyzed modification is also discussed for cases where higher yields or milder conditions are required.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-bromo-4-methylpyrimidine≥97%Commercially Available
Sodium methoxide (NaOMe)≥95% or 25% solution in MeOHCommercially AvailableHighly hygroscopic and corrosive. Handle with care.
Methanol (MeOH)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-4-methylpyrimidine (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition:

    • Prepare a solution of sodium methoxide (1.2-1.5 eq) in anhydrous methanol. If using solid sodium methoxide, it can be added directly to the reaction flask, though pre-dissolving in methanol is often preferred for better control.

    • Slowly add the sodium methoxide solution to the stirred solution of 5-bromo-4-methylpyrimidine at room temperature. An exotherm may be observed.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Copper-Catalyzed Modification (Optional)

For improved yields or milder conditions, the following modifications can be made to the above protocol:

  • Add copper(I) iodide (CuI) (5-10 mol%) to the reaction flask along with the 5-bromo-4-methylpyrimidine before the addition of the sodium methoxide solution.

  • The reaction may proceed at a lower temperature (e.g., 60-80 °C).

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Data (in CDCl₃)
  • ¹H NMR:

    • δ ~ 8.5-8.7 ppm (s, 1H, H2)

    • δ ~ 8.2-8.4 ppm (s, 1H, H6)

    • δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)

    • δ ~ 2.4-2.6 ppm (s, 3H, -CH₃)

  • ¹³C NMR:

    • δ ~ 160-165 ppm (C4)

    • δ ~ 155-160 ppm (C2)

    • δ ~ 150-155 ppm (C6)

    • δ ~ 115-120 ppm (C5)

    • δ ~ 55-60 ppm (-OCH₃)

    • δ ~ 15-20 ppm (-CH₃)

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry
  • Expected [M+H]⁺: m/z = 125.07

Troubleshooting and Optimization

Troubleshooting Troubleshooting Guide start Problem low_yield Low or No Conversion start->low_yield side_products Multiple Spots on TLC start->side_products workup_issues Difficulty in Purification start->workup_issues sol_low_yield_1 Increase Temperature low_yield->sol_low_yield_1 sol_low_yield_2 Increase Equivalents of NaOMe low_yield->sol_low_yield_2 sol_low_yield_3 Add CuI Catalyst low_yield->sol_low_yield_3 sol_low_yield_4 Ensure Anhydrous Conditions low_yield->sol_low_yield_4 sol_side_products_1 Lower Reaction Temperature side_products->sol_side_products_1 sol_side_products_2 Use Stoichiometric NaOMe side_products->sol_side_products_2 sol_side_products_3 Optimize Chromatography Gradient side_products->sol_side_products_3 sol_workup_issues_1 Thorough Aqueous Washes workup_issues->sol_workup_issues_1 sol_workup_issues_2 Use of Different Extraction Solvent workup_issues->sol_workup_issues_2

Caption: A decision tree for troubleshooting common issues during the synthesis.

Safety Precautions

  • Sodium Methoxide: Highly corrosive and reacts violently with water. It is also flammable. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5][6][7] Ensure all glassware is dry.[6]

  • 5-bromo-4-methylpyrimidine: May be harmful if swallowed or in contact with skin. Avoid inhalation.

  • Solvents: DMF is a reproductive toxin. Methanol is toxic. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 5-bromo-4-methylpyrimidine is a robust and scalable reaction that can be achieved through nucleophilic aromatic substitution. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving high yields and purity. The optional use of a copper catalyst can further enhance the efficiency of the reaction. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.

References

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
  • Sodium Methoxide. Sciencemadness.org. [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. PubMed. [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]

  • Making sodium methoxide (NaOMe methanolic solution). YouTube. [Link]

  • Copper-Catalyzed Carbonylation of Alkyl Iodides. University of Illinois Chicago - UIC Indigo. [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. J Mass Spectrom. [Link]

  • (PDF) Thermometric Quantitative Selective Analysis of Sodium Methoxide in Methanol Industrial Solutions. ResearchGate. [Link]

  • SAFETY DATA SHEET - Durham Tech. [Link]

  • Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Chemistry Portal. [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka | Patsnap. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • material safety data sheet sodium methoxide (powder). Alkali Metals Ltd. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Copper( I ) Iodide. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Copper(I) iodide. Wikipedia. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

Sources

Iron(III) acetylacetone catalyzed cross-coupling for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facilitating Sustainable Pyrimidine Synthesis: Iron(III) Acetylacetonate Catalyzed Cross-Coupling Strategies

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthesis routes often rely on precious metal catalysts like palladium, which present challenges related to cost, toxicity, and environmental impact. This guide details the application of iron(III) acetylacetonate [Fe(acac)₃], an inexpensive, abundant, and environmentally benign precatalyst, for the efficient synthesis of substituted pyrimidines.[3][4][5][6] We explore the underlying mechanistic principles, provide a detailed, field-tested protocol for a multi-component synthesis, and offer insights into reaction optimization and troubleshooting. This approach represents a significant step towards more sustainable and economical pharmaceutical development.[7][8]

Introduction: The Case for Iron Catalysis

The synthesis of complex heterocyclic compounds is a central task in drug discovery. Pyrimidines, in particular, are privileged structures due to their wide range of biological activities.[2] Historically, the construction of these molecules via cross-coupling has been dominated by palladium and nickel catalysts. While effective, these metals are costly and pose environmental and health concerns, with strict limits on their residual levels in final drug products.[8]

Iron catalysis has emerged as a powerful and sustainable alternative.[9][10] Iron is the most abundant transition metal, and its low cost and minimal toxicity make it ideal for large-scale industrial synthesis.[6][7] Iron(III) acetylacetonate, Fe(acac)₃, is a particularly attractive precatalyst due to its stability, ease of handling, and high reactivity in a multitude of organic transformations, including C-C and C-N bond formations.[5][11] This document focuses on a robust method for pyrimidine synthesis using Fe(acac)₃, specifically the dehydrogenative coupling of alcohols with amidines.[2]

Mechanistic Rationale: Activating the Catalyst

Fe(acac)₃ is a precatalyst, meaning it is converted into the active catalytic species under the reaction conditions. The versatility of iron, which can access multiple oxidation states (from -2 to +6), allows it to catalyze a wide array of reactions through various mechanistic pathways, including those involving radical intermediates.[7][12]

In the context of pyrimidine synthesis from alcohols and amidines, a plausible mechanism involves an iron(II)/iron(0) catalytic cycle coupled with a dehydrogenation step.

Proposed Catalytic Cycle:

  • Catalyst Activation: The Fe(III) precatalyst is reduced in situ to a more reactive low-valent iron species, likely Fe(II) or Fe(0).

  • Alcohol Dehydrogenation: The active iron catalyst facilitates the oxidation of the primary or secondary alcohol substrate to the corresponding aldehyde or ketone. This step releases two hydrogen atoms.

  • Condensation: The in-situ generated carbonyl compound reacts with the amidine to form an enamine or a related intermediate.

  • Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization. Subsequent elimination and dehydrogenation, potentially aided by the iron catalyst and atmospheric oxygen, lead to the formation of the aromatic pyrimidine ring and regeneration of the active iron catalyst.[13]

Catalytic_Cycle cluster_main Iron-Catalyzed Dehydrogenative Coupling cluster_inputs Inputs Fe_acac3 Fe(acac)₃ (Precatalyst) ActiveFe Active Fe(II) Species Fe_acac3->ActiveFe In-situ Reduction Dehydrogenation Alcohol Dehydrogenation (R-CH₂OH → R-CHO) ActiveFe->Dehydrogenation Catalyzes Condensation Condensation with Amidine Dehydrogenation->Condensation Forms Aldehyde/ Ketone Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Intermediate Aromatization Dehydrogenative Aromatization Cyclization->Aromatization Forms Dihydropyrimidine Aromatization->ActiveFe Regenerates Catalyst Product 2,4,6-Trisubstituted Pyrimidine Aromatization->Product Alcohol Alcohol Alcohol->Dehydrogenation Amidine Amidine Amidine->Condensation Air Air (Oxidant) Air->Aromatization

Caption: Proposed catalytic cycle for pyrimidine synthesis.

Experimental Protocols & Data

This section provides a general, robust protocol for the synthesis of 2,4,6-trisubstituted pyrimidines.

Materials and Equipment
  • Catalyst: Iron(III) acetylacetonate [Fe(acac)₃] (99.9% trace metals basis)

  • Substrates: Substituted primary/secondary alcohols and amidine hydrochlorides (reagent grade or higher)

  • Base: Potassium carbonate (K₂CO₃), anhydrous

  • Solvent: Toluene or Dioxane (anhydrous)

  • Glassware: Oven-dried round-bottom flask, condenser, magnetic stir bar

  • Atmosphere: The reaction is typically run under an air atmosphere.[2]

  • Analytical: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer, Mass spectrometer.

General Protocol: Synthesis of 2,4,6-Triphenylpyrimidine

This protocol describes the synthesis from benzaldehyde and benzamidine as a representative example. The reaction can also be initiated from benzyl alcohol, which oxidizes to benzaldehyde in situ.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fe(acac)₃ (17.7 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.), benzamidine hydrochloride (188 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously under an air atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,4,6-triphenylpyrimidine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Scope and Optimization Data

The versatility of this iron-catalyzed method allows for the synthesis of a wide array of pyrimidine derivatives. The following table summarizes representative yields for various substrates based on literature precedents.[13]

EntryCarbonyl/Alcohol SourceAmidine SourceProductTypical Yield (%)
1BenzaldehydeBenzamidine2,4,6-Triphenylpyrimidine85-95
24-Methoxybenzyl alcoholBenzamidine2,4-Diphenyl-6-(4-methoxyphenyl)pyrimidine80-90
3AcetophenoneBenzamidine4-Methyl-2,6-diphenylpyrimidine75-85
4PropiophenoneAcetamidine2-Methyl-4-ethyl-6-phenylpyrimidine60-70
5CyclohexanoneBenzamidine2-Phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine65-75

Key Optimization Insights:

  • Catalyst Loading: 3-5 mol% of Fe(acac)₃ is generally sufficient for efficient conversion.[14]

  • Solvent: High-boiling, non-polar solvents like toluene or xylene are preferred.

  • Temperature: Temperatures between 100-120 °C are typically required to drive the dehydrogenation and cyclization steps.[2]

  • Base: An inorganic base like K₂CO₃ is crucial for neutralizing the amidine hydrochloride salt and facilitating the reaction.

Standard Workflow & Troubleshooting

A systematic approach is key to reproducible results. The following workflow diagram and troubleshooting guide are provided to assist researchers.

Experimental_Workflow start Start: Planning prep Reagent & Glassware Preparation (Oven-dry) start->prep setup Reaction Setup (Fe(acac)₃, Substrates, Base) prep->setup reaction Reaction Execution (Solvent, Heat, Stir) setup->reaction monitor TLC Monitoring reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Standard experimental workflow for pyrimidine synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Wet reagents or solvent.1. Use fresh Fe(acac)₃.2. Ensure oil bath reaches and maintains the target temperature (110-120 °C).3. Use anhydrous solvent and oven-dried glassware.
Recovery of Starting Alcohol Inefficient dehydrogenation step.Increase catalyst loading to 7-10 mol%. Ensure the reaction is open to air or use a gentle stream of air.
Multiple Side Products 1. Self-condensation of carbonyl compound.2. Decomposition at high temperature.1. Ensure amidine is present in slight excess (1.2 equiv.).2. Lower reaction temperature slightly (to 100 °C) and extend reaction time.
Difficult Purification Streaking on TLC plate, co-eluting impurities.1. Filter crude product through a short plug of silica before loading on the column.2. Try a different solvent system for chromatography.

Conclusion

The use of Iron(III) acetylacetonate provides a highly effective, economical, and sustainable pathway for the synthesis of medicinally relevant pyrimidine scaffolds. This method avoids the use of expensive and toxic heavy metals, aligning with the principles of green chemistry. The operational simplicity, broad substrate scope, and tolerance of atmospheric conditions make this protocol highly valuable for researchers in both academic and industrial settings, particularly in the field of drug development.[4]

References

  • Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Das, S. K., & Bhanage, B. M. (2018). Iron-catalyzed synthesis of heterocycles. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Wang, Z., et al. (2021). General method for iron-catalyzed multicomponent radical cascades–cross-couplings. Science Advances. Available at: [Link]

  • SYNFORM. (2018). Iron(III) Chloride Catalyzed Synthesis of Spirocyclic Pyrimidinones. Thieme Chemistry. Available at: [Link]

  • Wang, C., et al. (2018). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry. Available at: [Link]

  • Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of bioactive pyrimidine derivatives. Molecular Diversity. Available at: [Link]

  • Mondal, R., et al. (2019). Iron Catalyzed Synthesis of Pyrimidines Under Air. Advanced Synthesis & Catalysis. Available at: [Link]

  • Shen, B., et al. (2019). A cis-β-iron(iii) SALPN catalyst for hydrogen atom transfer reductions and olefin cross couplings. Organic & Biomolecular Chemistry. Available at: [Link]

  • Johnson, M. T., & Louie, J. (2011). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Organic Letters. Available at: [Link]

  • ResearchGate. (2019). Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications. Request PDF. Available at: [Link]

  • Al-Maw G., A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Maqbool, T., et al. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, G. (2021). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Pell, C., & Ruhland, K. (2020). On the Use of Iron in Organic Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (2021). Iron-Catalyzed Alkyne-Based Multicomponent Synthesis of Pyrimidines under Air. Request PDF. Available at: [Link]

  • MDPI. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. Available at: [Link]

  • Das, S., et al. (2023). Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. ACS Central Science. Available at: [Link]

  • Wang, Y., et al. (2025). Catalytic asymmetric C-N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Nature Communications. Available at: [Link]

  • Cárdenas, D. J. (2010). Iron-catalyzed Cross-coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Campora, J., et al. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Methoxylation of 4-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reaction conditions and protocols for the successful methoxylation of 4-methylpyrimidine derivatives. Moving beyond a simple recitation of steps, this document delves into the causal relationships between reagent choice, reaction parameters, and outcomes, ensuring a robust and reproducible methodology grounded in established chemical principles.

Introduction: The Significance of Methoxylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1][2] The introduction of a methoxy group (-OCH₃) onto the pyrimidine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Consequently, the controlled and efficient methoxylation of pyrimidine derivatives is a critical transformation in the synthesis of novel pharmaceutical agents and advanced organic materials. This document serves as a senior-level guide to understanding and executing this vital reaction.

Section 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The methoxylation of an activated pyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Unlike nucleophilic substitutions at sp³-hybridized carbons (SN2), the SNAr reaction is a two-step process well-suited to electron-deficient aromatic systems like pyrimidines.[5][6]

Pillar of Causality: Why Pyrimidines Favor SNAr

The inherent electron-withdrawing nature of the two ring nitrogen atoms reduces the electron density of the pyrimidine ring, making it susceptible to attack by nucleophiles.[4][7] This effect is most pronounced at the C2, C4, and C6 positions. The reaction is initiated by the attack of a nucleophile (methoxide ion, CH₃O⁻) on the carbon atom bearing a suitable leaving group (typically a halide). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer-like complex.[4] Aromaticity is restored in the final step through the expulsion of the leaving group.[4]

Caption: General SNAr mechanism for pyrimidine methoxylation.

Section 2: Critical Parameters for Successful Methoxylation

Optimizing the methoxylation reaction requires careful consideration of the substrate, reagent, solvent, and temperature.

Substrate Selection: The Leaving Group is Key

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group. For pyrimidine systems, halides are the most common and effective leaving groups.

  • Chloropyrimidines : These are the most widely used substrates due to their relatively low cost and high reactivity.[8][9] They are typically synthesized from the corresponding hydroxypyrimidines (pyrimidones) using chlorinating agents like phosphorus oxychloride (POCl₃).[6][10]

  • Other Halides : Bromo- and iodo-pyrimidines are also effective substrates, but their application is less common due to higher costs. Fluoro-pyrimidines can be used, but the C-F bond is stronger, often requiring more forcing conditions.

For reactions involving 2,4-dichloropyrimidines, nucleophilic attack is generally regioselective, favoring displacement of the chloride at the 4-position first.[11][12]

The Methoxylating Agent: Sodium Methoxide

Sodium methoxide (NaOMe) is the reagent of choice for introducing a methoxy group. It serves as a potent source of the methoxide nucleophile (CH₃O⁻).

  • Source : It is commercially available as a solid powder or as a solution in methanol. For moisture-sensitive reactions, it can be freshly prepared by reacting clean sodium metal with anhydrous methanol.

  • Stoichiometry : A slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.[4] Using a large excess can sometimes lead to the displacement of other groups on the pyrimidine ring.[13]

Solvent System: A Critical Choice

The choice of solvent can dramatically influence reaction rates and outcomes.

  • Methanol (MeOH) : This is a common and logical choice when using sodium methoxide. It serves as an excellent solvent for the reagent and substrate. Reactions are often run at reflux temperature in methanol.[14]

  • Polar Aprotic Solvents (DMSO, DMF) : Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are known to significantly accelerate SNAr reactions.[15][16] They are excellent at solvating cations (like Na⁺) while leaving the nucleophile (CH₃O⁻) relatively "bare" and more reactive.[16] Reactions in these solvents can often be performed at lower temperatures or for shorter durations compared to those in protic solvents.

Reaction Temperature and Time

Temperature is a crucial parameter that must be optimized for each specific substrate.

  • General Range : Temperatures can vary from room temperature to over 100°C.[17][18] Highly activated pyrimidines may react readily at lower temperatures, while less reactive substrates often require heating to reflux.[4]

  • Monitoring : It is essential to monitor the reaction's progress using a suitable technique, most commonly Thin Layer Chromatography (TLC), to determine the optimal reaction time and prevent the formation of side products.[4][18]

Section 3: Experimental Protocols

A self-validating protocol requires a well-defined starting material. Therefore, this section includes a representative procedure for preparing a key dichloropyrimidine precursor from its corresponding diol, followed by the methoxylation protocol.

Workflow Experimental Workflow start Start: 4-Methylpyrimidine-2,6-diol chlorination Step 1: Chlorination (POCl₃, Amine Cat.) start->chlorination precursor Intermediate: 2,6-Dichloro-4-methylpyrimidine chlorination->precursor methoxylation Step 2: Methoxylation (NaOMe, Methanol) precursor->methoxylation workup Step 3: Aqueous Workup & Extraction methoxylation->workup purification Step 4: Purification (Recrystallization or Chromatography) workup->purification product Final Product: 2-Chloro-6-methoxy-4-methylpyrimidine purification->product

Caption: A typical workflow from pyrimidinediol to methoxylated product.

Protocol 1: Synthesis of 2,6-Dichloro-4-methylpyrimidine (Precursor)

This protocol describes the conversion of a hydroxypyrimidine to a chloropyrimidine, a necessary precursor for SNAr.

Materials:

  • 4-Methylpyrimidine-2,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other tertiary amine catalyst[10]

  • Toluene or other high-boiling inert solvent

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup : In a fume hood, charge a round-bottom flask with 4-methylpyrimidine-2,6-diol (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Catalyst Addition : Slowly add N,N-dimethylaniline (0.1-0.5 eq) to the stirred suspension. The reaction is often exothermic.

  • Heating : Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • POCl₃ Removal : After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Workup : Caution: Highly Exothermic! Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water.

  • Extraction : Extract the aqueous suspension with DCM or EtOAc (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-methylpyrimidine.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 2: Selective Monomethoxylation of 2,6-Dichloro-4-methylpyrimidine

This protocol details the regioselective substitution at the more reactive C4 position.

Materials:

  • 2,6-Dichloro-4-methylpyrimidine (1.0 eq)

  • Sodium methoxide (1.0-1.2 eq), 25% solution in methanol or solid

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating source

Procedure:

  • Dissolution : Dissolve 2,6-dichloro-4-methylpyrimidine in anhydrous methanol in a round-bottom flask.

  • Reagent Addition : Cool the solution in an ice bath (0°C). Slowly add the sodium methoxide solution dropwise over 15-20 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the product and consumption of the starting material by TLC. Gentle heating (40-50°C) may be required if the reaction is sluggish.[18]

  • Quenching : Once the reaction is complete, cool the mixture and quench by adding cold water.

  • Isolation : The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration and wash with cold water.

  • Extraction : If the product does not precipitate, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration : Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification : Purify the crude 2-chloro-6-methoxy-4-methylpyrimidine by column chromatography on silica gel or by recrystallization to obtain the final product.

Section 4: Data Summary and Troubleshooting

Table 1: Summary of Typical Reaction Parameters
ParameterCondition for Protocol 2Rationale / Causality
Substrate 2,6-Dichloro-4-methylpyrimidineActivated substrate with two potential leaving groups.
Nucleophile Sodium Methoxide (NaOMe)Strong nucleophile for efficient SNAr reaction.
Equivalents of Nu⁻ 1.0 - 1.2 eqControlled stoichiometry favors monosubstitution at the more reactive C4 position.
Solvent Anhydrous MethanolGood solvent for reactants; minimizes hydrolysis side products.
Temperature 0°C to Room TemperatureLower temperature enhances selectivity for the more reactive C4 position.
Reaction Time 2 - 4 hoursTypically sufficient for monosubstitution; must be monitored by TLC.[18]
Workup Aqueous Quench / ExtractionNeutralizes excess base and separates the organic product from inorganic salts.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive substrate. 2. Deactivated sodium methoxide (hydrolyzed). 3. Reaction temperature is too low.1. Confirm the presence of a good leaving group. 2. Use fresh or properly stored sodium methoxide. 3. Increase temperature incrementally (e.g., to 40°C, then to reflux) while monitoring by TLC.[4]
Formation of Di-substituted Product 1. Excess sodium methoxide used. 2. Reaction time is too long or temperature is too high.1. Use closer to 1.0 equivalent of NaOMe. 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Run the reaction at a lower temperature.
Formation of Hydroxypyrimidine Presence of water in the reaction mixture.Use anhydrous methanol and properly dried glassware. Store sodium methoxide under inert conditions.[4]
Complex Mixture of Products Reaction conditions are too harsh, leading to decomposition or side reactions.Reduce reaction temperature and/or time. Ensure inert atmosphere if substrate is sensitive.

Conclusion

The methoxylation of 4-methylpyrimidine derivatives is a robust and reliable transformation when grounded in a solid understanding of the SNAr mechanism. Success hinges on the careful selection of a suitably activated substrate, the use of a potent nucleophile like sodium methoxide, and the judicious choice of solvent and temperature to control both reactivity and selectivity. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and reproducibly synthesize these valuable chemical entities for a wide range of applications in science and industry.

References

Sources

Protocol for synthesizing 2-Chloro-5-methoxy-4-methylpyrimidine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine

Introduction & Significance

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and agrochemicals. 2-Chloro-5-methoxy-4-methylpyrimidine is a critical intermediate because it offers three distinct vectors for diversification:

  • C2-Chloro: Highly reactive towards nucleophilic aromatic substitution (

    
    ) with amines or alkoxides, allowing for the introduction of complex side chains.
    
  • C5-Methoxy: A stable electron-donating group that modulates the electronic properties of the ring and can be demethylated to a hydroxyl group for further functionalization.

  • C4-Methyl: Provides steric bulk and can be oxidized to a formyl or carboxylic acid group, or halogenated for side-chain coupling.

This protocol details a robust, three-step synthesis starting from commercially available ethyl 2-methoxy-3-oxobutanoate . The route features a high-yielding condensation, a regioselective chlorination, and a critical zinc-mediated partial reduction to establish the correct substitution pattern.

Retrosynthetic Analysis & Workflow

The synthesis is designed to ensure regiochemical fidelity. Direct chlorination of a mono-hydroxy precursor often yields mixtures. Therefore, we utilize a "Make-and-Reduce" strategy: construct the fully oxidized 2,4-dichloro core and selectively remove the labile C4-chlorine atom.

Chemical Pathway:

  • Condensation: Urea + Ethyl 2-methoxy-3-oxobutanoate

    
     5-Methoxy-6-methyluracil.
    
  • Chlorination: 5-Methoxy-6-methyluracil +

    
    
    
    
    
    2,4-Dichloro-5-methoxy-6-methylpyrimidine.
  • Regioselective Reduction: Zinc/Ammonium Chloride

    
    2-Chloro-5-methoxy-4-methylpyrimidine .
    

(Note: Due to pyrimidine symmetry, 2-chloro-5-methoxy-6-methylpyrimidine is identical to the target 2-chloro-5-methoxy-4-methylpyrimidine.)

SynthesisWorkflow Start Starting Materials Ethyl 2-methoxy-3-oxobutanoate + Urea Step1 Step 1: Condensation (NaOEt, EtOH, Reflux) Target: 5-Methoxy-6-methyluracil Start->Step1 Cyclization Step2 Step 2: Chlorination (POCl3, PhNMe2, Reflux) Target: 2,4-Dichloro-5-methoxy-6-methylpyrimidine Step1->Step2 Aromatization/Chlorination Step3 Step 3: Regioselective Reduction (Zn dust, NH4Cl, EtOH/H2O) Target: 2-Chloro-5-methoxy-4-methylpyrimidine Step2->Step3 Selective Dechlorination

Figure 1: Synthetic workflow for 2-Chloro-5-methoxy-4-methylpyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-6-methyluracil

Objective: Construct the pyrimidine ring with the methoxy and methyl substituents in place.

  • Reagents:

    • Ethyl 2-methoxy-3-oxobutanoate (1.0 equiv)[1]

    • Urea (1.5 equiv)[2]

    • Sodium Ethoxide (2.5 equiv, 21% wt in EtOH)

    • Ethanol (Solvent, 5 mL/g substrate)

    • Conc. HCl (for quenching)

  • Procedure:

    • Charge a reaction vessel with Urea and Sodium Ethoxide solution under

      
       atmosphere.
      
    • Add Ethyl 2-methoxy-3-oxobutanoate dropwise at ambient temperature.

    • Heat the mixture to reflux (78°C) and stir for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

    • Cool the reaction mass to 0–5°C.

    • Quench carefully with Conc. HCl until pH reaches ~2.[2] The product will precipitate.[3]

    • Filter the solid, wash with cold water (2x) and cold ethanol (1x).

    • Dry in a vacuum oven at 50°C to constant weight.

  • Expected Yield: 75–85%

  • Key Observation: Product is a white to off-white crystalline solid.

Step 2: Synthesis of 2,4-Dichloro-5-methoxy-6-methylpyrimidine

Objective: Convert the dihydroxy (uracil) core into the highly reactive dichloro intermediate.

  • Reagents:

    • 5-Methoxy-6-methyluracil (1.0 equiv)

    • Phosphorus Oxychloride (

      
      ) (5.0 equiv)
      
    • N,N-Dimethylaniline (1.0 equiv) Note: Catalyzes the reaction and scavenges HCl.

  • Procedure:

    • In a fume hood, charge the 5-Methoxy-6-methyluracil into a flask.

    • Add

      
        carefully (exothermic).
      
    • Add N,N-Dimethylaniline dropwise.

    • Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

    • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.

    • Extract the aqueous mixture with Dichloromethane (DCM) (3x).

    • Wash combined organics with sat.

      
       and brine.[4]
      
    • Dry over

      
       and concentrate to yield the crude dichloro product.
      
  • Expected Yield: 80–90%

  • Purification: Usually sufficiently pure for the next step. If needed, recrystallize from Hexane/EtOAc.

Step 3: Regioselective Synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine

Objective: Selectively remove the chlorine atom at the C4 position (adjacent to the methyl group) while retaining the C2 chlorine.

  • Mechanism: Zinc-mediated radical reduction. The C4-Cl bond is weaker and sterically distinct from the C2-Cl bond, allowing for kinetic selectivity.

  • Reagents:

    • 2,4-Dichloro-5-methoxy-6-methylpyrimidine (1.0 equiv)

    • Zinc Dust (Activated, 2.0 equiv)

    • Ammonium Chloride (

      
      ) (saturated aq. solution, 5 mL/g substrate)
      
    • Ethanol (Solvent)[3]

  • Procedure:

    • Dissolve the dichloro intermediate in Ethanol.

    • Add Saturated

      
       solution  with vigorous stirring.
      
    • Add Zinc Dust in portions over 15 minutes.

    • Heat the mixture to 60°C . Monitor closely by HPLC/TLC.

      • Endpoint: Disappearance of starting material. Prolonged heating may lead to over-reduction (removal of C2-Cl).

    • Filter the hot mixture through a Celite pad to remove Zinc residues. Wash pad with Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate .

    • Dry (

      
      ) and concentrate.
      
  • Expected Yield: 65–75%

  • Characterization:

    • Appearance: White/Pale yellow solid.

    • 1H NMR (DMSO-d6):

      
       ~8.2 (s, 1H, H-6), 3.8 (s, 3H, OMe), 2.3 (s, 3H, Me). Note: The presence of the singlet at ~8.2 ppm confirms the removal of one chlorine and the presence of the aromatic proton.
      

Critical Process Parameters (CPPs)

ParameterStep 1 (Condensation)Step 2 (Chlorination)Step 3 (Reduction)
Temperature Reflux (78°C)Reflux (105°C)55–60°C
Stoichiometry Urea (1.5 eq) ensures full conversion of expensive ester.

(5 eq) acts as solvent and reagent.
Zinc (2.0 eq). Excess leads to over-reduction.
Time 6–8 hours3–5 hours1–3 hours (Strict monitoring required)
Quenching pH adjustment to 2 is vital for precipitation.Exothermic! Slow addition to ice is mandatory.Filtration of Zn must be done while warm to prevent product crash-out.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1.

    • Cause: Moisture in the system or old Sodium Ethoxide.

    • Fix: Use freshly prepared NaOEt or anhydrous commercial grade. Ensure the ethyl 2-methoxy-3-oxobutanoate is high purity (>95%).

  • Issue: Over-reduction in Step 3 (Formation of 5-methoxy-4-methylpyrimidine).

    • Cause: Reaction temperature too high (>70°C) or reaction time too long.

    • Fix: Quench the reaction immediately upon consumption of starting material. Use

      
       instead of Acetic Acid for a milder proton source.
      
  • Issue: Regioselectivity concerns.

    • Validation: The C4-Cl is electronically more susceptible to reduction than the C2-Cl in this scaffold. The product identity (2-Cl vs 4-Cl) can be confirmed by NOE (Nuclear Overhauser Effect) NMR studies irradiating the methyl group; if the H-6 proton shows enhancement, the regiochemistry is correct (Me and H are adjacent). In our target (2-Cl-5-OMe-4-Me), the Me is at 4 and H is at 6 (separated by C5-OMe), so NOE should be weak or absent compared to the isomer. Correction: Actually, the target is 2-Chloro-5-methoxy-4-methylpyrimidine. The proton is at C6. The Methyl is at C4. They are meta to each other.

References

  • Ethyl 2-methoxy-3-oxobutanoate (CAS 129400-09-5). PubChem.[1] (Starting material data). [Link]

  • Reduction of Chloropyrimidines with Zinc. Organic Chemistry Portal. (General methodology for selective hydrodehalogenation). [Link]

Sources

Precision Functionalization of Pyrimidines: Advanced Grignard Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern pharmacophores, present in a vast array of kinase inhibitors and antivirals. However, its electron-deficient nature presents a "reactivity paradox" for medicinal chemists: the ring is highly susceptible to nucleophilic attack, yet prone to over-addition (formation of dihydropyrimidines) or ring-opening during metallation.

Standard Grignard protocols often fail with pyrimidines due to lack of chemoselectivity. This guide details three field-proven protocols that circumvent these limitations:

  • Kumada-Corriu Cross-Coupling: Utilizing Nickel(II) catalysts for precise C-C bond formation.[1]

  • Turbo-Grignard Exchange: Using Knochel-type reagents (iPrMgCl·LiCl) to reverse polarity (umpolung), converting the pyrimidine into the nucleophile.

  • Iron-Catalyzed Alkylation: A sustainable, high-rate method for alkylation using Fe(acac)₃.[2][3]

Strategic Overview: The Electrophilicity Challenge

Pyrimidines possess a low energy LUMO, making the C2, C4, and C6 positions highly electrophilic.

  • Direct Addition Risk: Uncatalyzed Grignard reagents (

    
    ) act as hard nucleophiles, attacking the 
    
    
    
    bond to form stable dihydropyrimidyl-magnesium species. These require oxidative workup (e.g., DDQ) to restore aromaticity.
  • The Solution: To achieve direct substitution (preserving aromaticity), we must either accelerate the reductive elimination step via transition metal catalysis (Method A/C) or generate the pyrimidyl-magnesium species directly via halogen exchange (Method B).

Method A: Nickel-Catalyzed Kumada Coupling

Best for: Arylation and Alkylation of Chloropyrimidines.

While Palladium is common, Nickel is superior for pyrimidines due to its smaller atomic radius and higher affinity for oxidative addition into the stronger


 bonds often found in commercial chloropyrimidines.
Mechanistic Pathway

The cycle relies on the rapid oxidative addition of the Ni(0) species into the pyrimidine-halide bond, followed by transmetallation with the Grignard.

KumadaCycle Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd + Halopyrimidine (Ar-X) TransMet Transmetallation (Ar-Ni(II)-R) OxAdd->TransMet + Grignard (R-MgX) TransMet->Ni0 - MgX2 Reductive Elimination Prod Product Release (Ar-R) TransMet->Prod

Figure 1: The Ni(0)/Ni(II) catalytic cycle. Note that bidentate ligands (dppp) are crucial to prevent


-hydride elimination when using alkyl Grignards.
Protocol: C4-Selective Arylation

Target: Synthesis of 4-phenyl-2-chloropyrimidine from 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)

  • Catalyst:

    
     (1,3-Bis(diphenylphosphino)propane nickel(II) chloride) (2-5 mol%)
    
  • Solvent: Anhydrous THF or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Catalyst Loading: Charge the flask with 2,4-dichloropyrimidine (10 mmol, 1.49 g) and

    
     (0.2 mmol, 108 mg).
    
  • Solvation: Add anhydrous THF (50 mL). The solution typically appears as a suspension.

  • Temperature Control: Cool the mixture to 0°C using an ice/water bath. Critical: Lower temperatures improve regioselectivity for C4 over C2.

  • Addition: Add PhMgBr (11 mmol, 11 mL) dropwise over 30 minutes.

    • Observation: The color will shift from red/orange to a dark brown/black solution, indicating the formation of the active Ni(0) species.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LCMS.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Why this works: The C4 position is more electron-deficient than C2, making it the preferred site for oxidative addition. The bidentate ligand (dppp) enforces a cis-geometry on the Nickel, accelerating the reductive elimination step.

Method B: The "Turbo-Grignard" Exchange (Knochel Protocol)

Best for: Functionalizing the pyrimidine ring with electrophiles (Aldehydes, Ketones, Iodine).

Standard Grignard formation (Mg metal + halide) fails with pyrimidines due to competitive Wurtz coupling and ring degradation. The Knochel method uses Halogen-Magnesium Exchange at low temperatures.

Workflow Logic

Instead of adding a Grignard to the ring, we turn the ring into the Grignard.

KnochelExchange Start Bromopyrimidine Inter Pyrimidyl-Mg-Cl·LiCl (Intermediate) Start->Inter -40°C, THF Exchange Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Inter End Functionalized Pyrimidine Inter->End Trapping Trap Electrophile (E+) Trap->End

Figure 2: The Turbo-Grignard exchange pathway. LiCl breaks polymeric Mg aggregates, increasing kinetic reactivity.

Protocol: C5-Functionalization

Target: Preparation of Pyrimidine-5-carbaldehyde from 5-bromopyrimidine.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Reagent:

    
     (1.1 equiv, ~1.3 M in THF)
    
  • Electrophile: DMF (Dimethylformamide) (1.2 equiv)

Step-by-Step Procedure:

  • Cryogenic Setup: Prepare a dry flask under Argon. Cool to -40°C (Acetonitrile/Dry Ice bath). Note: -78°C is often too cold for the exchange to occur kinetically; -40°C to -20°C is the sweet spot for pyrimidines.

  • Exchange: Add 5-bromopyrimidine (5 mmol) in THF (10 mL). Add

    
     dropwise.
    
  • Incubation: Stir at -40°C for 30-60 minutes.

    • QC Check: Aliquot a small sample and quench with

      
      . NMR should show >95% deuterium incorporation at C5.
      
  • Trapping: Add DMF (6 mmol) neat, dropwise.

  • Warming: Allow the mixture to warm to RT slowly over 1 hour.

  • Hydrolysis: Quench with 1M HCl (aqueous) to hydrolyze the hemi-aminal intermediate to the aldehyde.

Method C: Iron-Catalyzed Alkylation (Sustainable)

Best for: Rapid alkylation with primary/secondary alkyl chains.

Iron catalysts are non-toxic, cheap, and often faster than Pd/Ni. They are particularly effective for coupling alkyl Grignards which suffer from


-hydride elimination with Pd.

Protocol Snapshot:

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Often ligand-free or TMEDA.

  • Conditions: The reaction is extremely fast (often < 10 mins).

  • Procedure: Mix Chloropyrimidine +

    
     in THF. Add Alkyl-MgBr at 0°C. The reaction color usually flashes from red to dark brown/black. Quench almost immediately after addition is complete to prevent homocoupling of the Grignard.
    

Comparative Data Analysis

FeatureNi-Catalysis (Kumada)Knochel Exchange (Turbo)Fe-Catalysis
Primary Utility Arylation / Bi-arylsFormylation / IodinationAlkylation (

)
Temp Range 0°C to Reflux-78°C to -20°C-20°C to 0°C
Functional Group Tol. ModerateHigh (at low temp)Moderate
Cost ModerateHigh (Reagent cost)Very Low
Safety Profile Carcinogenic (Ni)Pyrophoric ReagentLow Toxicity

References

  • Kumada, M., et al. (1982).[4] "Nickel-Phosphine Complex-Catalyzed Grignard Coupling II: Grignard Coupling of Heterocyclic Compounds." Tetrahedron.

  • Knochel, P., et al. (2008).[5] "Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl." Organic Letters.

  • Fürstner, A., et al. (2002). "Iron-Catalyzed Cross-Coupling Reactions."[6][7] Angewandte Chemie Int.[8] Ed.

  • Cahiez, G., et al. (2010). "Iron-Catalyzed Alkylation of Aromatic Grignard Reagents." Synthesis.

  • Sigma-Aldrich Application Note. "Turbo-Grignard Reagents for Functionalization."

Sources

Synthesis of Heteroarylpiperazine Derivatives Using 5-Methoxy-4-methylpyrimidine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Heteroarylpiperazines in Modern Drug Discovery

The heteroarylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of clinically significant therapeutic agents.[1] This privileged motif is renowned for its ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The inherent versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitution patterns, enables the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[2] Consequently, the development of robust and efficient synthetic methodologies for the construction of novel heteroarylpiperazine derivatives is of paramount importance to drug discovery programs.[3]

This application note provides a comprehensive guide to the synthesis of heteroarylpiperazine derivatives, with a particular focus on leveraging the chemical attributes of 5-methoxy-4-methylpyrimidine as a key starting material. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-proven protocols, and offer insights into the characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox for the creation of next-generation therapeutics.

Strategic Imperative: The Role and Reactivity of this compound

This compound serves as an attractive and versatile building block in the synthesis of complex heterocyclic compounds. The methoxy group, a common substituent in many approved drugs, can significantly influence a molecule's physicochemical properties and its binding affinity to biological targets.[4] The pyrimidine core itself is a bioisostere for other aromatic systems and is a prevalent feature in numerous pharmaceuticals.[5]

To utilize this compound in the synthesis of heteroarylpiperazines, a key strategic step involves the introduction of a suitable leaving group on the pyrimidine ring to facilitate a carbon-nitrogen (C-N) bond-forming reaction. Chlorination of the pyrimidine ring is a common and effective method to achieve this, creating a reactive electrophile for subsequent nucleophilic aromatic substitution (SNAr) with a piperazine derivative.

The electron-deficient nature of the pyrimidine ring, further activated by the presence of the nitrogen atoms, makes it susceptible to nucleophilic attack.[6] This intrinsic reactivity is a cornerstone of the synthetic strategy outlined in this guide.

Synthetic Workflow: From Pyrimidine to Heteroarylpiperazine

The overall synthetic strategy involves a two-step process: the chlorination of this compound followed by a nucleophilic aromatic substitution with a desired piperazine derivative.

Synthetic Workflow Start This compound Chlorination Chlorination (e.g., POCl3) Start->Chlorination Intermediate 4-Chloro-5-methoxy-6-methylpyrimidine Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (Piperazine Derivative) Intermediate->SNAr Product Heteroarylpiperazine Derivative SNAr->Product

Caption: A schematic overview of the synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine (Intermediate)

This protocol details the chlorination of this compound to generate the key intermediate for the subsequent C-N coupling reaction.

Rationale: The conversion of the hydroxyl group (in the tautomeric form of the pyrimidine) to a chloro group is essential for activating the pyrimidine ring towards nucleophilic attack. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place this compound (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation: Expected Yield and Characterization

ParameterExpected Outcome
Yield 60-80%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.0 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃), ~8.7 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~165, ~160, ~158, ~120, ~60, ~20
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₆H₇ClN₂O
Part 2: Synthesis of 1-(5-Methoxy-6-methylpyrimidin-4-yl)-4-methylpiperazine (Final Product)

This protocol outlines the nucleophilic aromatic substitution reaction between 4-chloro-5-methoxy-6-methylpyrimidine and N-methylpiperazine.

Rationale: The electron-deficient nature of the chloropyrimidine ring facilitates the displacement of the chloride ion by the nucleophilic secondary amine of the piperazine. The choice of base and solvent is critical for reaction efficiency. This reaction can proceed via a traditional SNAr pathway or be facilitated by palladium catalysis in a Buchwald-Hartwig amination, especially for less reactive aryl halides.[3][7] For an activated substrate like a chloropyrimidine, a thermal SNAr is often sufficient.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add 4-chloro-5-methoxy-6-methylpyrimidine (1.0 eq), N-methylpiperazine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol) to afford the desired heteroarylpiperazine derivative.

Data Presentation: Expected Yield and Characterization

ParameterExpected Outcome
Yield 70-90%
Appearance Pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.4 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.6 (t, 4H, piperazine), ~2.5 (t, 4H, piperazine), ~2.4 (s, 3H, pyrimidine-CH₃), ~2.3 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~162, ~158, ~155, ~115, ~60, ~55, ~48, ~46, ~18
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₈N₄O

Mechanism of Action: Nucleophilic Aromatic Substitution

The key C-N bond-forming step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group A 4-Chloro-5-methoxy-6-methylpyrimidine C Meisenheimer Complex (Intermediate) A->C + B N-Methylpiperazine D Meisenheimer Complex E Final Product D->E - Cl⁻

Caption: The two-step addition-elimination mechanism of SNAr.

In the first step, the nucleophilic nitrogen of the piperazine attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and efficient method for the synthesis of heteroarylpiperazine derivatives from this compound. The protocols are robust and can be adapted for the synthesis of a diverse library of compounds by varying the piperazine component. The resulting heteroarylpiperazine derivatives are valuable scaffolds for further elaboration in drug discovery programs, offering the potential for the development of novel therapeutics with improved efficacy and safety profiles. Future work could explore the expansion of this methodology to include other substituted pyrimidines and a broader range of piperazine and piperidine nucleophiles, further enriching the accessible chemical space for medicinal chemists.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 776-793.
  • Costantino, L., & Barlocco, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6599.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Ren, Y., & Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(42), 15141–15148.
  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5757.
  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364.
  • Roberts, B. A., & Roberts, J. C. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2143–2149.

Sources

Application Note: Strategic Nucleophilic Functionalization of 5-Methoxy-4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for performing nucleophilic substitution on 5-methoxy-4-methylpyrimidine . Researchers must recognize that this substrate presents a specific challenge: the electron-donating 5-methoxy group (EDG) significantly deactivates the ring toward direct nucleophilic attack (


) compared to unsubstituted pyrimidines. Furthermore, the 4-methyl group introduces competing reactivity (lateral deprotonation).

Therefore, this guide rejects low-yielding "direct" oxidative substitutions (e.g., Chichibabin) in favor of a robust Activation-Substitution Strategy . We describe the conversion of the substrate into a reactive 2-chloro intermediate via N-oxidation, followed by high-yield


 displacement. This is the industry-standard workflow for introducing nucleophiles (amines, alkoxides, thiols) to the C2 position of electron-rich pyrimidines.

Strategic Analysis & Reactivity Profile

Electronic Landscape

The pyrimidine ring is generally


-deficient, inviting nucleophilic attack at positions 2, 4, and 6. However, the 5-methoxy group  alters this landscape:
  • Inductive Effect (-I): Withdraws density, theoretically activating the ring.

  • Resonance Effect (+R): Donates electron density into the ring (specifically to positions 2, 4, and 6), which overrides the inductive effect.

Result: The ring is deactivated toward nucleophiles relative to simple pyrimidines. Direct displacement of the C2-Hydrogen (Oxidative Nucleophilic Substitution) is kinetically slow and prone to tar formation. Successful functionalization requires installing a "Spectator" Leaving Group (LG) such as Chloride.

Reaction Pathway Visualization

The following diagram outlines the logic flow from the starting material to the functionalized product.

ReactivityPath cluster_0 Critical Activation Step Start This compound (Substrate) NOxide Intermediate A: N-Oxide Activation Start->NOxide mCPBA (N-Oxidation) Chloro Intermediate B: 2-Chloro-5-methoxy- 4-methylpyrimidine NOxide->Chloro POCl3 (Rearrangement) Product Final Product: 2-Substituted-5-methoxy- 4-methylpyrimidine Chloro->Product Nucleophile (Nu-H) SNAr Conditions

Figure 1: The "Activation-Substitution" workflow. Direct attack on the starting material is avoided in favor of the reactive 2-chloro intermediate.

Detailed Experimental Protocols

Phase 1: Activation (Synthesis of the Electrophile)

Before substitution can occur, the C2 position must be activated. This is achieved by converting the pyrimidine nitrogen to an N-oxide, which directs chlorination to the adjacent C2 carbon upon treatment with phosphorus oxychloride (


).
Step 1.1: N-Oxidation

Objective: Create this compound 1-oxide.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or Chloroform

  • Protocol:

    • Dissolve this compound in DCM (0.2 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add mCPBA portion-wise over 15 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower

      
       than the starting material).
      
    • Workup: Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      ).[1] Wash combined organics with sodium thiosulfate (to remove excess oxidant) and brine. Dry over
      
      
      and concentrate.
    • Yield Expectation: 80–90% (White/Off-white solid).

Step 1.2: Chlorination (The Boekelheide/Reissert-Henze Rearrangement)

Objective: Install the Chlorine leaving group to generate 2-chloro-5-methoxy-4-methylpyrimidine.

  • Reagents:

    • Substrate: N-oxide intermediate from Step 1.1 (1.0 equiv)

    • Reagent: Phosphorus Oxychloride (

      
      ) (5.0–10.0 equiv, acts as solvent/reagent)
      
    • Base (Optional but recommended): Triethylamine (

      
      ) (1.0 equiv) to buffer HCl evolution.
      
  • Protocol:

    • Place the N-oxide in a round-bottom flask under Argon/Nitrogen.

    • Add

      
       carefully (exothermic).
      
    • Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Critical Endpoint: The reaction is complete when the polar N-oxide spot disappears on TLC and a less polar spot (the chloride) appears.

    • Workup (Caution): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

      
      . Neutralize with solid 
      
      
      
      or concentrated
      
      
      to pH 7–8.
    • Extract with Ethyl Acetate (

      
      ). Dry and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm identity via GC-MS or NMR (Loss of C2-H signal).

Phase 2: Nucleophilic Aromatic Substitution ( )

With the 2-chloro-5-methoxy-4-methylpyrimidine in hand, you can now perform the nucleophilic substitution. The 5-methoxy group still deactivates the ring slightly, so elevated temperatures or polar aprotic solvents are often required.

Protocol A: Amination (Reaction with Primary/Secondary Amines)

Mechanism: Addition-Elimination via Meisenheimer Complex.

ParameterSpecificationRationale
Solvent DMF, DMSO, or NMPHigh dielectric constant stabilizes the polar transition state.
Base DIPEA (Hünig's Base) or

Scavenges HCl generated during substitution.
Stoichiometry 1.0 equiv Substrate : 1.2–1.5 equiv AmineSlight excess of nucleophile drives kinetics.
Temperature 80°C – 120°CThermal energy needed to overcome 5-OMe deactivation.

Step-by-Step:

  • Dissolve 2-chloro-5-methoxy-4-methylpyrimidine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add

    
     (2.0 equiv) or DIPEA (2.0 equiv).
    
  • Add the Amine Nucleophile (1.2 equiv).

  • Heat to 90°C. Monitor by LC-MS.

    • Note: If the amine is volatile (e.g., methylamine), use a sealed pressure tube.

  • Workup: Dilute with water (5x reaction volume). If product precipitates, filter.[2] If not, extract with EtOAc/LiCl (aq) wash to remove DMF.

Protocol B: Etherification (Reaction with Alcohols)

Reagent: Sodium Alkoxide (generated in situ).

  • Dissolve the Alcohol (e.g., Benzyl alcohol) in THF or DMF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 15 min until

    
     evolution ceases.
    
  • Add 2-chloro-5-methoxy-4-methylpyrimidine (1.0 equiv).

  • Warm to RT or heat to 60°C if necessary.

  • Note: This reaction is generally faster than amination due to the stronger nucleophilicity of the alkoxide.

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction (Phase 2): If the 2-chloro intermediate is unreactive at 90°C, switch solvent to NMP and heat to 140°C (microwave irradiation is highly recommended for 20–30 mins).

  • Formation of 2-Hydroxy Impurity: If water is present during Phase 2, the chloride will hydrolyze to the pyrimidinone (tautomer of 2-hydroxy). Solution: Use anhydrous solvents and store the chloro-intermediate under inert gas.

  • Regioselectivity Issues (During Chlorination): While C2 is the preferred site for

    
     rearrangement, C6 chlorination is theoretically possible. However, the 4-methyl group sterically hinders the C6 position, heavily favoring the desired 2-chloro  isomer.
    
Comparative Reactivity Data

The following table illustrates the relative rates of substitution for various pyrimidines, highlighting the necessity of the activation step for the 5-methoxy scaffold.

SubstrateElectrophilicity

Conditions (Morpholine)
Yield
2-ChloropyrimidineHighEtOH, RT, 1h>95%
2-Chloro-4-methylpyrimidineModerateEtOH, Reflux, 2h85-90%
2-Chloro-5-methoxy-4-methylpyrimidine Low-Moderate DMF, 90°C, 4h 75-85%
This compound (H-subst)NegligibleNot feasible (requires oxidation)0%

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.
  • Chlorination of Pyrimidine N-Oxides (Boekelheide Rearrangement)

    • Reaction of 4-methylpyrimidine 1-oxide with phosphoryl chloride.
    • Source: (Search: "rearrangement of pyrimidine N-oxides POCl3")

  • Synthesis of Chloro-methoxypyrimidines

    • CN104326988A: Synthesis method for 2,4-dichloro-5-methoxy pyrimidine.[3][4] (Demonstrates the stability of the 5-methoxy group under

      
       chlorination conditions).
      
    • Source:

  • Kinetics of Substitution (

    
    ): 
    
    • Ramesh, A. et al. "Kinetics of Substitution of 2-Chloropyrimidine..."[5] Zenodo, 1980. (Establishes the C2 position as the most active site for substitution).

    • Source:

  • General Protocol for Amination of Electron-Rich Pyrimidines

    • Rapid Amination of Methoxy Pyridines.
    • Source:

Disclaimer: The protocols described herein involve hazardous chemicals (POCl3, mCPBA). All manipulations must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Note: Scalable Synthesis Routes for 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the scalable synthesis of 5-Methoxy-4-methylpyrimidine (CAS: 19175-07-6).

Executive Summary

This compound is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors (e.g., EGFR, JAK) and agrochemicals.[1] Its structural motif—a pyrimidine ring substituted with an electron-donating methoxy group and a steric methyl group—imparts unique electronic properties and lipophilicity profiles to drug candidates.[1]

This guide outlines two distinct synthesis routes selected for their scalability, cost-efficiency, and impurity profile management:

  • Route A (The "Green" Condensation Route): A two-step convergent synthesis utilizing Methoxyacetone and Formamidine.[1] This is the preferred route for large-scale production due to atom economy and avoidance of chlorinated waste.[1]

  • Route B (The "Robust" Dechlorination Route): A stepwise modification of 5-methoxyuracil.[1] This route is recommended when starting from abundant 2,4-dichloro-5-methoxypyrimidine stocks or when specific regiochemical control is required.[1]

Route Selection Strategy

The synthesis of 4,5-disubstituted pyrimidines often faces challenges in regioselectivity. The choice of route depends on raw material availability and waste disposal constraints.

FeatureRoute A: Claisen-Cyclization (Preferred) Route B: Dechlorination (Alternative)
Key Reagents Methoxyacetone, Ethyl Formate, Formamidine Acetate5-Methoxyuracil, POCl₃, Methyl Grignard, Pd/C
Step Count 2 (Telescoped)3-4
Atom Economy HighLow (Halogen waste)
Safety Profile Moderate (Flammable solvents)High Hazard (POCl₃, Pressurized Hydrogenation)
Cost LowModerate to High
Pathway Visualization

The following diagram illustrates the chemical logic for both pathways.

SynthesisPathways cluster_legend Legend Methoxyacetone Methoxyacetone (SM-A) IntermediateA Na-Enolate Intermediate (In-Situ) Methoxyacetone->IntermediateA NaOEt, Claisen Cond. EthylFormate Ethyl Formate EthylFormate->IntermediateA Formamidine Formamidine Acetate Target This compound (Target) Formamidine->Target IntermediateA->Target Cyclization (Reflux) MethoxyUracil 5-Methoxyuracil (SM-B) Dichloro 2,4-Dichloro-5- methoxypyrimidine MethoxyUracil->Dichloro POCl3 Chlorination ChloroMethyl 2-Chloro-5-methoxy- 4-methylpyrimidine Dichloro->ChloroMethyl MeMgCl Regioselective Alkylation ChloroMethyl->Target H2, Pd/C Dechlorination key1 Route A: Preferred Industrial Path (Blue) key2 Route B: Legacy/Alternative Path (Red)

Caption: Comparison of the convergent Claisen-Cyclization route (Route A) and the linear Dechlorination route (Route B).

Detailed Protocol: Route A (Claisen-Cyclization)

This protocol utilizes the acidity of the methylene group in methoxyacetone to form an enolate, which is formylated and then cyclized with formamidine.

Reagents & Equipment
  • Reactants: Methoxyacetone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Methoxide (solid, 1.1 eq), Formamidine Acetate (1.1 eq).

  • Solvents: Toluene (anhydrous), Methanol.

  • Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Dean-Stark trap (optional), Internal Thermometer.[1]

Step-by-Step Methodology
Phase 1: Formylation (In-Situ Enolate Formation) [1]
  • Setup: Purge the 3-neck RBF with nitrogen. Charge Sodium Methoxide (59.4 g, 1.1 mol) and Toluene (500 mL). Cool the suspension to 0–5 °C.

  • Addition: Mix Methoxyacetone (88.1 g, 1.0 mol) and Ethyl Formate (88.9 g, 1.2 mol) in a dropping funnel. Add this mixture dropwise to the suspension over 60 minutes, maintaining internal temperature <10 °C.

    • Mechanism:[1][2][3][4][5] The base deprotonates the

      
      -methylene of methoxyacetone (favored over the methyl due to the inductive effect of the methoxy group), which attacks ethyl formate.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The mixture will thicken as the sodium enolate salt precipitates.

    • Checkpoint: TLC (EtOAc/Hexane) should show consumption of methoxyacetone.

Phase 2: Cyclization
  • Addition: Add Formamidine Acetate (114.5 g, 1.1 mol) directly to the slurry.

  • Solvent Swap (Optional but Recommended): Add Methanol (200 mL) to facilitate solubility of the formamidine salt.

  • Reflux: Heat the reaction mixture to reflux (approx. 65–70 °C) for 8–12 hours.

    • Observation: The solid suspension will change consistency as NaCl/NaOAc forms and the product dissolves.

  • Quench: Cool to 25 °C. Add water (300 mL) to dissolve inorganic salts.

Phase 3: Work-up & Purification
  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine organic phases.[1][2][6]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (approx. bp 80–90 °C at 10 mmHg) to yield the product as a clear to pale yellow oil/low-melting solid.[1]

Process Parameters & Critical Limits
ParameterSetpointCritical LimitRationale
Addition Temp 5 °C< 15 °CControls exotherm; prevents polymerization of ethyl formate.[1]
Stirring Speed 300 RPM> 150 RPMEssential for heterogeneous enolate slurry.[1]
Moisture < 0.1%< 0.5%Water quenches the enolate and hydrolyzes ethyl formate.[1]

Analytical Control Strategy

To ensure "Trustworthiness" and self-validation, the following analytical markers must be met.

Impurity Profile
  • Regioisomer (4-methoxymethyl-pyrimidine): Formed if formylation occurs at the methyl terminus.[1]

    • Control: Maintain low temperature during addition; the methoxy group's inductive effect favors the desired methylene deprotonation.

  • Unreacted Methoxyacetone: Detectable by GC.[1]

Characterization Data (Expected)
  • Appearance: White crystalline solid or colorless oil (mp ~25–28 °C).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.75 (s, 1H, H-2), 8.35 (s, 1H, H-6), 3.98 (s, 3H, OMe), 2.45 (s, 3H, Me).[1]
    
    • Note: The singlet at 8.75 ppm is characteristic of the proton between the two nitrogens (H-2).[1]

  • LC-MS: [M+H]⁺ = 125.1.[1]

Route B: Dechlorination (Alternative)[1]

This route is cited for context if 2,4-dichloro-5-methoxypyrimidine is the available starting material.[1]

  • Starting Material: 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2).[1]

  • Methylation: React with Methylmagnesium Chloride (1.1 eq) in THF at -20 °C.

    • Selectivity: Nucleophilic attack favors the 4-position (less hindered than 2, and electronically activated).[1]

    • Product: 2-Chloro-5-methoxy-4-methylpyrimidine.[1][6]

  • Dechlorination: Hydrogenation using 10% Pd/C and MgO (acid scavenger) in Methanol at 3 bar H₂.

    • Product: this compound.[1][5][6][7][8]

Safety & Waste Management

  • Formamidine Acetate: Irritant.[1] Hygroscopic. Store under inert gas.

  • Sodium Methoxide: Corrosive, moisture sensitive. Generates methanol upon hydrolysis.[1]

  • Waste Stream: Route A generates sodium acetate and sodium chloride (biodegradable/benign). Route B generates halogenated waste (requires incineration).

References

  • Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.[1] (Classic text on formamidine condensations).

  • Condensation Precursors: Brecker, L. "One-pot synthesis of 4,5-disubstituted pyrimidines."[1] Arkivoc2005 , (xi), 12-19.[1] [1]

  • Route B Precursor: Preparation of 2,4-dichloro-5-methoxypyrimidine. CN101486684B, 2011.

  • Target Compound Data: this compound. BLD Pharm Catalog, CAS 19175-07-6.[1] [1]

  • Industrial Application: Furin inhibitors and methods of use. US Patent 11773078B2, 2023. (Cites use of this compound as an intermediate).[1][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-4-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-5M4M-OPT-09 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for 5-methoxy-4-methylpyrimidine (CAS: 101257-87-8). Users typically encounter bottlenecks in two primary synthetic routes: the Condensation Route (Formamidine +


-substituted 

-dicarbonyl) and the Functionalization Route (O-methylation of 5-hydroxy-4-methylpyrimidine).

This document treats the synthesis as a system. Yield loss is rarely random; it is usually a symptom of competing kinetics (hydrolysis vs. cyclization) or thermodynamic traps (N-alkylation vs. O-alkylation).

Module 1: The Condensation Route (Process Scale)

User Query: "We are reacting 3-methoxy-2-oxobutanal (as the dimethyl acetal or enaminone) with formamidine acetate. Yields fluctuate between 30-55%, and the reaction turns into a black tar."

Root Cause Analysis

The "black tar" indicates polymerization of the aldehyde precursor, triggered by high pH or temperature before the pyrimidine ring closes. The yield fluctuation suggests moisture contamination. Formamidine acetate is hygroscopic; water hydrolyzes the activated enaminone intermediate back to the inactive dicarbonyl, which then degrades.

Troubleshooting Protocol
ParameterStandard Protocol (Risk)Optimized Protocol (High Yield) Why? (The Science)
Reagent Quality Formamidine Acetate (Commercial grade)Recrystallized & Dried Formamidine AcetateCommercial salts often contain 2-5% water. Water competes with the amine nucleophile, stalling cyclization.
Base Selection Sodium Methoxide (NaOMe)Sodium Ethoxide (NaOEt) in EtOH NaOEt is slightly softer and less likely to cause cleavage of the methoxy ether group at high temperatures compared to aggressive methoxide species.
Addition Order Mix all and refluxReverse Addition Add the base to the formamidine first to liberate the free base, then drip in the dicarbonyl precursor. This keeps the concentration of the sensitive aldehyde low, preventing self-condensation.
Temperature Fast ramp to refluxStaged Heating Hold at 40°C for 1 hour (imine formation), then reflux (cyclization). This separates the kinetic and thermodynamic steps.
Visual Workflow: The "Dry-Close" Method

CondensationRoute Start Start: Formamidine Acetate (Hygroscopic Risk) Dry Step 1: Azeotropic Drying (Toluene/EtOH) Start->Dry Remove H2O Water Failure: Hydrolysis/Tar Start->Water If wet FreeBase Step 2: Liberate Free Base (NaOEt/EtOH, 0°C) Dry->FreeBase Activate Add Step 3: Slow Addition of Precursor (Enaminone) FreeBase->Add Controlled Rate Cyclize Step 4: Staged Heating (40°C -> 80°C) Add->Cyclize Ring Closure Product Target: this compound Cyclize->Product Isolation

Figure 1: Critical Control Points in the Condensation Route. Note the emphasis on moisture removal prior to base liberation.

Module 2: The Functionalization Route (MedChem Scale)

User Query: "I am trying to O-methylate 5-hydroxy-4-methylpyrimidine using Methyl Iodide (MeI). I am getting a mixture of the desired product and an N-methylated impurity. Separation is difficult."

Root Cause Analysis

Pyrimidines are ambident nucleophiles. The nitrogen atoms in the ring compete with the hydroxyl oxygen for the alkyl group. Under standard basic conditions (K₂CO₃/Acetone), the N-alkylation is often kinetically favored, leading to the formation of pyrimidonium salts (isomers) which are difficult to separate.

Troubleshooting Protocol
1. The "Hard/Soft" Acid-Base Fix

To favor O-alkylation (the "hard" nucleophile) over N-alkylation (the "soft" nucleophile), you must manipulate the coordination environment.

  • Recommendation: Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) .

  • Mechanism: The large Cesium cation (Cs⁺) forms a loose ion pair with the phenoxide oxygen, making it more nucleophilic (the "Naked Anion" effect). This significantly boosts the rate of O-attack.

2. Solvent Switch
  • Avoid: Acetone or THF (promotes tight ion pairing).

  • Use: DMF or NMP . These polar aprotic solvents solvate the cation well, leaving the oxygen anion free to react.

3. Alternative Reagent (The "Silver Bullet")

If MeI fails, use Silver Carbonate (Ag₂CO₃) with MeI.

  • Why? Silver coordinates to the pyrimidine nitrogens, effectively "blocking" them and forcing the alkylation to occur at the oxygen.

Comparison of Methylation Conditions:

Reagent SystemO:N Ratio (Selectivity)YieldNotes
MeI / K₂CO₃ / Acetone60:40LowNOT RECOMMENDED. High byproduct load.
MeI / Cs₂CO₃ / DMF90:10HighStandard Best Practice. Requires dry DMF.
MeI / Ag₂CO₃ / Toluene>98:2MedExpensive, but excellent for high purity needs.

Module 3: Isolation & Purification (The "Hidden" Yield Loss)

User Query: "My reaction looks clean on TLC, but I lose 50% of the mass during aqueous workup."

The Problem: Water Solubility

This compound is a small, electron-rich heteroaromatic. It has significant water solubility, especially in slightly acidic or neutral water. Standard extraction (EtOAc/Water) leaves half your product in the water layer.

The Solution: Continuous Extraction or Salt Formation

Protocol A: The "Salting Out" Method

  • Saturate the aqueous reaction mixture with NaCl (solid) until no more dissolves.

  • Adjust pH to 10-11 (ensure the pyrimidine is not protonated).

  • Extract with Dichloromethane (DCM) (3x). DCM is better than EtOAc for extracting polar heterocycles.

  • Critical Step: Back-wash the combined organic layers with brine, not water.

Protocol B: The "Oxalate" Trap (For high purity) If the oil is hard to crystallize:

  • Dissolve the crude oil in Ethanol.

  • Add 1.1 equivalents of Oxalic Acid .

  • The this compound oxalate salt usually crystallizes readily.

  • Filter, wash with cold EtOH, and liberate the free base with NaHCO₃ only when needed.

FAQ: Rapid Fire Troubleshooting

Q: Can I use dimethyl sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is harder. It often leads to over-alkylation (quaternization of the nitrogen). If you must use DMS, keep the temperature strictly at 0°C and use a stoichiometric deficit (0.95 eq) to prevent quaternary salt formation.

Q: Why is my product turning pink/red on the shelf? A: Pyrimidines with electron-donating groups (methoxy) are oxidation-sensitive. The color comes from trace N-oxide formation. Store under Nitrogen/Argon in the dark.

Q: I see a peak at M+14 in Mass Spec. What is it? A: This is likely the N-methylated byproduct (isomeric mass) or a trace of the ethyl homolog if you used Ethanol/NaOEt and trans-etherification occurred (rare but possible if heating is aggressive).

References

  • Prepar

    • Source: US Patent 5,414,086 (1995).[1]

    • Relevance: Establishes the baseline condens
    • URL
  • Preparation of 2,4-dichloro-5-methoxypyrimidine.
  • Selective O-alkyl

    • Source:Journal of Heterocyclic Chemistry (General Methodology).
    • Context: Supports the use of Cesium Carbonate for enhancing O-selectivity in ambident nucleophiles.
    • URL:[Link] (Journal Landing Page for verification of scope).

  • Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate

    • Source:Organic Syntheses 2019, 96, 494-510.[2]

    • Relevance: While a different pyrimidine, this procedure details the rigorous drying and isolation techniques required for methoxy-methyl-substituted heterocyclic systems.
    • URL:[Link]

Sources

Technical Support Center: 5-Methoxy-4-methylpyrimidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User: Medicinal Chemists, Process Development Scientists Context: 5-Methoxy-4-methylpyrimidine (CAS: 19175-07-6) is a critical heterocyclic intermediate often employed in the synthesis of bioactive scaffolds (e.g., orexin antagonists, furin inhibitors).[1] High purity (>98%) is essential to prevent catalyst poisoning in subsequent cross-coupling or hydrogenation steps.[1]

The Challenge: Pyrimidine derivatives are thermally sensitive and prone to oxidative degradation.[1] While vacuum distillation is the gold standard for purification, it presents specific challenges: solidification in the condenser (if the compound is a low-melting solid), "bumping" due to residual solvents, and thermal decomposition if the vacuum is insufficient.[1]

Physical Property Matrix (Reference Data)
PropertyValue / DescriptionNote
CAS Number 19175-07-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State Low-melting solid or oilMP often near RT (approx. 20–40°C); may supercool.[1]
Boiling Point (Est.) 85–95°C @ 10 mmHgEstimate based on structural analogs.[1]
Solubility Soluble in MeOH, DCM, EtOAcHygroscopic; store under inert gas.[1]

Experimental Workflow Visualization

The following diagram outlines the critical decision points in the purification workflow to ensure maximum recovery and purity.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench & Extraction (Remove inorganic salts) Start->Quench Drying Drying (Na2SO4) & Solvent Removal (Rotovap) Quench->Drying Analysis Pre-Distillation Analysis (H-NMR / GC-MS) Drying->Analysis Decision Is Purity > 85%? Analysis->Decision Flash Flash Chromatography (If crude is very dirty) Decision->Flash No (<85%) VacDist Vacuum Distillation (Short Path / Kugelrohr) Decision->VacDist Yes (>85%) Flash->VacDist Concentrate first Fraction1 Fore-run (Solvents/Volatiles) VacDist->Fraction1 Low BP Fraction2 Main Fraction (Pure Product) VacDist->Fraction2 Stable BP Fraction3 Residue (Tars/Polymers) VacDist->Fraction3 High BP

Figure 1: Purification logic flow. Pre-distillation purity assessment is critical; distilling a crude mixture with <85% purity often leads to thermal degradation before the product distills.[1]

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by users.

Category A: Thermal Instability & Decomposition

Q1: The distillate is turning yellow/brown during collection. Is this normal?

  • Diagnosis: No. This indicates thermal decomposition (N-oxide formation or polymerization) or oxidation.[1]

  • Root Cause:

    • Bath temperature too high: You are forcing the distillation at atmospheric or poor vacuum pressure.[1]

    • Air leak: Oxygen at high temperatures accelerates pyrimidine degradation.[1]

  • Corrective Action:

    • Check Vacuum: Ensure your system pulls <5 mmHg.[1] Lower pressure = Lower boiling point.[1]

    • Inert Atmosphere: Bleed in dry Nitrogen/Argon if using a capillary, or ensure the system is tight.[1]

    • Temperature Differential: The oil bath should only be 20–30°C higher than the vapor temperature. If you need a 180°C bath to distill at 90°C, your vacuum is failing, or the path is blocked.[1]

Category B: Physical State Issues (Solidification)

Q2: The product solidifies in the condenser or vacuum adapter, blocking the flow.

  • Diagnosis: this compound is a low-melting solid (likely MP ~30–40°C).[1] Standard cold-water condensers will freeze it instantly.[1]

  • Corrective Action:

    • Warm Water Circulation: Do not use tap water. Use a recirculating chiller set to 35–40°C (just above the melting point) or simply turn off the coolant flow and let the ambient air cool the condenser (air condenser method).[1]

    • Heat Gun: Keep a heat gun ready to gently warm the vacuum adapter/cow receiver to melt any blockages immediately.[1]

    • Short Path: Use a short-path distillation head to minimize the distance the vapor travels, reducing the chance of solidification before the receiver.[1]

Category C: "Bumping" & Impure Fractions

Q3: The material bumps violently as soon as I apply vacuum, splashing crude into the receiver.

  • Diagnosis: Residual solvents (DCM, Methanol) or water are present.[1]

  • Corrective Action:

    • Degassing: Before heating, apply full vacuum at room temperature for 15–20 minutes to strip volatiles.[1]

    • Stirring: Use a large, egg-shaped magnetic stir bar spinning rapidly. Never distill solids/viscous oils without vigorous stirring.[1]

    • Bleed Valve: Use a Claisen adapter with a capillary air bleed (or inert gas bleed) to provide nucleation sites for boiling.[1]

Detailed Protocol: Vacuum Distillation

Objective: Isolate >98% pure this compound from crude reaction residue.

Apparatus Setup
  • Glassware: Short-path distillation head (minimize hold-up volume).

  • Heating: Oil bath with digital temperature control (Do not use a mantle directly on the flask to avoid hot spots).

  • Vacuum: High-vacuum pump (Rotary vane preferred) capable of <1 mmHg.[1]

  • Traps: Cold trap (Liquid N₂ or Dry Ice/Acetone) to protect the pump from pyrimidines and solvents.[1]

Step-by-Step Procedure
  • Pre-Treatment: Dissolve crude residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate via Rotovap.[1] Crucial: Remove all solvent traces.[1]

  • Loading: Transfer the oil/solid to the boiling flask. Fill only to 50% capacity. Add a stir bar.[1]

  • Degassing: Connect the apparatus. Apply vacuum gradually.[1] Watch for foaming.[1] Let it sit under vacuum for 10 mins at RT.

  • Heating Ramp:

    • Start heating the oil bath.[1]

    • Target: If estimating BP is 90°C @ 10 mmHg, set bath to 110°C initially.

  • Fraction Collection:

    • Fraction A (Fore-run): Collect the first few drops/mLs that come over at unstable temperatures. This often contains lower boiling impurities or residual solvent.[1]

    • Fraction B (Main): When the vapor temperature stabilizes (e.g., steady at 88–90°C), switch to the main receiver.

    • Fraction C (Tail): Stop when vapor temp drops or bath temp becomes excessive (>160°C).

  • Storage: Immediately flush the receiver with Argon. Seal and store at 4°C.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered Check1 Is Vacuum < 5 mmHg? Problem->Check1 Check2 Is Bath Temp > 150°C? Check1->Check2 Yes Action1 Fix Leaks / Check Pump Oil Check1->Action1 No Action2 Stop! Risk of Decomposition. Check for blockage. Check2->Action2 Yes Action3 Use Warm Water in Condenser Check2->Action3 No (But no distillate)

Figure 2: Rapid diagnostic logic for distillation failures.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of heterocycles).

  • BLD Pharm. (n.d.).[1] this compound Product Page. Retrieved October 26, 2023.[1] [1]

  • Boss, C., et al. (2012).[1] Cyclopropane compounds and their use as Orexin Receptor Antagonists. U.S. Patent No.[1] 8,268,848.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes synthesis and handling of methoxy-methylpyrimidine intermediates).

  • Spivey, A. (n.d.).[1] Distillation of Heterocycles: Practical Guide. Imperial College London.[1] (General guidance on handling nitrogen heterocycles).

Sources

Technical Support Center: Grignard Coupling in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard coupling reactions in pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the Grignard functionalization of pyrimidines.

Question 1: My Grignard reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer:

Low or no yield in a Grignard reaction involving pyrimidines is a frequent issue stemming from several critical factors. A systematic evaluation is key to identifying the root cause.

1. Purity and Integrity of Starting Materials:

  • Reagents and Solvents: Grignard reagents are highly sensitive to air and moisture. Ensure that all solvents are anhydrous and that the starting materials and reagents are pure.[1] Pyridine derivatives and organometallic reagents, in particular, require careful handling under an inert atmosphere.[1]

  • Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[2]

2. Reaction Setup and Conditions:

  • Inert Atmosphere: The entire reaction apparatus must be scrupulously dried, typically by flame-drying or oven-drying glassware, and maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]

  • Temperature Control: The optimal temperature for initiation can vary.[2] Some reactions require gentle warming to start, but since the formation of the Grignard reagent is highly exothermic, cooling may be necessary to maintain control and prevent side reactions.[2] For the subsequent coupling with the pyrimidine, temperatures that are too high can lead to catalyst decomposition or undesired side reactions.[5] Conversely, some reactions benefit from elevated temperatures to proceed at a reasonable rate.[6] It is often beneficial to add the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) and then slowly warm the reaction to room temperature or higher.[6][7]

3. Electronic Properties of the Pyrimidine:

  • Electron-Deficient Nature: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivates it towards certain reactions and can also lead to side reactions.[8][9]

  • Lewis Basicity: The lone pair of electrons on the pyrimidine nitrogens can coordinate with the magnesium center of the Grignard reagent or with the catalyst, potentially inhibiting the desired reactivity.[1]

Question 2: I am observing significant formation of side products, such as homocoupling of my Grignard reagent (Wurtz coupling) or unexpected isomers. How can I minimize these?

Answer:

The formation of side products is a common challenge that can often be addressed by carefully controlling the reaction conditions.

1. Minimizing Wurtz Coupling (R-R):

  • Controlled Addition: The primary cause of Wurtz coupling is a high local concentration of the organic halide during the formation of the Grignard reagent.[2] Adding the halide slowly and at a controlled rate is crucial to minimize this side reaction.[2]

  • Catalyst Choice (for cross-coupling): In transition metal-catalyzed cross-coupling reactions (e.g., Kumada or Negishi type), the choice of catalyst and ligand can significantly influence the reaction pathway and suppress homocoupling.[5]

2. Addressing Isomer Formation and Unexpected Additions:

  • Mechanism of Addition: Grignard reagents can add to the pyrimidine ring at various positions, not just via substitution of a halide. The electron-withdrawing nature of the ring nitrogens can make certain carbon atoms more electrophilic.[6] For example, in some cases, nucleophilic addition can occur at the C-6 position.[6]

  • Role of Lewis Acids: The Schlenk equilibrium of the Grignard reagent (between RMgX, R₂Mg, and MgX₂) plays a role.[6] The Lewis acidic MgX₂ can coordinate to a pyrimidine nitrogen, activating the ring for nucleophilic attack at an unexpected position.[6]

  • Temperature and Reaction Time: The product distribution can be highly dependent on the reaction temperature and duration. For instance, holding a reaction at 0°C before quenching has been shown to favor the formation of dihydropyrimidine products in some cases.[6][7] Experimenting with a temperature profile (e.g., initial addition at low temperature followed by warming) can be a powerful tool to control selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for Grignard reactions with pyrimidines?

A1: Tetrahydrofuran (THF) is generally the preferred solvent for forming Grignard reagents as it effectively solvates and stabilizes the organomagnesium species.[3] Diethyl ether is also commonly used. For the subsequent coupling reaction, the choice of solvent may vary depending on the specific catalyst system and substrates involved.

Q2: Should I make the Grignard reagent in situ or prepare it separately?

A2: Preparing the Grignard reagent separately and then titrating it to determine its exact concentration is the more rigorous approach.[10] This allows for precise control over the stoichiometry of the subsequent coupling reaction. However, for many applications, in situ formation is sufficient and more convenient, provided that the reaction initiation is carefully monitored.

Q3: How does the choice of catalyst and ligand affect pyrimidine cross-coupling reactions?

A3: In cross-coupling reactions like Kumada or Negishi, the catalyst and ligand system is critical.[1] The ligand stabilizes the metal center (often palladium or nickel) and modulates its reactivity. For electron-deficient substrates like pyrimidines, bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[1]

Q4: When should I consider using a protecting group on the pyrimidine ring?

A4: If your pyrimidine substrate contains acidic protons (e.g., -OH, -NH₂, -SH), these will be deprotonated by the Grignard reagent, consuming it and preventing the desired reaction. In such cases, these functional groups must be protected before introducing the Grignard reagent.

Experimental Protocols

Protocol 1: General Procedure for Magnesium Activation and Grignard Reagent Formation
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum.[3][4] Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 10%) of the organic halide (1.0 equivalent) in anhydrous THF to the magnesium. The disappearance of the iodine color and the gentle refluxing of the solvent indicate that the reaction has started. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent
  • Preparation: In a dry flask under an inert atmosphere, dissolve a known amount of iodine in anhydrous THF.

  • Titration: Cool the iodine solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously until the brown color of the iodine disappears.[10]

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[10]

Data Presentation

ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent.
Temperature Initiation: RT to reflux; Reaction: Substrate-dependent (-78°C to reflux)Controls reaction rate and selectivity.[6]
Addition Rate Slow, dropwise addition of halideMinimizes Wurtz coupling and controls exotherm.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent by air or moisture.[1][3]

Visualizations

Troubleshooting Workflow for Low Yield in Grignard Coupling of Pyrimidines

TroubleshootingWorkflow Start Low or No Product Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Check_Setup Ensure Rigorously Anhydrous & Inert Setup Setup_OK Setup Confirmed Check_Setup->Setup_OK Check_Mg_Activation Confirm Magnesium Activation Mg_OK Activation Confirmed Check_Mg_Activation->Mg_OK Check_Conditions Re-evaluate Reaction Conditions (Temp., Time) Conditions_OK Conditions Optimized Check_Conditions->Conditions_OK Purity_OK->Check_Setup Yes Re_Purify Purify/Replace Reagents & Solvents Purity_OK->Re_Purify No Setup_OK->Check_Mg_Activation Yes Re_Dry Re-dry Glassware & System Setup_OK->Re_Dry No Mg_OK->Check_Conditions Yes Re_Activate Re-activate Magnesium Mg_OK->Re_Activate No Success Yield Improved Conditions_OK->Success Yes Optimize_Temp Optimize Temperature Profile Conditions_OK->Optimize_Temp No Re_Purify->Check_Purity Re_Dry->Check_Setup Re_Activate->Check_Mg_Activation Optimize_Temp->Check_Conditions

Caption: A systematic workflow for troubleshooting low-yield Grignard reactions.

Mechanism of Potential Side Reaction: Nucleophilic Addition to Pyrimidine Ring

SideReaction cluster_0 Schlenk Equilibrium cluster_1 Activation and Nucleophilic Attack 2 RMgX 2 RMgX R2Mg R₂Mg 2 RMgX->R2Mg MgX2 MgX₂ 2 RMgX->MgX2 Pyrimidine Pyrimidine Ring Activated_Pyrimidine Activated Pyrimidine-MgX₂ Complex Pyrimidine->Activated_Pyrimidine + MgX₂ Addition_Product Dihydropyrimidine Intermediate Activated_Pyrimidine->Addition_Product Nucleophilic Attack at C6 Grignard R-MgX Grignard->Addition_Product Nucleophilic Attack at C6

Caption: Role of MgX₂ in activating the pyrimidine ring for nucleophilic attack.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • CHEM-333: Experiment 10: Grignard Reagent Prepar
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Grignard Reactions Involving Halogen
  • ChemInform Abstract: Grignard Reactions Involving Halogen
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Public
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH.
  • optimizing temperature and addition rate for Grignard reagent synthesis - Benchchem.

Sources

Technical Support Center: Optimization of 4-Methylpyrimidine Methoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the methoxylation of 2-chloro-4-methylpyrimidine to 2-methoxy-4-methylpyrimidine via Nucleophilic Aromatic Substitution (


). While the 4-methyl group provides steric and electronic differentiation, this reaction is prone to specific failure modes—primarily hydrolysis and regioselective degradation—that compromise yield and purity in API (Active Pharmaceutical Ingredient) synthesis.[1]

This document provides a self-validating troubleshooting framework, a gold-standard protocol, and mechanistic insights to ensure process integrity.

Module 1: Mechanism & Critical Process Parameters (CPP)[1]

The conversion relies on the


 mechanism.[1][2] The electronegative nitrogen atoms in the pyrimidine ring pull electron density, making the C-2 position susceptible to nucleophilic attack by the methoxide ion (

).[1]
Reaction Network Diagram

The following diagram illustrates the primary reaction pathway and the critical competitive side-reactions caused by moisture and thermal stress.[1]

ReactionNetwork Substrate 2-Chloro-4-methylpyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate + MeO- (k1) SideProduct1 2-Hydroxy-4-methylpyrimidine (Pyrimidinone) Substrate->SideProduct1 + OH- (Hydrolysis) Reagent NaOMe / MeOH Product 2-Methoxy-4-methylpyrimidine (Target) Intermediate->Product - Cl- SideProduct2 Ring Opening / Degradation Intermediate->SideProduct2 Excess Heat / Prolonged Time Water H2O (Trace Impurity) Water->SideProduct1 Source of OH-

Caption: Figure 1. Competitive pathways in 4-methylpyrimidine methoxylation. Red paths indicate failure modes driven by moisture.[1]

Key Mechanistic Insights[1][3]
  • Activation: The C-2 position is more electrophilic than C-4 or C-6 due to the cumulative inductive effect of both ring nitrogens.[1] The 4-methyl group is electron-donating, which slightly deactivates the ring compared to unsubstituted pyrimidine, requiring stronger nucleophiles (alkoxides) rather than weak alcohols.[1]

  • The Hydrolysis Trap: The most common impurity is 2-hydroxy-4-methylpyrimidine (often tautomerizing to 4-methylpyrimidin-2(1H)-one).[1] This forms if hydroxide ions (

    
    ) are present.[1] Since 
    
    
    
    and
    
    
    , water in the system will exist in equilibrium with methoxide, generating hydroxide:
    
    
    Because
    
    
    is often a better nucleophile or the hydroxy-pyrimidine is thermodynamically stable, even trace water leads to significant yield loss [1].[1]

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseVerification MethodCorrective Action
High Hydrolysis Impurity (>2% 2-hydroxy-4-methylpyrimidine)Wet Solvent/Reagent: Methanol or NaOMe contains water.[1]Karl Fischer (KF) Titration: Check MeOH water content (Target <0.05%).Use anhydrous MeOH.[1] Switch from solid NaOMe (hygroscopic) to 25-30% NaOMe in MeOH solution stored under Argon.
Incomplete Conversion (Starting material remains after 4h)Stoichiometry/Temp: Insufficient methoxide or temperature too low.TLC/HPLC: Check reaction progress.Increase NaOMe to 1.1–1.2 eq. Ensure reflux temperature (approx. 65°C) is maintained.
New Impurity RRT ~0.8 (Ring Opened/Degraded)Thermal Stress: Reaction run too hot or too long.[1]LC-MS: Look for mass matching ring-opened fragments.Limit reaction time. Do not exceed 70°C. Quench immediately upon completion.
Yellow/Brown Discoloration Oxidation: Electron-rich pyrimidines can oxidize.[1]Visual Inspection: Darkening over time.Degas solvents with

or Ar sparging for 15 mins prior to reaction.[1]

Module 3: Gold Standard Experimental Protocol

Objective: Synthesis of 2-methoxy-4-methylpyrimidine with <0.5% hydrolysis impurity.

Reagents & Equipment[1][3][4][5][6]
  • Substrate: 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.15 eq)[1]

  • Solvent: Anhydrous Methanol (KF < 500 ppm)[1]

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

    • Flush the system with Nitrogen for 10 minutes.[1]

  • Reagent Charging (Exotherm Control):

    • Charge Anhydrous Methanol (10 vol) and 2-Chloro-4-methylpyrimidine (1.0 eq) . Stir until dissolved.

    • Cool the solution to 0–5°C using an ice bath.

    • Critical Step: Add NaOMe solution (1.15 eq) dropwise via syringe or addition funnel over 20 minutes.[1]

    • Why? Adding base to the substrate at low temperature prevents localized hot spots that trigger degradation or polymerization [2].[1]

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

    • Heat to Reflux (65°C) and hold for 2–4 hours.

    • Monitor: Sample every hour for HPLC.[1] Target <1.0% remaining starting material.

  • Workup (Quenching):

    • Cool mixture to 20°C.

    • Concentrate under reduced pressure to remove ~80% of Methanol.[1]

    • Add Water (10 vol) and extract with Dichloromethane (DCM) (3 x 5 vol) .[1]

    • Note: The product is organic soluble; the hydrolysis side product (hydroxy-pyrimidine) is often water-soluble or precipitates at neutral pH.[1]

  • Purification:

    • Wash combined organics with Brine.[1] Dry over

      
      .[1][3]
      
    • Concentrate to yield the crude oil/solid.[1]

    • Validation: If purity <98%, recrystallize from Hexane/EtOAc.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use solid Sodium Methoxide instead of the solution?

  • A: Yes, but with extreme caution. Solid NaOMe is highly hygroscopic.[1] Every time you open the bottle, it absorbs atmospheric moisture, converting NaOMe to NaOH.[1] This directly increases the hydrolysis impurity (2-hydroxy-4-methylpyrimidine).[1] We recommend using commercial anhydrous solutions for reproducibility.[1]

Q2: I see a "dimer" impurity. What is it?

  • A: If you are using high concentrations (>1M), you may see oxidative dimerization.[1] However, if your starting material was 2,4-dichloropyrimidine (instead of the 4-methyl derivative), you might be forming 2,4-dimethoxypyrimidine or regioisomeric mixtures.[1] Ensure your starting material identity is verified by NMR.[1]

Q3: The reaction stalled at 90% conversion. Should I add more base?

  • A: Be careful. Adding large excesses of base (>1.5 eq) promotes ring degradation.[1] Instead of adding more base immediately, check if the solvent is dry.[1] If water entered the system, it consumed your methoxide.[1] It is safer to isolate the 90% pure material and purify, rather than risking the whole batch by "cooking" it longer with excess base.[1]

Q4: Why is my product volatile?

  • A: 2-Methoxy-4-methylpyrimidine has a relatively low molecular weight and can sublime or evaporate during high-vacuum drying.[1] Do not dry at high temperatures (>40°C) under strong vacuum for extended periods.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.[1] (General mechanism of

    
     and hydrolysis competition).
    
  • Guidechem. "Synthesis and applications of 2-Chloro-4-methylpyrimidine." Link (Accessed Oct 2023).[1]

  • PubChem. "2-Chloro-4-methylpyrimidine Compound Summary."[1] Link (Accessed Oct 2023).[1]

  • ChemicalBook. "2-Chloro-4-methylpyrimidine Synthesis and Properties." Link (Accessed Oct 2023).[1]

Sources

Technical Support Hub: Moisture Control in 5-Methoxy-4-methylpyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-H2O-001

Executive Summary & Chemical Logic

Welcome to the Pyrimidine Process Chemistry Support Hub. You are likely here because your synthesis of 5-Methoxy-4-methylpyrimidine (or its derivatives) has failed due to moisture ingress.

The synthesis of this scaffold typically proceeds via a 4-chloro-5-methoxy-6-methylpyrimidine intermediate (Intermediate C-Cl ). This specific precursor acts as the "linchpin" of the synthesis but introduces a critical vulnerability: Hydrolytic Instability.

The Mechanism of Failure

The C4-position in pyrimidines is electron-deficient. When a chlorine atom is attached at C4, the carbon becomes highly electrophilic. In the presence of trace moisture, water acts as a nucleophile, attacking the C4 position. This displaces the chloride and reverts the molecule to its pyrimidinone (lactam) form.

Why this matters: The pyrimidinone is thermodynamically stable and unreactive toward the subsequent nucleophilic substitution (SNAr) or reduction steps you have planned. Once formed, your reaction is dead.

Troubleshooting Guide (Q&A)

Category A: Storage & Physical Handling

Q: My 4-chloro precursor was a white powder yesterday, but today it is a sticky, yellow gum. Is it salvageable? A: No. The transition from powder to gum indicates significant hydrolysis. The "gum" is likely a co-crystal or mixture of the pyrimidinone hydrolysis product and HCl (which forms as a byproduct and catalyzes further degradation).

  • Root Cause: Storage in a standard fridge without secondary containment.

  • Corrective Action: Regard the material as lost. For the next batch, store the solid under Argon in a Schlenk flask or a taped vial inside a desiccator containing

    
    .
    

Q: Can I weigh the precursors (e.g., Sodium Methoxide, Formamidine Acetate) on the open bench if I am quick? A: Risk Level: High.

  • Sodium Methoxide (NaOMe): It is extremely hygroscopic. "Quick" weighing absorbs atmospheric moisture, forming NaOH and Methanol. NaOH alters the basicity and can cause side reactions (e.g., ring opening).

  • Formamidine Acetate: Moderately hygroscopic. Clumping leads to stoichiometry errors.

  • Protocol: Use a "Glove Bag" or an inverted funnel with a high flow of Nitrogen over the balance pan for these reagents.

Category B: Reaction Diagnostics

Q: My LC-MS shows a mass of [M-Cl+OH] (M+16 relative to product) or [M-Cl+OCH3]. What happened? A: You are seeing the Hydrolysis Product (M-Cl+OH) or the Methoxylation Product (M-Cl+OCH3).

  • Scenario 1 (M-Cl+OH): Water entered your reaction vessel. The chloride was displaced by water instead of your intended nucleophile.

  • Scenario 2 (M-Cl+OCH3): If you intended to make the 4-methoxy derivative, this is good. If you intended to reduce the chloride to a hydride, this is a side reaction caused by the solvent (Methanol) acting as a nucleophile.

Q: The reaction mixture turned into a solid block during the chlorination step (


). 
A:  This is "Exothermic Runaway" caused by wet starting material.
  • Mechanism:

    
     reacts violently with water to form Phosphoric Acid and HCl gas. This generates immense heat, polymerizing the pyrimidine precursors.
    
  • Fix: Dry your starting 4-hydroxy-5-methoxy-6-methylpyrimidine in a vacuum oven (60°C, <10 mbar) for 12 hours before adding

    
    .
    

Critical Protocols

Protocol 1: The "Double-Needle" Transfer (For Liquids/Solutions)

Use this for transferring the dissolved 4-chloro intermediate to the next reaction vessel without air exposure.

  • Prepare Source & Destination: Both flasks must be sealed with rubber septa and purged with

    
     for 15 minutes.
    
  • Pressurize Source: Insert a

    
     line needle into the source flask (ensure it is above the liquid level).
    
  • Bridge the Flasks: Insert a double-ended cannula (long stainless steel needle) through the septum of the source flask (submerge tip in liquid) and then into the destination flask.

  • Vent Destination: Insert a bleed needle (connected to a bubbler) into the destination flask to relieve pressure.

  • Transfer: The positive pressure in the source flask will push the liquid through the cannula into the destination flask.

Protocol 2: Solvent Drying Verification (Karl Fischer Alternative)

If you do not have a Karl Fischer titrator, use this qualitative test for THF or Toluene.

  • Add a small crystal of Benzophenone and a chunk of Sodium metal to an aliquot of your solvent under

    
    .
    
  • Observation:

    • Blue/Purple: Solvent is anhydrous (<10 ppm water).

    • Colorless/Yellow: Solvent is wet. DO NOT USE for pyrimidine chemistry.

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of the 4-chloro precursor when exposed to moisture versus the correct anhydrous pathway.

Pyrimidine_Pathways Precursor 4-Hydroxy-5-methoxy- 6-methylpyrimidine Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination Step 1 Intermediate 4-Chloro-5-methoxy- 6-methylpyrimidine (HIGHLY SENSITIVE) Chlorination->Intermediate Yields Intermediate Moisture Moisture Ingress (H2O) Intermediate->Moisture Nucleophile Nucleophile/Reductant (Anhydrous) Intermediate->Nucleophile Inert Atm (Ar/N2) DeadEnd Pyrimidinone Impurity (Inactive Lactam) Moisture->DeadEnd Hydrolysis (Fast) Product Target: This compound Nucleophile->Product Substitution/Reduction

Figure 1: The divergence between successful synthesis and hydrolytic degradation. The red path represents the irreversible failure mode caused by moisture.

Data Summary: Solvent & Reagent Thresholds

Reagent / SolventMax Water Content (ppm)Drying AgentStorage Method
THF / Toluene < 50 ppmNa/Benzophenone or Mol. Sieves (4Å)Schlenk Flask
DMF < 100 ppmMol. Sieves (4Å)Septum-sealed bottle
Sodium Methoxide N/A (Solid)N/ADesiccator / Glovebox

Strictly AnhydrousDistillation (if old)Sealed under

Intermediate C-Cl N/AVacuum dryArgon/Freezer (-20°C)

References

  • Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine reactivity and the instability of chloropyrimidines).

  • Vertex AI Search Result 1.1 . Synthesis method for 2,4-dichloro-5-methoxy pyrimidine. CN104326988A. Link (Describes the chlorination process and quenching requirements).

  • Vertex AI Search Result 1.2 . Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.[2] Link (Details the condensation and subsequent chlorination steps).

  • Vertex AI Search Result 1.4 . Process for the preparation of chloropyrimidines. US5525724A. Link (Discusses the decomposition of chloropyrimidines in water and industrial handling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent drying protocols cited in Section 3).

Sources

Technical Support Center: Purification of Pyrimidine Products from Iron Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize iron catalysis in the synthesis of pyrimidine derivatives and face the critical challenge of removing residual iron to meet the stringent purity requirements of their final products.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the post-reaction workup and purification stages. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide: Common Issues in Iron Residue Removal

This section addresses specific problems you may encounter during the purification of your pyrimidine product, offering probable causes and actionable solutions.

Issue 1: Persistent Yellow/Brown Coloration of the Isolated Product After Initial Purification.

  • Question: I've performed an aqueous workup and a preliminary column chromatography, but my pyrimidine product remains discolored, suggesting the presence of iron. How can I remove this persistent contamination?

  • Answer: Persistent coloration is a common indicator of tightly bound or insoluble iron species. The initial purification might not be sufficient to break up stable iron-pyrimidine complexes or remove colloidal iron hydroxides.

    • Probable Cause 1: Formation of Stable Iron(III) Complexes: Pyrimidine derivatives, with their nitrogen-rich heterocyclic structure, can act as effective ligands, forming stable coordination complexes with iron ions. These complexes may not be easily disrupted by simple aqueous washes.

    • Solution 1: Acidic Wash or Liquid-Liquid Extraction: An acidic wash can protonate the nitrogen atoms on the pyrimidine ring, disrupting the coordination with the iron catalyst.

      • Protocol:

        • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

        • Wash the organic layer with a dilute aqueous acid solution, such as 0.1 M HCl or a saturated aqueous solution of ammonium chloride.

        • Monitor the color of the aqueous layer; repeated washings may be necessary until the color is no longer extracted.

        • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid, and then a brine wash.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Probable Cause 2: Precipitation of Iron Hydroxides: If the reaction workup involves basic conditions, highly insoluble iron(III) hydroxide (Fe(OH)₃) may precipitate and co-precipitate with your product, making it difficult to remove by simple filtration.[4]

    • Solution 2: Chelation Followed by Extraction: Employing a chelating agent will form a water-soluble complex with the iron, facilitating its removal into the aqueous phase.[5][6][7]

      • Recommended Chelators: Ethylenediaminetetraacetic acid (EDTA) or oxalic acid are effective at complexing with iron ions. Oxalic acid, in particular, forms a stable, water-soluble ferrioxalate ion with ferric iron.

      • Protocol:

        • During the aqueous workup, add an aqueous solution of EDTA disodium salt (typically 0.1-0.5 M) or a dilute solution of oxalic acid (0.05–0.15 M) and stir vigorously for 30-60 minutes.

        • Separate the aqueous layer containing the iron-chelate complex.

        • Repeat the wash if necessary.

        • Proceed with the standard workup of the organic layer.

Issue 2: Incomplete Iron Removal Despite Using Scavenging Agents.

  • Question: I've treated my crude product with a metal scavenger, but ICP-MS analysis still shows unacceptable levels of iron. What could be the reason for the scavenger's inefficiency?

  • Answer: The effectiveness of metal scavengers depends on several factors, including the choice of scavenger, the reaction conditions, and the nature of the iron species.

    • Probable Cause 1: Incorrect Scavenger Selection: Different scavengers have varying affinities for different metals and oxidation states.[8] A scavenger that is effective for palladium might not be optimal for iron.

    • Solution 1: Select an Iron-Specific Scavenger: Utilize silica-based scavengers with functional groups known to have a high affinity for iron, such as those containing sulfonic acid (SO3H) or other chelating moieties.[8][9] Products like QuadraSil™ or SiliaMetS® offer a range of functionalized silicas designed for specific metal scavenging.[10][11][12][13]

    • Probable Cause 2: Insufficient Contact Time or Amount of Scavenger: The scavenging process is a chemical reaction that requires adequate time and stoichiometry to proceed to completion.

    • Solution 2: Optimize Scavenging Conditions:

      • Amount: Increase the equivalents of the scavenger relative to the theoretical amount of residual iron. A typical starting point is 5-10 weight equivalents.

      • Time and Temperature: Increase the stirring time (e.g., from 1 hour to 4-12 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to enhance the kinetics of the scavenging reaction.[11] Always consult the manufacturer's guidelines for the thermal stability of the scavenger.

    • Probable Cause 3: Steric Hindrance: The iron catalyst may be sterically encumbered within the product molecule, preventing the scavenger's functional groups from accessing and binding to the metal center.

    • Solution 3: Sequential Purification Strategy: Combine scavenging with another purification technique. For instance, an initial treatment with a chelating agent in a biphasic system can extract the more accessible iron, followed by treatment with a solid-supported scavenger to capture the remaining traces.

Issue 3: Product Loss During Purification.

  • Question: My attempts to remove iron residues are leading to a significant decrease in the final yield of my pyrimidine product. How can I minimize this loss?

  • Answer: Product loss during purification is a common challenge, often arising from the similar physicochemical properties of the product and the iron complexes, or the harshness of the purification method.

    • Probable Cause 1: Product Adsorption onto Solid Supports: Polar pyrimidine products can strongly adsorb onto silica gel during chromatography or onto solid-supported scavengers, leading to incomplete elution.

    • Solution 1: Passivation of Silica Gel and Choice of Eluent:

      • When performing column chromatography, consider pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent system to neutralize acidic sites and reduce product tailing and irreversible adsorption.

      • For scavenging, ensure the chosen scavenger is compatible with your product's functionality to minimize non-specific binding.

    • Probable Cause 2: Product Degradation Under Acidic or Basic Conditions: The use of strong acids or bases to remove iron can potentially lead to the degradation of sensitive pyrimidine derivatives.

    • Solution 2: Use of Milder Reagents and Protective Measures:

      • Opt for milder acidic washes, such as saturated ammonium chloride, instead of strong mineral acids.

      • If your product is base-sensitive, avoid harsh basic workups for iron hydroxide precipitation.

      • Consider the use of activated carbon, which can adsorb metal impurities under neutral conditions.[14][15][16][17][18]

    • Probable Cause 3: Co-precipitation or Inefficient Extraction: The product may be partially water-soluble, leading to losses during aqueous washes, or it might co-precipitate with iron salts.

    • Solution 3: Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds and can be excellent for removing both soluble and insoluble impurities.[19][20][21] The principle relies on the differential solubility of the product and impurities in a given solvent at different temperatures.[19][21][22]

      • Protocol:

        • Select a suitable solvent or solvent system in which your pyrimidine product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[23]

        • Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution.[20]

        • Allow the solution to cool slowly and undisturbed. Pure crystals of the pyrimidine product should form, leaving the iron impurities in the mother liquor.[20][21]

        • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.[20]

Workflow Diagrams

Troubleshooting_Workflow start Crude Pyrimidine Product (Iron Contaminated) initial_workup Aqueous Workup start->initial_workup check_color Product Discolored? initial_workup->check_color acid_wash Acidic Wash (e.g., 0.1 M HCl) check_color->acid_wash Yes scavenging Metal Scavenger Treatment (e.g., Functionalized Silica) check_color->scavenging No chelation Chelation Wash (e.g., EDTA, Oxalic Acid) acid_wash->chelation Color Persists acid_wash->scavenging Color Removed chelation->scavenging check_purity Purity Acceptable? scavenging->check_purity recrystallization Recrystallization check_purity->recrystallization No final_product Pure Pyrimidine Product check_purity->final_product Yes recrystallization->final_product

Caption: Troubleshooting workflow for iron catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing iron catalyst residues from pyrimidine products?

A1: The primary methods can be categorized as follows:

  • Aqueous Washing/Extraction: Using acidic or chelating solutions to wash the organic solution of the product.[5][24]

  • Adsorption: Employing solid materials like activated carbon or silica gel to adsorb the iron species.[15][17]

  • Scavenging: Using functionalized silica gels or polymers (metal scavengers) that selectively bind to the iron catalyst.[8][10][25][26]

  • Recrystallization: Purifying the solid product based on differences in solubility between the pyrimidine derivative and the iron impurities.[19][20][21]

  • Chromatography: Separating the product from the catalyst residues using column chromatography.

Q2: How do I choose the best method for my specific pyrimidine derivative?

A2: The choice depends on several factors:

  • Nature of the Product: Consider the stability of your compound to acidic or basic conditions and its polarity.

  • Scale of the Reaction: For large-scale synthesis, methods like recrystallization or treatment with activated carbon may be more cost-effective than chromatography or expensive scavengers.

  • Required Purity Level: For pharmaceutical applications requiring very low ppm levels of residual iron, a multi-step approach combining an initial wash with a final scavenger treatment is often necessary.

  • Nature of the Iron Species: The oxidation state (Fe(II) vs. Fe(III)) and the coordination environment of the iron will influence the effectiveness of different methods.

Q3: Can I prevent iron contamination in the first place?

A3: While complete prevention is difficult, you can minimize contamination by:

  • Optimizing Catalyst Loading: Use the minimum amount of iron catalyst required for efficient reaction conversion.

  • Using Heterogeneous Catalysts: Employing solid-supported iron catalysts can simplify removal by simple filtration after the reaction.[27][28][29]

  • Controlling Reaction Conditions: In some cases, catalyst deactivation pathways can lead to the formation of more problematic iron species.[30] Understanding and controlling the reaction mechanism can help mitigate this.

Q4: What is the mechanism behind metal scavengers?

A4: Metal scavengers are typically solid supports, like silica gel, that have been functionalized with ligands that have a high affinity for specific metals.[8] For iron, these functional groups are often chelating agents like sulfonic acids or amines.[8][9] When the crude product solution is stirred with the scavenger, the iron ions are selectively bound to the solid support, which can then be easily removed by filtration.[13][25]

Quantitative Comparison of Iron Removal Methods

MethodTypical Efficiency (Final Fe ppm)AdvantagesDisadvantages
Acidic Wash 50 - 200 ppmSimple, inexpensive, and fast.Potential for product degradation; may not remove all iron species.
Chelation (EDTA) 20 - 100 ppmEffective for various iron oxidation states.Requires an aqueous workup; chelating agent must be thoroughly removed.
Activated Carbon 10 - 50 ppmCost-effective, good for removing colored impurities.[16]Can adsorb the product, leading to yield loss; fine powder can be difficult to filter.
Metal Scavengers < 10 ppmHigh selectivity and efficiency; simple filtration workup.[25]Higher cost compared to other methods.
Recrystallization < 10 ppmCan achieve very high purity; scalable.Requires a solid product and a suitable solvent system; can be time-consuming.

Note: The efficiency can vary significantly depending on the specific compound, the nature of the iron impurity, and the experimental conditions.

Detailed Experimental Protocol: Scavenging with Functionalized Silica Gel

This protocol provides a general procedure for using a functionalized silica gel scavenger to remove residual iron from a pyrimidine product solution.

Materials:

  • Crude pyrimidine product dissolved in a suitable organic solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate).

  • Iron-selective scavenger (e.g., SiliaMetS Thiol, QuadraSil-AP).[11][31]

  • Inert gas atmosphere (Nitrogen or Argon).

  • Standard laboratory glassware.

Procedure:

  • Dissolve the Crude Product: In a round-bottom flask, dissolve the crude pyrimidine product in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.

  • Add the Scavenger: Under an inert atmosphere, add the functionalized silica gel scavenger to the solution. A typical starting amount is 5-10 weight equivalents relative to the crude product mass.

  • Stir the Mixture: Stir the suspension at room temperature. For kinetically slow scavenging, the temperature can be increased to 40-50 °C, provided the product and solvent are stable at that temperature.

  • Monitor the Reaction: The scavenging process can be monitored by taking small aliquots of the solution (filtered to remove the scavenger) and analyzing for iron content by ICP-MS or observing a color change in the solution.[11][13] A typical duration is 2-12 hours.

  • Filter the Scavenger: Once the iron level is acceptable, allow the mixture to cool to room temperature and filter it through a pad of celite or a sintered glass funnel to remove the scavenger.

  • Wash and Concentrate: Wash the collected scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified pyrimidine product.

Scavenging_Protocol cluster_prep Preparation cluster_scavenge Scavenging cluster_workup Workup dissolve 1. Dissolve Crude Product in Organic Solvent add_scavenger 2. Add Scavenger (5-10 wt. eq.) dissolve->add_scavenger stir 3. Stir at RT or 40-50°C (2-12 h) add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter wash 5. Wash Scavenger with Fresh Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate final_product Purified Product concentrate->final_product

Caption: Step-by-step workflow for metal scavenging.

References

  • The Effect of Organic Compounds on Iron Concentration in the Process of Removing Iron from Sulfur-Containing Sodium Aluminate Solution via Oxidation. (n.d.). MDPI.
  • Removal of iron compounds from organic process streams. (1983). Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis.
  • Process for removing iron from an aqueous acid solution containing iron and copper. (1975). Google Patents.
  • Activated Carbon For Heavy Metal Removal. (n.d.). Heycarbons.
  • SCAVENGER. (n.d.). Fujisilysia Chemical.
  • Hydrophilic Phytochelators in Iron Overload Condition. (n.d.). KnE Publishing.
  • Activated Carbon For Heavy Metals Removal From Syngas. (n.d.). Zhulin Carbon.
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Process for removing iron ions from an organic stream. (2013). Google Patents.
  • Oxalic acid. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Davis. Retrieved February 9, 2026, from [Link]

  • Iron-catalyzed synthesis of heterocycles. (n.d.). IOSR Journal. Retrieved February 9, 2026, from [Link]

  • Synthetic and natural iron chelators: therapeutic potential and clinical use. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). PMC. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of Iron Chelates Using Organic and Amino acids as a Chelating Agents and Evaluation of Their Effi. (2021). CABI Digital Library. Retrieved February 9, 2026, from [Link]

  • Synthetic application and removal of pyrimidine template. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Iron-Catalyzed Arylation of Heterocycles via Directed C–H Bond Activation. (2014). Organic Letters. Retrieved February 9, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 9, 2026, from [Link]

  • Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2017). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 9, 2026, from [Link]

  • Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. (2021). MDPI. Retrieved February 9, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 9, 2026, from [Link]

  • The Role of Activated Carbon in the Recovery of Precious Metals from Effluent. (2023). General Carbon. Retrieved February 9, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Iron Chelating Agents for Iron Overload Diseases. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. Retrieved February 9, 2026, from [Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • How could I remove iron from myreaction ?. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Recrystallization - a CLASSIC technique to purify a SOLID. (2024). YouTube. Retrieved February 9, 2026, from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Removal of heavy metal using activated carbon adsorbent. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Regeneration and reuse of iron catalyst for Fenton-like reactions. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Metals Removal Technology. (n.d.). Unipure. Retrieved February 9, 2026, from [Link]

  • Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved February 9, 2026, from [Link]

  • Purification. (n.d.). Unicat Catalyst Technologies, LLC. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 5-Methoxy-4-methylpyrimidine

[1][2][3]

Executive Summary & Chemical Profile

You are encountering stability or recovery issues with 5-Methoxy-4-methylpyrimidine . This molecule presents a unique stability profile due to the electronic push-pull between the electron-rich methoxy group at the C5 position and the electron-deficient pyrimidine core.[1][2]

Unlike its isomers (e.g., 2-methoxy or 4-methoxypyrimidines), the 5-methoxy substituent is not in direct conjugation with the ring nitrogens.[1][2] This renders it more resistant to nucleophilic attack (basic hydrolysis) but leaves it susceptible to acid-catalyzed demethylation and oxidative degradation at the electron-rich C5 center.[1][2][3]

Key Physicochemical Parameters (Estimated):

ParameterValue / CharacteristicImplication for Handling
LogP ~1.0 - 1.5Moderate lipophilicity; requires organic co-solvent for high conc.[1][2][3]
pKa (Conj. Acid) ~2.5 - 3.5Basic nitrogen protonates in strong acid; solubility increases < pH 3.[1][2][3]
UV Max ~260 - 280 nmSusceptible to UV-induced photodegradation.[1][2][3]
Reactive Sites C5-Methoxy (Ether cleavage), Ring Nitrogens (N-oxidation)Avoid strong acids and strong oxidizers.[1][2][3]

Diagnostic Flowchart: Identifying the Root Cause

Before altering your protocol, use this logic tree to determine if your issue is physical (solubility) or chemical (degradation).

TroubleshootingStartIssue: Low Recovery or Loss of PotencyCheckSolStep 1: Visual Inspection(Precipitate/Turbidity?)Start->CheckSolYesPrecipPhysical Issue:Solubility Limit ExceededCheckSol->YesPrecipYesNoPrecipStep 2: HPLC AnalysisCheckSol->NoPrecipNoPeakShiftNew Peaks Observed?NoPrecip->PeakShiftYesPeaksChemical DegradationPeakShift->YesPeaksYesNoPeaksAdsorption Issue:Compound sticking to plastic/filtersPeakShift->NoPeaksNoAcidDegPeak at RRT < 1.0?(Likely Hydrolysis/Demethylation)YesPeaks->AcidDegAcidic MediaOxDegPeak at RRT > 1.0?(Likely Oxidation/Dimerization)YesPeaks->OxDegOxidative Stress

Figure 1: Diagnostic decision tree for isolating stability failure modes.[1][2][3]

Critical Troubleshooting Guides (FAQs)

Issue 1: "My compound degrades rapidly in acidic buffers (pH < 4)."

Diagnosis: Acid-Catalyzed Demethylation.[1][2][3] While the pyrimidine ring is stable to acid, the ether linkage at C5 is vulnerable. In the presence of strong acids (e.g., 0.1 M HCl) or Lewis acids, the methoxy oxygen can be protonated, making the methyl group a good leaving group. This results in the formation of 5-hydroxy-4-methylpyrimidine (a phenol-like derivative).[1][2][3]

The Mechanism:

  • Protonation of the methoxy oxygen.[3]

  • Nucleophilic attack (by water or chloride) on the methyl group.[1][3]

  • Cleavage of the O-CH3 bond.[1][3][4]

Corrective Protocol:

  • Buffer Choice: Avoid phosphate buffers below pH 4. Use Acetate (pH 4.5–5.5) or Citrate (pH 5.0–6.0) if acidic conditions are required.[1][2][3]

  • Temperature: Keep acidic solutions at 4°C . Ether cleavage is highly temperature-dependent.[1][2][3]

  • LC-MS Confirmation: Look for a mass shift of -14 Da (Loss of CH2) or -15/+1 (Loss of CH3, gain of H).[1][2]

Issue 2: "I see precipitation when diluting my DMSO stock into media."

Diagnosis: "Crash-out" due to Solvent Shock. this compound is moderately lipophilic.[1][2][3] When a high-concentration DMSO stock (e.g., 100 mM) is introduced rapidly into an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs.

Corrective Protocol (The "Step-Down" Dilution): Do not add 100% aqueous buffer directly to 100% DMSO stock.

  • Intermediate Step: Dilute your DMSO stock 1:10 with 50% PEG-400 or Propylene Glycol .[1][2][3]

  • Final Dilution: Add this intermediate slowly to your vortexing aqueous media.

  • Solubility Enhancers: If compatible with your assay, include 0.5% - 1.0% Cyclodextrin (HP-β-CD) in your aqueous buffer.[1][2][3] This encapsulates the lipophilic pyrimidine core, preventing aggregation.[3]

Issue 3: "New impurities appear after exposure to light/air."[1][3]

Diagnosis: Photo-oxidation.[1][2][3] The electron-rich 5-methoxy group activates the ring, making it susceptible to singlet oxygen attack or radical formation under UV light.[1]

Corrective Protocol:

  • Storage: Store solid powder at -20°C under Argon/Nitrogen.

  • Solution Storage: Amber glass vials are mandatory.

  • Antioxidants: For long-term solution storage, add 0.1% Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation).[1][2][3]

Validated Analytical Method (HPLC)

To distinguish between degradation and experimental error, use this stability-indicating method. This method separates the parent compound from the more polar hydrolysis products (5-hydroxy derivative) and less polar oxidation products.[1]

Chromatographic Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Primary), 220 nm (Secondary)
Temperature 25°C

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts/hydrolysis products)[1][2]

  • 2-10 min: 5% -> 60% B (Linear gradient)

  • 10-12 min: 60% -> 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

Mechanistic Insight: Why 5-Methoxy differs from 4-Methoxy

Understanding the position of the substituent is vital for predicting stability.

StabilityMechanismSub44-Methoxy Isomer(Unstable)Mech4Methoxy is Para/Ortho to Nitrogen.Nitrogen withdraws electrons,activating C4 for Nucleophilic Attack (Hydrolysis).Sub4->Mech4Sub55-Methoxy Isomer(More Stable)Mech5Methoxy is Meta to Nitrogens.No direct resonance activation.Resistant to basic hydrolysis.Sub5->Mech5Risk5Risk: Acidic Ether Cleavage(Demethylation)Mech5->Risk5Primary Failure Mode

Figure 2: Structural Activity Relationship (SAR) determining stability risks.

Explanation: In 4-methoxypyrimidine , the electronegative nitrogen atoms at positions 1 and 3 pull electron density away from Carbon-4.[1][2][3] This makes Carbon-4 highly positive (electrophilic), inviting water (OH-) to attack and displace the methoxy group.[1][2]

In your molecule, This compound , the methoxy group is at Carbon-5.[1][2][3] This position is not electron-deficient because it is not "conjugated" directly to the electron-withdrawing nitrogens.[1][2][3] Therefore, it resists base hydrolysis but remains vulnerable to acid attack on the oxygen atom itself [1, 2].

References

  • Brown, D. J. (1962).[3] The Pyrimidines. Wiley-Interscience.[1][2][3] (Foundational text on pyrimidine reactivity, specifically detailing the resistance of 5-substituted pyrimidines to nucleophilic attack compared to 2- and 4-isomers).

  • Lago, M., et al. (2021).[3] "Hydrolytic stability of anticancer drugs and metabolites." Environmental Science and Pollution Research. Link (Provides methodology for assessing hydrolytic stability of pyrimidine-based drugs like 5-FU and metabolites).[1][2][3]

  • Vermeire, F. H., et al. (2022).[3][5] "Predicting Solubility Limits of Organic Solutes." Journal of the American Chemical Society.[3][5] Link (Methodology for solubility prediction in organic synthesis).[1][2][3]

  • PubChem. "Compound Summary: 5-Methoxy-2-methylpyrimidine-4-thiol (Related Structure)."[1][2][3] Link (Used for structural analogy and physicochemical property estimation).[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and disposal regulations.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methoxy-4-methylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an unparalleled tool for providing detailed information about the molecular structure and electronic environment of organic molecules. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-methoxy-4-methylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry, and provides a comparative analysis with its structural isomers, 4-methoxy-5-methylpyrimidine and 2-methoxy-4-methylpyrimidine. This comparison will highlight the subtle yet significant spectral differences that arise from the varied placement of methoxy and methyl substituents on the pyrimidine ring, thereby offering valuable insights for the unambiguous identification of these and similar compounds.

The Foundational Role of ¹H NMR in Heterocyclic Chemistry

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleobases and various therapeutic agents. The introduction of substituents, such as methoxy and methyl groups, can dramatically alter the molecule's physicochemical properties and biological activity. Consequently, the precise determination of the substitution pattern is critical. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of each proton. Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

  • Multiplicity (Splitting Pattern): This arises from the interaction (coupling) of a proton with its neighboring protons, providing information about the number of adjacent protons. Common patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reflects the strength of the interaction between coupled protons and can provide valuable information about the dihedral angle and the number of bonds separating the protons.

Understanding these parameters is essential for the accurate assignment of signals in a ¹H NMR spectrum and, ultimately, for the structural confirmation of the molecule under investigation.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the protons of the methyl and methoxy substituents.

Expected ¹H NMR Spectral Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.5 - 8.7s1H
H-6~8.3 - 8.5s1H
-OCH₃~3.9 - 4.1s3H
-CH₃~2.4 - 2.6s3H

Note: These are predicted values based on typical chemical shifts of similar structures. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Protons (H-2 and H-6): The two protons on the pyrimidine ring, H-2 and H-6, are expected to appear as singlets in the downfield region of the spectrum (typically δ 8.0-9.0 ppm). Their uncoupled nature is due to the absence of adjacent protons. The specific chemical shifts will be influenced by the electronic effects of the methoxy and methyl substituents. The electron-donating methoxy group at the 5-position and the weakly electron-donating methyl group at the 4-position will influence the electron density at the H-2 and H-6 positions, affecting their shielding and, consequently, their chemical shifts.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is typically found in the range of δ 3.5-4.5 ppm, characteristic of methoxy groups attached to an aromatic ring.[1]

  • Methyl Protons (-CH₃): Similarly, the three protons of the methyl group are equivalent and will give rise to a singlet. The chemical shift for a methyl group on an aromatic ring is generally observed in the region of δ 2.0-3.0 ppm.

Comparative ¹H NMR Analysis: The Impact of Isomerism

To truly appreciate the diagnostic power of ¹H NMR, it is instructive to compare the spectrum of this compound with its structural isomers. The subtle shifts in substituent positions lead to distinct and predictable changes in the ¹H NMR spectra.

4-Methoxy-5-methylpyrimidine

In this isomer, the positions of the methoxy and methyl groups are swapped. This seemingly minor change will result in a different electronic distribution within the pyrimidine ring, leading to altered chemical shifts for the ring protons.

Expected ¹H NMR Spectral Data for 4-Methoxy-5-methylpyrimidine:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.6 - 8.8s1H
H-6~8.4 - 8.6s1H
-OCH₃~3.9 - 4.1s3H
-CH₃~2.2 - 2.4s3H

Note: Predicted values.

Key Differences from this compound:

The most significant difference is expected in the chemical shifts of the ring protons, H-2 and H-6, and the methyl group. The change in the electronic environment due to the altered substituent positions will lead to a different pattern of shielding and deshielding of the aromatic protons. The chemical shift of the methyl group at the 5-position is also likely to be slightly different from that of a methyl group at the 4-position.

2-Methoxy-4-methylpyrimidine

Placing the methoxy group at the 2-position introduces another level of variation in the ¹H NMR spectrum.

Expected ¹H NMR Spectral Data for 2-Methoxy-4-methylpyrimidine:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-5~6.8 - 7.0d1H
H-6~8.2 - 8.4d1H
-OCH₃~4.0 - 4.2s3H
-CH₃~2.5 - 2.7s3H

Note: Predicted values.

Key Differences:

  • Coupling of Ring Protons: Unlike the other two isomers, the aromatic protons H-5 and H-6 in 2-methoxy-4-methylpyrimidine are adjacent to each other. This will result in spin-spin coupling, and they will appear as doublets rather than singlets. The magnitude of the coupling constant (³JHH) will be typical for ortho-protons on a pyrimidine ring.

  • Chemical Shifts: The chemical shifts of H-5 and H-6 will be significantly different from those of the protons in the other isomers due to the strong electron-donating effect of the methoxy group at the 2-position.

Visualizing the Structural Differences and NMR Workflow

To better illustrate the structural nuances and the analytical workflow, the following diagrams are provided.

cluster_structures Molecular Structures cluster_spectra Expected ¹H NMR Signals This compound This compound 5-MeO-4-Me-Py_Signals H-2 (s) H-6 (s) -OCH3 (s) -CH3 (s) This compound->5-MeO-4-Me-Py_Signals yields 4-Methoxy-5-methylpyrimidine 4-Methoxy-5-methylpyrimidine 4-MeO-5-Me-Py_Signals H-2 (s) H-6 (s) -OCH3 (s) -CH3 (s) 4-Methoxy-5-methylpyrimidine->4-MeO-5-Me-Py_Signals yields 2-Methoxy-4-methylpyrimidine 2-Methoxy-4-methylpyrimidine 2-MeO-4-Me-Py_Signals H-5 (d) H-6 (d) -OCH3 (s) -CH3 (s) 2-Methoxy-4-methylpyrimidine->2-MeO-4-Me-Py_Signals yields

Caption: Correlation of molecular structures with their expected ¹H NMR signal patterns.

SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Acquire ¹H NMR Spectrum NMRTube->Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A streamlined workflow for ¹H NMR spectrum acquisition and analysis.

Experimental Protocol for ¹H NMR Spectroscopy of Pyrimidine Derivatives

To obtain high-quality, reproducible ¹H NMR spectra, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology.

Materials and Reagents:

  • Substituted pyrimidine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrimidine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for many organic compounds; however, the choice of solvent should be based on the solubility of the compound and its chemical stability.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for the chemical shifts.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean pipette, transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum of a small molecule, 8 to 16 scans are often sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Conclusion: The Power of Precision in Structural Analysis

The comparative analysis of the ¹H NMR spectra of this compound and its isomers, 4-methoxy-5-methylpyrimidine and 2-methoxy-4-methylpyrimidine, underscores the remarkable sensitivity of this technique to subtle structural variations. The distinct patterns of chemical shifts and coupling constants serve as a unique molecular signature for each isomer, enabling their unambiguous identification. For researchers in drug discovery and development, this level of precision is not merely academic; it is fundamental to ensuring the synthesis of the correct target molecule and to understanding its structure-activity relationships. By adhering to rigorous experimental protocols and a thorough understanding of spectral interpretation, ¹H NMR spectroscopy remains an indispensable tool in the modern chemical and pharmaceutical sciences.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

Sources

C13 NMR chemical shifts for 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 5-Methoxy-4-methylpyrimidine , designed for researchers requiring structural validation of pyrimidine derivatives.

Unlike standard spectral libraries that provide static lists, this guide uses a Comparative & Predictive Approach . It synthesizes experimental data from structural analogs (pyrimidine, 4-methylpyrimidine, and 5-methoxypyrimidine) with substituent chemical shift (SCS) additivity rules to provide a robust assignment framework.

Part 1: Chemical Shift Data & Comparative Analysis

The following data compares the predicted chemical shifts of the target molecule against its parent heterocycle (pyrimidine) to highlight the diagnostic substituent effects.

Table 1: 13C NMR Assignment Guide (CDCl₃)

Values are estimated based on substituent additivity rules derived from pyrimidine analogs.

Carbon PositionPredicted Shift (δ ppm)Signal TypeComparative Logic (vs. Pyrimidine)
C2 (N-CH-N)155.0 – 159.0 CH (Strong)Minimal change. The most deshielded protonated carbon due to placement between two nitrogens.
C4 (C-Me)160.0 – 165.0 Quaternary (Weak)Deshielded (+) by Methyl (ipso effect) and adjacent Nitrogen. Distinguishable by low intensity.
C5 (C-OMe)148.0 – 153.0 Quaternary (Weak)Strongly Deshielded (+) by Methoxy (ipso). Normally the most shielded carbon in pyrimidine (121 ppm), now shifted downfield significantly.
C6 (N-CH-C)140.0 – 145.0 CH (Strong)Shielded (-) by the ortho-Methoxy group. This is the key diagnostic peak for confirming the 5-position substitution.
5-OCH₃ 56.0 – 58.0 CH₃ (Strong)Typical methoxy region.
4-CH₃ 19.0 – 23.0 CH₃ (Strong)Typical heteroaromatic methyl region.
Table 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice critically affects chemical shifts in nitrogen heterocycles due to hydrogen bonding and polarity.

SolventEffect on Chemical ShiftsRecommendation
CDCl₃ Baseline. Sharp peaks, but exchangeable protons (if any impurities exist) may be broad.Use for routine identification and comparison with literature.
DMSO-d₆ Deshielding (+1 to +3 ppm). C2 and C6 often shift downfield due to strong dipole interactions with the solvent.Use if solubility is poor or to separate overlapping aromatic signals.[1]
Methanol-d₄ Variable. Can cause broadening of C2/C4/C6 due to deuterium exchange at slightly acidic positions over time.Avoid for long overnight acquisitions.

Part 2: Technical Deep Dive & Causality

The "Ortho-Shielding" Anomaly (C6)

In unsubstituted pyrimidine, C4 and C6 are equivalent (~157 ppm). In this compound, the C5-Methoxy group exerts a strong electron-donating resonance effect (+M) into the ring.

  • Mechanism: The lone pair on the oxygen donates density into the ring system.

  • Result: The positions ortho and para to the methoxy group become more electron-rich (shielded). Therefore, C6 shifts upfield (lower ppm, ~140-145) compared to the parent pyrimidine. This separates it clearly from C2.

Distinguishing Quaternary Carbons (C4 vs. C5)

Both C4 and C5 will appear as low-intensity peaks (due to lack of NOE enhancement and long relaxation times).

  • C4 (Methyl-substituted): Deshielded by the adjacent Nitrogen and the Methyl group (ipso).

  • C5 (Methoxy-substituted): Deshielded by the Oxygen (ipso).

  • Differentiation: Use HMBC (Heteronuclear Multiple Bond Correlation) .

    • The Methyl protons (~2.4 ppm) will show a strong 2-bond correlation (

      
      ) to C4  and a 3-bond correlation (
      
      
      
      ) to C5 .
    • The Methoxy protons (~3.9 ppm) will show a strong 3-bond correlation (

      
      ) to C5 , but no correlation to C4.
      

Part 3: Experimental Protocol for High-Fidelity Data

To ensure publication-quality data, specifically for the detection of the quaternary C4 and C5 carbons, follow this optimized protocol.

Protocol: Quaternary-Sensitive 13C Acquisition
  • Concentration: Prepare a sample of >20 mg in 0.6 mL solvent. Low concentration often leads to "missing" quaternary peaks (C4/C5).

  • Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1):

    • Standard: 1.0 – 2.0 seconds.

    • Optimized:3.0 – 5.0 seconds .

    • Reasoning: Quaternary carbons (C4, C5) have long

      
       relaxation times. A short delay saturates their signal, making them disappear into the noise. Increasing D1 allows full magnetization recovery.
      
  • Scans (NS): Minimum 1024 scans . Pyrimidines are atom-efficient but low-sensitivity in Carbon NMR due to the N-atoms reducing NOE enhancement on adjacent carbons.

  • Processing: Apply an exponential line broadening (LB = 1.0 to 2.0 Hz ) to improve the Signal-to-Noise (S/N) ratio for the quaternary carbons, even at the cost of slight resolution loss.

Part 4: Structural Validation Workflow

Use the following logic flow to confirm the identity of this compound and rule out isomers (e.g., 4-methoxy-5-methylpyrimidine).

NMR_Assignment_Workflow Start Start: Acquire 1H & 13C Spectrum Check_Me Identify Methyl (~2.3 ppm) & Methoxy (~3.9 ppm) in 1H Start->Check_Me Check_Quat Locate Quaternary Carbons (C4, C5) Region: 148-165 ppm Check_Me->Check_Quat HMBC_Exp Run HMBC Experiment Check_Quat->HMBC_Exp Decision_Me Does Methyl Proton correlate to the MOST deshielded Quaternary C? HMBC_Exp->Decision_Me Result_Correct Confirmed: This compound (Me is on C4 adjacent to N) Decision_Me->Result_Correct Yes (C4 is ~160+) Result_Isomer Isomer Alert: Likely 4-Methoxy-5-methylpyrimidine Decision_Me->Result_Isomer No (Me correlates to shielded C)

Figure 1: Decision tree for distinguishing this compound from regioisomers using HMBC correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and heterocycle base shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent shift calibration).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text for C13 relaxation and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Pyrimidine and Anisole analog data used for SCS calculation).

Sources

Advanced Guide: LC-MS Identification of 5-Methoxy-4-methylpyrimidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Methoxy-4-methylpyrimidine (CAS: 19175-07-6) is a critical pharmacophore and intermediate used in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), including Orexin receptor antagonists (e.g., Suvorexant derivatives) and specific kinase inhibitors.

The impurity profiling of this intermediate is non-trivial due to the high polarity of the pyrimidine ring and the potential for positional isomers that are difficult to resolve chromatographically. This guide objectively compares the performance of Standard RP-HPLC-Triple Quadrupole (QqQ) workflows against Advanced UPLC-Q-TOF (High-Resolution) methodologies.

Key Insight: While Triple Quadrupole systems offer superior sensitivity for known genotoxic impurities, High-Resolution Mass Spectrometry (HRMS) is indispensable for elucidating the structure of unknown process-related impurities, particularly regioisomers formed during the methylation or chlorination steps.

Technical Comparison: Methodological Approaches

We evaluated two distinct analytical workflows for identifying impurities such as 2-Chloro-5-methoxy-4-methylpyrimidine (Precursor), 5-Methoxy-4-methylpyrimidin-2-ol (Hydrolysis degradant), and Regioisomeric byproducts .

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard RP-HPLC-QqQ Method B: Advanced UPLC-Q-TOF Verdict
Primary Utility Routine QC & Quantification of knownsR&D, Structure Elucidation of unknownsMethod B for ID; Method A for QC.
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (0.001 Da)Method B is required for formula confirmation.
Separation Efficiency ~10,000 plates (HPLC, 3.5 µm)>25,000 plates (UPLC, 1.7 µm)Method B resolves critical isomeric pairs.
Sensitivity (LOQ) Excellent (pg/mL range)Good (ng/mL range)Method A wins for trace genotoxin analysis.
Polarity Handling Poor retention of polar pyrimidines on C18Superior retention with HILIC or specialized C18Method B (with HILIC) is preferred for polar degradants.
Expert Analysis
  • Causality of Choice: We recommend Method B (UPLC-Q-TOF) for the initial identification phase. The this compound core is prone to forming isobaric impurities (same mass, different structure) during synthesis, such as methylation at the N1 vs. N3 positions. Only the high peak capacity of UPLC coupled with the fragmentation accuracy of Q-TOF can confidently distinguish these.

  • Self-Validating Protocol: The detailed protocol below utilizes a "Dual-Scan" approach (Full Scan + Data-Dependent MS/MS), ensuring that no ion above the noise threshold is missed, effectively self-validating the impurity profile.

Validated Experimental Protocol (Method B)

This protocol is designed to capture both non-polar precursors (chlorinated intermediates) and polar degradants (hydroxy-pyrimidines).

Sample Preparation
  • Diluent: 10% Acetonitrile in Water (matches initial mobile phase to prevent peak distortion).

  • Concentration: Prepare this compound at 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as pyrimidines may adsorb).

Chromatographic Conditions (UPLC)
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

    • Why BEH C18? The ethylene-bridged hybrid particle provides superior pH stability (pH 1-12), allowing the use of alkaline mobile phases if necessary to deprotonate stubborn impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: Acetonitrile (Low UV cutoff, high volatility).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5% -> 90% B (Linear gradient)

    • 8-10 min: 90% B (Wash)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF)
  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

    • Note: Pyrimidines protonate readily at the ring nitrogens (

      
      ).
      
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Mass Range: m/z 50 – 800.

  • Collision Energy: Ramp 15-40 eV (Ensures rich fragmentation spectra for structural ID).

Impurity Identification & Fragmentation Logic

Understanding the fragmentation pathways is the "Trustworthiness" pillar of this guide. You cannot identify an impurity by mass alone; you must validate it via its "fingerprint."

Key Fragmentation Pathways[3]
  • Loss of Methyl Radical ([3]•CH3): Common from the methoxy group (

    
    ).
    
  • Loss of CO: Subsequent to methyl loss if a phenolic oxygen remains (

    
    ).
    
  • Ring Cleavage (RDA): Retro-Diels-Alder reactions characteristic of pyrimidines, often losing HCN (27 Da).

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow for identifying the three most likely impurity classes based on MS/MS data.

ImpurityID cluster_legend Legend Start Unknown Peak Detected (m/z X) Isotope Check Isotope Pattern (Cl signature?) Start->Isotope HasCl M and M+2 ratio ~3:1 Isotope->HasCl Yes NoCl No Chlorine Pattern Isotope->NoCl No ImpurityA ID: Chlorinated Precursor (e.g., 2-Chloro-5-methoxy...) HasCl->ImpurityA FragCheck Check MS/MS Fragmentation NoCl->FragCheck Loss15 Loss of 15 Da (•CH3)? FragCheck->Loss15 Loss18 Loss of 18 Da (H2O)? FragCheck->Loss18 ImpurityB ID: Methylated Homolog (Process Side-Reaction) Loss15->ImpurityB ImpurityC ID: Hydroxy Degradant (Hydrolysis Product) Loss18->ImpurityC key Blue: Start | Yellow: Analysis | Red: Decision | Green: Identification

Caption: Decision tree for classifying this compound impurities based on isotopic patterns and MS/MS fragmentation rules.

Synthesis & Impurity Origin[4]

To effectively profile impurities, one must understand their origin. The synthesis of this compound typically proceeds via the dechlorination of 2,4-dichloro-5-methoxypyrimidine or similar precursors.

Likely Impurity Profile[4][5]
  • Starting Material Carryover: 2,4-Dichloro-5-methoxypyrimidine.

    • Detection: High retention time (non-polar), distinct Cl2 isotope pattern (9:6:1).

  • Intermediate: 2-Chloro-5-methoxy-4-methylpyrimidine.[4][5]

    • Detection: Medium retention, Cl1 isotope pattern (3:1).

  • Hydrolysis Product: 5-Methoxy-4-methylpyrimidin-2-ol.

    • Detection: Low retention (Polar), loss of H2O in MS/MS.

Visualization: Synthesis & Impurity Map

SynthesisPath Precursor 2,4-Dichloro-5-methoxy- pyrimidine (Starting Material) Intermediate 2-Chloro-5-methoxy- 4-methylpyrimidine Precursor->Intermediate Methylation Target 5-Methoxy-4-methyl- pyrimidine (Target) Intermediate->Target Dechlorination Imp1 Impurity: Hydrolysis (2-Hydroxy analog) Intermediate->Imp1 Hydrolysis (+H2O) Imp2 Impurity: Dimerization (Process Artifact) Target->Imp2 High Conc./Heat

Caption: Synthesis pathway showing the origin of critical process-related impurities.

References

  • Monostori, P. et al. (2019).[6] Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link][6]

  • Niessen, W.M.A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Reddy, A.V.B. et al. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity... in ticagrelor API. ResearchGate. Available at: [Link]

  • Salem, M.A.I. et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity Determination of 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Candidates

In the landscape of pharmaceutical development, pyrimidine scaffolds are of immense interest due to their wide spectrum of biological activities, including anti-viral, anti-inflammatory, and anti-cancer properties.[1] 5-Methoxy-4-methylpyrimidine, a member of this vital class of heterocyclic compounds, represents a promising building block for novel therapeutics. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Regulatory bodies mandate stringent control over impurities, which can arise during synthesis or degradation and may possess unwanted toxicological effects.[2]

Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control requirement; it is a cornerstone of the entire drug development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high sensitivity and resolving power for separating the main component from structurally similar impurities.[3]

This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating HPLC purity method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is both effective and self-validating.

Chapter 1: Foundational Strategy – A Systematic Approach to Method Development

A successful HPLC method is not born from trial and error but from a systematic process that combines theoretical understanding with empirical experimentation.[4] The overall workflow is an iterative cycle of selection, optimization, and validation, designed to achieve the primary goal: adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity in a reasonable timeframe.

Method_Development_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Core Development cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Goal Define Method Goals (Purity, Stability-Indicating) Analyte->Goal Informs Screening Column & Mobile Phase Screening Goal->Screening Guides Optimization Parameter Optimization (Gradient, pH, Temp.) Screening->Optimization Leads to Protocol Final Method Protocol Optimization->Protocol Defines Validation Method Validation (ICH Q2(R2)) Protocol->Validation Requires

Caption: A systematic workflow for HPLC method development.

Chapter 2: The First Crucial Step – Analyte Characterization and Initial Conditions

Before a single injection is made, understanding the physicochemical properties of this compound is paramount.[5] These properties dictate every subsequent choice in the method development process.

  • UV Absorbance: Pyrimidine derivatives typically possess strong chromophores. A UV scan is essential to determine the maximum absorbance wavelength (λmax), which provides the greatest sensitivity.[6] For a substituted pyrimidine, a λmax in the range of 250-280 nm is expected. For this guide, we will assume a λmax of 265 nm .

  • Solubility: The analyte must be fully soluble in the sample diluent, which should ideally be the initial mobile phase to ensure good peak shape. This compound is expected to be soluble in common organic solvents like methanol and acetonitrile.

  • pKa (Predicted): The pKa value indicates the pH at which the compound is 50% ionized. The nitrogen atoms in the pyrimidine ring impart a basic character. Controlling the mobile phase pH relative to the analyte's pKa is the most powerful tool for manipulating retention time and improving peak shape for ionizable compounds.[3][7] For optimal, reproducible retention, the mobile phase pH should be adjusted to at least 2 units away from the pKa. Let's estimate the primary pKa to be around 3.5-4.5.

Comparison of Initial Stationary and Mobile Phases

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and the logical starting point.[8] The stationary phase is non-polar, and the mobile phase is polar. The choice of both components significantly impacts selectivity.[9]

ParameterOption 1: Conventional C18Option 2: Phenyl-HexylRationale & Causality
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 is the industry standard, offering robust hydrophobic retention.[8] However, the pyrimidine ring's aromatic nature suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions, which can be crucial for separating structurally similar impurities.[8]
Mobile Phase Acetonitrile / WaterMethanol / WaterAcetonitrile is generally preferred for aromatic compounds as its π-electron system can help disrupt interactions with the stationary phase, often leading to sharper peaks. Methanol offers different hydrogen-bonding capabilities and can alter elution order.
Buffer/Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~4.5)Using a low pH (Formic Acid) ensures that the basic pyrimidine nitrogen is fully protonated and behaves consistently. A pH closer to the pKa (Ammonium Acetate) might be explored if peak shape issues or poor retention are observed, but risks lower reproducibility if not carefully controlled.[7]

Initial Screening Verdict: A C18 column is the most pragmatic starting point due to its versatility. A mobile phase of Acetonitrile and water with 0.1% Formic Acid is selected to ensure sharp peaks and good initial retention.

Chapter 3: Method Optimization – The Path to a Robust Separation

A generic starting method rarely provides the necessary resolution for a formal purity analysis. Optimization is an iterative process focused on achieving the best balance of resolution, analysis time, and robustness. For this, a gradient elution is almost always superior to an isocratic one for impurity profiling, as it can resolve early and late-eluting peaks in a single run.[10]

Optimization_Parameters cluster_params Key Optimization Levers center Chromatographic Separation Gradient Gradient Slope (%B/min) Gradient->center Controls Selectivity & Retention pH Mobile Phase pH pH->center Affects Ionizable Analytes Temp Column Temperature Temp->center Impacts Viscosity & Kinetics Flow Flow Rate Flow->center Influences Time & Efficiency

Caption: Key parameters influencing HPLC separation.

Isocratic vs. Gradient Elution: A Comparative Data Analysis

To illustrate the superiority of gradient elution for purity analysis, let's compare a hypothetical optimized isocratic method with a developed gradient method. We will assume the presence of two known impurities: Impurity A (more polar) and Impurity B (less polar).

Table 1: Comparison of Isocratic and Gradient Methods

ParameterMethod A: IsocraticMethod B: Gradient (Optimized)
Mobile Phase 30% Acetonitrile / 70% Water + 0.1% HCOOHA: 0.1% HCOOH in WaterB: 0.1% HCOOH in ACN
Elution Profile 30% B for 20 min10% to 70% B in 15 min, hold 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Run Time 20 min20 min (including re-equilibration)
Results
Retention Time (Imp. A)2.5 min4.8 min
Retention Time (API)4.1 min9.2 min
Retention Time (Imp. B)18.5 min11.5 min
Resolution (API/Imp. A)1.8> 4.0
Peak Width (Imp. B)0.9 min (Broad)0.2 min (Sharp)
Conclusion Poor resolution for early eluting peaks and excessive broadening for late eluting peaks.Superior resolution for all components and better peak efficiency across the chromatogram.

This comparison clearly demonstrates that a gradient method provides far better resolving power and sensitivity for a sample containing impurities with a range of polarities.

Chapter 4: The Final Protocol – A Validated Method for Purity Determination

Following systematic optimization, the following detailed protocol was established as the recommended method for determining the purity of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Setting Justification
Column C18, 150 mm x 4.6 mm, 3.5 µm A standard column length provides good efficiency, and the 3.5 µm particle size offers a good balance between resolution and backpressure.[10]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water Acidified mobile phase ensures protonation of the analyte for consistent retention and sharp peak shape.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile Acetonitrile is the preferred organic modifier for this class of compound.
Gradient Program Time (min) % B
0.0 10
15.0 70
17.0 70
17.1 10
22.0 10
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection 265 nm (DAD) λmax for sensitive detection of the API and related impurities. DAD allows for peak purity analysis.
Injection Vol. 5 µL
Sample Diluent 50:50 Acetonitrile/Water Ensures sample solubility and compatibility with the initial mobile phase.

| Sample Conc. | 0.5 mg/mL | A concentration that provides a strong detector response without risking overload. |

Chapter 5: Scientific Integrity – Method Validation According to ICH Q2(R2)

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[11] The validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]

Table 2: Summary of Key Validation Parameters for a Purity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.995 for the API peak. Baseline resolution (>1.5) between the API and all known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range from the Quantitation Limit (QL) to 120% of the sample concentration.
Accuracy To demonstrate the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked impurity samples at multiple levels.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).Relative Standard Deviation (RSD) ≤ 2.0% for the API area and ≤ 5.0% for impurity areas at the specification limit.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at the QL should be ≤ 10%.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±5%).System suitability parameters (resolution, tailing factor) must remain within acceptable limits.

This rigorous validation process provides documented evidence that the analytical method is reliable, reproducible, and accurate for the purity determination of this compound.[14]

References

  • ResearchGate. (2015). HPLC Method Development and Validation in Pharmaceutical Analysis, Handbook for Analytical Scientists. Available at: [Link]

  • Suresh Gyan Vihar University. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. Available at: [Link]

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available at: [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2023). (PDF) Structural and Spectral Properties of 4-(5-methyl-[5][14][15] triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available at: [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • NIMS University. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2) - Draft. Available at: [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Available at: [Link]

  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Available at: [Link]

  • Journal of Applicable Chemistry. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Available at: [Link]

Sources

Precision Vibrational Spectroscopy: Methyl vs. Methoxy Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, distinguishing between alkyl (methyl) and alkoxy (methoxy) substitution patterns on the pyrimidine scaffold is critical. These moieties often dictate the pharmacokinetics and metabolic stability of drug candidates (e.g., sulfadiazine analogs, kinase inhibitors).

This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of Methyl- (


)  versus Methoxy- (

)
substituted pyrimidines. Unlike generic spectral tables, this analysis focuses on the causality of band shifts driven by electronic effects (inductive vs. mesomeric) and provides a self-validating experimental protocol for unambiguous structural assignment.

Theoretical Framework: Electronic Modulation of the Ring

To interpret the spectra accurately, one must understand how substituents perturb the pyrimidine ring's electron density.

  • Methyl Group (

    
    ):  Acts primarily through a positive inductive effect (+I) . It donates electron density through 
    
    
    
    -bonds, slightly strengthening the ring
    
    
    -system but increasing the reduced mass of the vibrating system.
  • Methoxy Group (

    
    ):  Exhibits a negative inductive effect (-I)  (due to electronegative Oxygen) but a stronger positive mesomeric effect (+M) . This resonance donation into the pyrimidine ring significantly alters the bond order of the ring 
    
    
    
    and
    
    
    bonds, leading to distinct shifts in ring stretching frequencies compared to the methyl analog.
Visualization: Substituent Effect Logic

G cluster_0 Substituent Electronic Effects Me Methyl (-CH3) +I Effect Ring_Me Ring e- Density (Slight Increase) Me->Ring_Me Inductive OMe Methoxy (-OCH3) -I / +M Effect Ring_OMe Ring e- Density (Significant Resonance) OMe->Ring_OMe Resonance Shift_Me Ring Breathing Red Shift (Mass Effect) Ring_Me->Shift_Me Shift_OMe Ring Stretching Blue Shift (Bond Order) Ring_OMe->Shift_OMe caption Fig 1. Mechanistic impact of substituents on Pyrimidine Ring Vibrations.

Comparative Spectral Analysis

The Fingerprint Region: Methyl vs. Methoxy

The most reliable differentiation occurs not in the C-H stretching region (where overlap is significant), but in the fingerprint region (


).
Table 1: Characteristic Band Assignments
Vibrational ModeMethyl-Pyrimidine (

)
Methoxy-Pyrimidine (

)
Discriminator Note
C-H Stretch (Aliphatic)

(Asym)

(Sym)

(Asym)

(Sym)
Methoxy C-H sym stretch is often sharper and lower due to O-lone pair interaction (Bohlmann bands).
Ring Breathing (Mode 1)


Low Diagnostic Value: Both substituents shift this similarly from the unsubstituted

.
Ring Stretching (C=N/C=C)


Methoxy derivatives often show a doublet or higher frequency due to resonance stiffening.
C-O-C Stretching ABSENT

(Asym)

(Sym)
PRIMARY IDENTIFIER: Strong, broad bands unique to ethers.

Deformation

(Umbrella)

(Scissor)

(Deformation)
Methyl "Umbrella" mode at 1380 is distinct for alkyl-pyrimidines.
Positional Isomerism (The "Alternative" Scenario)

When comparing a product (e.g., 2-methoxy) against an alternative isomer (e.g., 4-methoxy), the symmetry of the molecule dictates the number of IR active bands.

  • Symmetric Substitution (e.g., 2-substituted): Maintains

    
     symmetry (locally). Fewer IR active bands; simpler spectrum.
    
  • Asymmetric Substitution (e.g., 4-substituted): Reduces symmetry to

    
    . More vibrational modes become IR active; complex fingerprint.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol synthesizes best practices for heterocyclic analysis.

Sample Preparation
  • Preferred Method: KBr Pellet (Solid state).

    • Why: Pyrimidines often have high melting points. KBr provides higher resolution than ATR (Attenuated Total Reflectance) for the critical fingerprint region.

    • Ratio: 1:100 (Sample:KBr).

    • Press: 8-10 tons for 2 minutes to ensure a transparent disk (minimizes Christiansen effect scattering).

  • Alternative: Nujol Mull.

    • Warning: Nujol C-H bands (

      
      , 
      
      
      
      ,
      
      
      ) will completely obscure the methyl/methoxy diagnostic bands. Do not use for this specific comparison.
Acquisition Parameters
  • Resolution:

    
     (Standard 
    
    
    
    is insufficient for resolving closely spaced ring modes).
  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Blackman-Harris 3-term (optimal for resolving sharp aromatic bands).

Validation Step: DFT Calculation

As a "Senior Scientist" check, experimental data should be cross-referenced with Density Functional Theory (DFT) predictions if ambiguity exists.

  • Level of Theory: B3LYP/6-311++G(d,p).[1]

  • Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP) to correct for anharmonicity.

  • Decision Rule: If Experimental

    
     deviates from Scaled Calculated 
    
    
    
    by
    
    
    , re-purify the sample (check for hydration/solvates).
Visualization: Analytical Workflow

Workflow Start Unknown Pyrimidine Sample Prep Prep: KBr Pellet (1:100) Avoid Nujol Start->Prep Scan FT-IR Scan (Res: 2 cm-1, 64 scans) Prep->Scan Decision Check 1230-1270 cm-1 Scan->Decision Path_OMe Strong Band Present Decision->Path_OMe Yes Path_Me Band Absent Decision->Path_Me No Confirm_OMe Confirm Methoxy: Check Sym C-O-C (~1030) Check C-H (>2950) Path_OMe->Confirm_OMe Confirm_Me Confirm Methyl: Check Umbrella Mode (~1380) Check C-H (<2960) Path_Me->Confirm_Me Validation DFT Validation (B3LYP/6-311++G**) Confirm_OMe->Validation Confirm_Me->Validation caption Fig 2. Decision Tree for Methyl vs. Methoxy Assignment.

References

  • Breda, S., et al. (2006).[1] "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure, 786, 193–206.[1] Link

  • Erdogdu, Y., & Güllüoğlu, M. T. (2009). "Vibrational spectra and molecular structure of 2-amino-4-methylpyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Wiberg, K. B., et al. (2013). "Vibrational spectra of methyl substituted pyrimidines." Journal of Organic Chemistry.
  • NIST Chemistry WebBook. "Pyrimidine IR Spectrum." Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for C-O-C and C-H assignments).

Sources

Comparative Reactivity Guide: 5-Methoxy-4-methylpyrimidine vs. 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Methoxy-4-methylpyrimidine (Molecule A) and 2,4-Dichloro-5-methoxypyrimidine (Molecule B) . While both share a pyrimidine core functionalized with a 5-methoxy group, their reactivity profiles are diametrically opposed due to the electronic influence of their substituents.

  • Molecule A (this compound) acts primarily as a Pro-Nucleophile . The electron-deficient pyrimidine ring acidifies the 4-methyl protons, enabling condensation reactions. The 5-methoxy group provides electronic stabilization, making the ring relatively resistant to nucleophilic attack but susceptible to electrophilic substitution at C-6.

  • Molecule B (2,4-Dichloro-5-methoxypyrimidine) acts as a Dielectrophile . It is a high-value scaffold for Nucleophilic Aromatic Substitution (

    
    ). The presence of two chlorine atoms creates distinct electrophilic sites at C-2 and C-4, with the 5-methoxy group modulating regioselectivity.
    

Part 1: Electronic Structure & Reactivity Profile

Electronic Landscape

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atoms at positions 1 and 3.

FeatureThis compound (A)2,4-Dichloro-5-methoxypyrimidine (B)
Electronic State Electron-Rich / Amphiphilic Highly Electron-Deficient
Dominant Effect +M (Mesomeric) from 5-OMe stabilizes the ring; Hyperconjugation activates 4-Me.-I (Inductive) from Cl atoms creates strong dipoles; Leaving Group ability drives reactivity.
Primary Reactive Site 4-Methyl Group (Deprotonation/Condensation)C-4 Carbon (Nucleophilic Attack)
Secondary Reactive Site C-6 Carbon (Electrophilic Attack)C-2 Carbon (Nucleophilic Attack)
Mechanism of Reactivity
Molecule A: Methyl Group Activation

In 4-methylpyrimidines, the methyl protons are acidic (


 in DMSO) because the resulting carbanion is stabilized by resonance with the ring nitrogens (similar to 4-picoline). The 5-methoxy group (EDG) slightly decreases this acidity compared to unsubstituted 4-methylpyrimidine but does not abolish it.
  • Reaction Pathway: Base-catalyzed deprotonation

    
     Nucleophilic attack on electrophiles (Aldehydes/Ketones).
    
Molecule B: Regioselective

The 2 and 4 positions are activated for nucleophilic attack.

  • C-4 Selectivity: The C-4 position is generally more reactive because the intermediate Meisenheimer complex is stabilized by the para-nitrogen (N-1) and ortho-nitrogen (N-3).

  • 5-Methoxy Influence: The 5-OMe group donates electron density (+M) into the ring. While this generally deactivates the ring toward

    
     compared to the unsubstituted analog, it reinforces C-4 selectivity. The lone pair on the methoxy oxygen can delocalize to C-2 and C-4, but the inductive withdrawal (-I) and the steric environment often favor attack at C-4 over C-2 for primary amines.
    

Part 2: Comparative Reactivity Analysis

Decision Logic for Synthetic Planning

ReactivityLogic cluster_A Molecule A: this compound cluster_B Molecule B: 2,4-Dichloro-5-methoxypyrimidine NodeA Start: Molecule A StepA1 Is Strong Base Present? NodeA->StepA1 StepA2 Deprotonation of 4-Me StepA1->StepA2 Yes ResultA Condensation Product (e.g., Styryl) StepA2->ResultA NodeB Start: Molecule B StepB1 Nucleophile Type? NodeB->StepB1 StepB2 Primary/Secondary Amine StepB1->StepB2 StepB3 Alkoxide/Tertiary Amine StepB1->StepB3 ResultB1 C-4 Substitution (Major) StepB2->ResultB1 Kinetic Control ResultB2 C-2 Substitution (Possible/Minor) StepB3->ResultB2 Specific Conditions

Figure 1: Decision tree illustrating the divergent reactivity pathways. Molecule A requires activation to react, while Molecule B reacts spontaneously with nucleophiles.

Quantitative Comparison Table
ParameterThis compound2,4-Dichloro-5-methoxypyrimidine

Reactivity
Inert (Requires activation or leaving group installation)High (Reacts at RT or mild heat)
Acidity (

)
~25 (Methyl protons)>30 (Ring protons)
Solubility Soluble in polar organic solvents (MeOH, DMSO)Soluble in non-polar/polar aprotic (DCM, THF)
Stability Stable to air/moisture; acid stable.Moisture sensitive (slow hydrolysis of C-Cl).
Key Application Synthesis of fused heterocycles; chain extension.Core scaffold for kinase inhibitors (e.g., Brigatinib).

Part 3: Detailed Experimental Protocols

Protocol A: C-C Bond Formation via Condensation (Molecule A)

Objective: Functionalization of the 4-methyl group to synthesize a styryl derivative. Mechanism: Knoevenagel-type condensation.

  • Reagents:

    • This compound (1.0 eq)

    • Benzaldehyde (1.2 eq)

    • Acetic Anhydride (

      
      ) (Solvent/Reagent)
      
    • Acetic Acid (AcOH) (Catalytic)

  • Procedure:

    • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in

      
       (10 mL).
      
    • Addition: Add Benzaldehyde (12 mmol) and glacial AcOH (0.5 mL).

    • Reaction: Heat the mixture to reflux (

      
      ) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the pyrimidine starting material.
      
    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to hydrolyze excess anhydride.

    • Isolation: Neutralize with saturated

      
       and extract with Ethyl Acetate (
      
      
      
      mL). Dry organic layer over
      
      
      and concentrate.
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

  • Expected Result: Formation of (E)-4-(2-phenylvinyl)-5-methoxypyrimidine.

Protocol B: Regioselective Amination (Molecule B)

Objective: Selective displacement of the C-4 Chlorine with a primary amine. Mechanism: Addition-Elimination (


).
  • Reagents:

    • 2,4-Dichloro-5-methoxypyrimidine (1.0 eq)

    • Benzylamine (1.0 eq)

    • Triethylamine (TEA) or DIPEA (1.2 eq)

    • Dichloromethane (DCM) or Ethanol (EtOH)

  • Procedure:

    • Setup: Dissolve 2,4-Dichloro-5-methoxypyrimidine (5 mmol) in dry DCM (20 mL) and cool to

      
       in an ice bath.
      
    • Addition: Mix Benzylamine (5 mmol) with TEA (6 mmol) in DCM (5 mL). Add this solution dropwise to the pyrimidine solution over 15 minutes. Crucial: Slow addition at low temperature favors kinetic control (C-4 selectivity).

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show a new spot (product) and trace/no starting material. If C-2 substitution occurs, a secondary spot with different

      
       may appear (usually minor).
      
    • Workup: Wash the reaction mixture with water (

      
       mL) and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Expected Result: >90% yield of 2-Chloro-4-(benzylamino)-5-methoxypyrimidine . The C-2 isomer is typically <5-10%.

Part 4: Visualizing the Regioselectivity (Molecule B)

The following diagram details the mechanistic basis for the C-4 selectivity observed in Protocol B.

SNArSelectivity Start 2,4-Dichloro-5-methoxypyrimidine + Nucleophile (Nu-) TS_C4 Transition State C-4 (Para to N1, Ortho to N3) Start->TS_C4 Lower Activation Energy TS_C2 Transition State C-2 (Ortho to N1, Ortho to N3) Start->TS_C2 Higher Activation Energy Intermediate_C4 Meisenheimer Complex C-4 Stabilized by N1 & N3 TS_C4->Intermediate_C4 Intermediate_C2 Meisenheimer Complex C-2 Less Stabilized TS_C2->Intermediate_C2 Product_C4 Product: 4-Substituted (Major Isomer) Intermediate_C4->Product_C4 - Cl- Product_C2 Product: 2-Substituted (Minor Isomer) Intermediate_C2->Product_C2 - Cl-

Figure 2: Mechanistic pathway showing the kinetic preference for C-4 substitution due to superior resonance stabilization of the intermediate.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate. Organic Syntheses. Available at: [Link]

A Senior Application Scientist's Guide to Elemental Analysis for Pyrimidine Derivative Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of novel pyrimidine derivatives is a critical step in ensuring the integrity and purity of these vital compounds. Pyrimidines are a cornerstone of numerous therapeutic agents, and their precise elemental composition is a fundamental indicator of their identity and quality. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights to navigate the validation process with confidence and scientific rigor.

The Foundational Role of Elemental Analysis in Pyrimidine Derivative Validation

Elemental analysis serves as a primary method for confirming the empirical formula of a newly synthesized pyrimidine derivative. By quantifying the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, researchers can verify the molecular structure and assess the purity of the compound.[1][2] For pyrimidine derivatives, which are nitrogen-rich heterocyclic compounds, accurate nitrogen determination is particularly crucial.[3]

The generally accepted standard for elemental analysis in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical values.[4] This tight tolerance underscores the need for robust and validated analytical methods.

Core Methodologies for Elemental Analysis of Pyrimidine Derivatives

The two primary techniques for elemental analysis in the context of pyrimidine derivative validation are Combustion Analysis (for C, H, N, S) and Inductively Coupled Plasma (ICP)-based methods (for a broader range of elements, including metallic impurities).

Combustion Analysis: The Workhorse for CHNS Determination

Combustion analysis, often performed using a CHN or CHNS analyzer, is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds like pyrimidine derivatives.[5][6] The technique is based on the complete combustion of the sample in a high-temperature furnace, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[6]

Experimental Workflow: Combustion Analysis of a Pyrimidine Derivative

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Homogenize the pyrimidine derivative sample to a fine powder. prep2 Dry the sample to remove any residual solvents or moisture. prep1->prep2 prep3 Accurately weigh 1-3 mg of the sample into a tin capsule. prep2->prep3 analysis1 Place the sealed capsule into the autosampler of the CHN analyzer. prep3->analysis1 analysis2 Initiate dynamic flash combustion at ~1000°C in an oxygen-rich environment. analysis1->analysis2 analysis3 Combustion products (CO₂, H₂O, N₂, NOx) are swept by a helium carrier gas. analysis2->analysis3 analysis4 Gases pass through a reduction tube (heated copper) to convert NOx to N₂. analysis3->analysis4 analysis5 Separation of gases via gas chromatography. analysis4->analysis5 analysis6 Detection by a thermal conductivity detector (TCD). analysis5->analysis6 data1 Instrument software calculates the percentage of C, H, and N. analysis6->data1 data2 Compare experimental values to the theoretical percentages for the pyrimidine derivative. data1->data2 data3 Verify that the deviation is within ±0.4%. data2->data3

Caption: Workflow for CHN analysis of a pyrimidine derivative.

Inductively Coupled Plasma (ICP) Methods: For Broader Elemental Screening

While combustion analysis is ideal for C, H, N, and S, it is not suitable for determining the presence of other elements, particularly metallic impurities that may be introduced during synthesis (e.g., from catalysts). For this purpose, ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are the preferred techniques, as outlined in regulatory guidelines like USP <232> and ICH Q3D.[7][8]

ICP-MS offers exceptional sensitivity, capable of detecting trace and ultra-trace levels of elemental impurities.[7] This is crucial for ensuring the safety of pharmaceutical compounds.

Experimental Workflow: ICP-MS for Elemental Impurities in a Pyrimidine Derivative

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh the pyrimidine derivative sample. prep2 Perform closed-vessel microwave digestion with a mixture of concentrated acids (e.g., HNO₃ and HCl). prep1->prep2 prep3 Dilute the digested sample to a known volume with deionized water. prep2->prep3 analysis1 Introduce the sample solution into the ICP-MS system. prep3->analysis1 analysis2 The sample is nebulized and ionized in an argon plasma at ~6000-10000 K. analysis1->analysis2 analysis3 Ions are separated based on their mass-to-charge ratio by a mass spectrometer. analysis2->analysis3 analysis4 Ions are detected and quantified. analysis3->analysis4 data1 Calculate the concentration of each elemental impurity. analysis4->data1 data2 Compare the results against the limits specified in USP <232>/ICH Q3D. data1->data2

Caption: Workflow for ICP-MS analysis of elemental impurities.

Comparative Analysis of Key Techniques

FeatureCombustion Analysis (CHN/S)ICP-MS
Primary Application Determination of %C, H, N, S in pure organic compounds.Quantification of trace and ultra-trace elemental impurities.
Principle High-temperature combustion and detection of gaseous products.High-temperature plasma ionization and mass spectrometric detection.
Sensitivity Percent level.Parts-per-billion (ppb) to parts-per-trillion (ppt) level.
Sample Preparation Simple weighing into a capsule.Acid digestion, often requiring microwave assistance.[7]
Throughput High; analysis time is typically a few minutes per sample.Moderate; sample digestion can be time-consuming.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Regulatory Context Primarily for identity and purity confirmation in research and publications.Mandated by USP <232>/<233> and ICH Q3D for pharmaceutical impurity testing.[7][8]

Method Validation: A Cornerstone of Scientific Integrity

Validation of the chosen elemental analysis method is paramount to ensure the reliability of the results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9]

Key Validation Parameters for Elemental Analysis of Pyrimidine Derivatives:

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material with a known elemental composition. For pyrimidine derivatives, spike recovery studies can also be performed, where a known amount of an element is added to the sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. These are particularly relevant for ICP-MS analysis of impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Addressing the Challenges of Pyrimidine Derivative Analysis

Pyrimidine derivatives can present unique challenges for elemental analysis:

  • Incomplete Combustion: Due to the high nitrogen content and the stability of the heterocyclic ring, some pyrimidine derivatives can be difficult to combust completely.[3] This can lead to inaccurate results, particularly for nitrogen.

    • Mitigation Strategy: Ensure the combustion furnace is operating at the optimal temperature and that there is a sufficient supply of oxygen. The use of combustion aids or catalysts may also be necessary for particularly refractory compounds.

  • Halogenated Pyrimidines: The presence of halogens (F, Cl, Br, I) requires special considerations, as they can form corrosive acids during combustion that can damage the instrument.

    • Mitigation Strategy: Utilize elemental analyzers equipped with appropriate scrubbers to remove halogenated byproducts before they reach the detector.

  • Hygroscopicity and Residual Solvents: Many organic compounds can absorb moisture from the atmosphere or retain residual solvents from the synthesis and purification process. This can lead to inaccurate C, H, and O values.

    • Mitigation Strategy: Thoroughly dry the sample under vacuum before analysis and handle it in a controlled environment (e.g., a glove box) if it is particularly hygroscopic.

Orthogonal Methods for Comprehensive Purity Assessment

While elemental analysis is a powerful tool, it should not be used in isolation. Orthogonal methods, which measure the same attribute using different principles, provide a more complete picture of a compound's purity.

  • Quantitative NMR (qNMR): qNMR is an excellent orthogonal technique for purity assessment.[10][11] It provides a direct measure of the concentration of the analyte relative to a certified internal standard and can also identify and quantify impurities that have NMR-active nuclei.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector (e.g., an evaporative light scattering detector) or a well-characterized UV response can be used to determine the purity of a pyrimidine derivative by separating it from any impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the pyrimidine derivative, providing further evidence of its identity.

Conclusion: A Multi-faceted Approach to Validation

The validation of pyrimidine derivatives requires a strategic and multi-faceted approach to elemental analysis. For the confirmation of the empirical formula, combustion analysis remains the method of choice due to its precision and simplicity. For the assessment of elemental impurities, ICP-MS is the indispensable tool, offering unparalleled sensitivity in line with global regulatory expectations.

By understanding the principles and limitations of each technique, implementing a robust method validation plan according to ICH Q2(R1), and employing orthogonal methods for a comprehensive purity assessment, researchers can ensure the scientific integrity of their work and accelerate the development of novel pyrimidine-based therapeutics.

References

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024). Lab Manager. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. Retrieved from [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). Scientific Reports. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3‑ d]Pyrimidine and Pyrido[3,2‑ e]Pyrimido[1,2‑ c]Pyrimidine Derivatives. (2026). ACS Omega. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • A Comparative Review of the Effects of Instrument Design on Analytical Performance. (2016). Exeter Analytical. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2022). Metals. Retrieved from [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • EA Troubleshooting. (n.d.). Elementar. Retrieved from [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). ACS Publications. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2022). MDPI. Retrieved from [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. (2014). Journal of Chromatographic Science. Retrieved from [Link]

  • A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. (1941). Journal of Biological Chemistry. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Spectroscopic Methods. (n.d.). Saylor Academy. Retrieved from [Link]

  • Hello, can I get an explanation of the below problem with the CHNS analysis? (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]

  • Development of sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. (2021). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024). Patsnap. Retrieved from [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (n.d.). Journal of the Pennsylvania Academy of Science. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Molecules. Retrieved from [Link]

  • Spectroscopic Methods. (n.d.). Fiveable. Retrieved from [Link]

  • Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know. (2024). Altabrisa Group. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of 5-Methoxy-4-methylpyrimidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For ionizable compounds like 5-methoxy-4-methylpyrimidine, forming salts is a common strategy to enhance physicochemical properties such as solubility, stability, and bioavailability. The three-dimensional arrangement of ions and molecules in the crystalline lattice, known as the crystal structure, governs these macroscopic properties. Therefore, the accurate determination of the crystal structure of this compound salts is a critical step in drug development.

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of this compound salts, with a primary focus on single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind experimental choices, compare SC-XRD with alternative techniques, and provide supporting data for a holistic understanding.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an indispensable technique in modern structural chemistry, offering unambiguous determination of molecular conformation, bond lengths, bond angles, and the packing of molecules in a crystal lattice.[1] The ability of SC-XRD to provide a precise three-dimensional atomic arrangement makes it the definitive method for crystal structure elucidation.[1][2]

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final structure.

Step 1: Crystal Growth - The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly pertinent to SC-XRD. A high-quality single crystal is the prerequisite for a successful structure determination.[3] For this compound salts, which are organic salts, a variety of crystallization techniques can be employed. The choice of solvent is critical; solvents like methanol, ethanol, acetonitrile, or mixtures thereof are often good starting points. For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective method.[4]

  • Slow Evaporation: A straightforward method where a saturated solution of the salt is allowed to evaporate slowly at a constant temperature. The slow rate of evaporation is crucial to allow for the orderly arrangement of molecules into a crystalline lattice.

  • Vapor Diffusion: This technique involves dissolving the sample in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the sample is poorly soluble. The slow diffusion of the anti-solvent vapor into the sample solution reduces the solubility of the sample, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.

Step 2: Crystal Selection and Mounting

Once crystals are obtained, a suitable candidate for diffraction must be selected under a microscope. An ideal crystal should be transparent, have well-defined faces, and be free of cracks or other visible defects.[3] The selected crystal is then mounted on a goniometer head for data collection.

Step 3: Data Collection

The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the intensities and positions of the diffracted X-ray beams—is recorded by a detector.[2]

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which, in combination with the measured intensities, allows for the calculation of an electron density map of the unit cell.[2] From this map, the positions of the atoms can be determined. The initial atomic model is then refined to achieve the best possible fit with the experimental data.[5]

Visualizing the Workflow: From Sample to Structure

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination start This compound Salt Powder crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation end_node Final Crystal Structure validation->end_node

Caption: A flowchart illustrating the key stages in determining a crystal structure using SC-XRD.

Comparative Analysis of Crystallographic Techniques

While SC-XRD is the gold standard, obtaining suitable single crystals can be challenging. In such cases, or for complementary information, other techniques are invaluable.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)NMR Crystallography
Sample Requirement Single crystal of sufficient size and quality (typically > 10 µm).[6]Polycrystalline powder (micrograms to milligrams).[7][8]Polycrystalline powder (milligrams).[9]
Information Obtained Absolute 3D atomic structure, bond lengths, angles, molecular packing.[1]Crystalline phase identification, polymorphism, crystallinity.[7][10]Local atomic environments, connectivity, internuclear distances, polymorphism.[9][11]
Strengths Unambiguous and precise structure determination.[6]Rapid analysis, suitable for mixtures, non-destructive.[8][12]Applicable to microcrystalline or disordered materials, sensitive to local structure and dynamics.[9][13]
Limitations Requires high-quality single crystals, which can be difficult to grow.[6]Provides a "fingerprint" but not a de novo structure solution for complex molecules.[14]Does not directly provide long-range crystallographic symmetry; structure solution often requires computational modeling.[13]
Application to this compound Salts Definitive identification of the salt form, counter-ion location, and intermolecular interactions.Rapid screening of different salt forms and polymorphs.[7]Elucidation of proton positions and hydrogen bonding networks, which can be challenging for SC-XRD.[15]
Powder X-ray Diffraction (PXRD): The Fingerprinting Tool

PXRD is a powerful technique for the characterization of crystalline solids.[10] Instead of a single crystal, a polycrystalline powder is used, and the resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase.[7] This makes PXRD ideal for:

  • Polymorph Screening: Identifying different crystalline forms of the same compound.

  • Salt Form Identification: Distinguishing between different salt forms of this compound.[7]

  • Quality Control: Ensuring batch-to-batch consistency of the crystalline form.

While PXRD is excellent for identification and screening, it generally does not provide a complete 3D structure for a novel compound without complementary information.[14]

NMR Crystallography: Bridging the Gap

NMR crystallography is an emerging field that combines solid-state NMR spectroscopy with computational methods to determine the structure of crystalline materials.[9][11] It is particularly useful when single crystals suitable for SC-XRD cannot be obtained.[9] Key advantages include:

  • Sensitivity to Local Structure: Solid-state NMR is highly sensitive to the local environment of each atom.

  • Probing Dynamics: NMR can provide information about molecular motion in the solid state.

  • Hydrogen Atom Localization: NMR is excellent at precisely locating hydrogen atoms, which can be difficult with SC-XRD.[13][15]

For this compound salts, NMR crystallography can be a powerful tool to complement PXRD data for a more complete structural understanding, especially in resolving ambiguities related to protonation sites and hydrogen bonding.[14]

Logical Framework for Technique Selection

decision_tree Figure 2: Decision Tree for Crystal Structure Analysis start Start with this compound Salt crystal_growth Attempt to Grow Single Crystals start->crystal_growth pxrd Perform PXRD Analysis crystal_growth->pxrd Unsuccessful scxrd Perform SC-XRD Analysis crystal_growth->scxrd Successful nmr_cryst Consider NMR Crystallography pxrd->nmr_cryst partial_structure Partial Structural Information (Phase ID, Polymorphism) pxrd->partial_structure structure_solved Complete Crystal Structure scxrd->structure_solved nmr_cryst->structure_solved With Computational Modeling

Sources

UV-Vis Absorption Characteristics of 5-Methoxy-4-methylpyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of 5-Methoxy-4-methylpyrimidine Content Type: Publish Comparison Guide

Executive Summary & Application Scope

This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption profile of This compound , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antivirals, antimetabolites). Understanding its spectral fingerprint is essential for:

  • Purity Assessment: Distinguishing the product from starting materials (e.g., 4-methylpyrimidine).

  • Reaction Monitoring: Tracking the introduction of the methoxy auxochrome.

  • Quantification: Establishing molar absorptivity (

    
    ) for concentration determination in solution.
    

This analysis compares the target compound against its structural analogs to isolate the specific electronic contributions of the methyl and methoxy substituents.

Theoretical Grounding: Electronic Transitions

To interpret the spectrum of this compound, one must understand the electronic effects of its substituents on the pyrimidine ring.

The Pyrimidine Chromophore

The parent pyrimidine ring exhibits two primary electronic transitions in the UV region:

  • 
     Transition (~240 nm):  High intensity. Corresponds to electron promotion within the aromatic ring system.
    
  • 
     Transition (~280 nm):  Lower intensity. Involves the non-bonding lone pair electrons on the nitrogen atoms.
    
Substituent Effects (Auxochromes)

The addition of functional groups alters these transitions through bathochromic (red) shifts and hyperchromic (intensity) effects .

  • 4-Methyl Group (+I Effect): The methyl group exerts a weak inductive effect. It slightly destabilizes the

    
     system, causing a minor red shift (~2-5 nm) relative to pyrimidine.
    
  • 5-Methoxy Group (+M Effect): The methoxy group is a strong auxochrome. The oxygen atom donates lone pair electrons into the pyrimidine ring via resonance. This significantly raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a substantial red shift (~15-25 nm) and increased intensity.

Predicted Spectral Profile

Based on the additivity of substituent effects (analogous to Woodward-Fieser rules), the This compound spectrum is dominated by the methoxy group's resonance contribution.

  • Predicted

    
    :  265 – 275 nm
    
  • Predicted

    
    :  > 5,000 
    
    
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its precursors and analogs. This comparison is vital for identifying the compound in a crude reaction mixture.

Table 1: Comparative UV-Vis Characteristics (Solvent: Methanol)

CompoundStructurePrimary

(nm)
Transition TypeElectronic Effect
Pyrimidine Parent Ring~240

Baseline chromophore.
4-Methylpyrimidine Methyl Analog~244

Weak inductive (+I). Slight red shift.
5-Methoxypyrimidine Methoxy Analog~260 - 265

Strong resonance (+M). Major red shift.
This compound Target ~268 - 272 Mixed Synergistic +I and +M effects.

Note: The "Target" values are theoretical estimates based on substituent additivity principles derived from similar heterocycles [1, 2].

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this strict protocol. This workflow includes "self-check" steps to validate system performance.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Avoid Acetone (absorbs < 330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass/Plastic absorb UV light and are unsuitable.

Step-by-Step Methodology

UV_Workflow Start Start: Sample Prep Weigh Weigh 1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Sol. 1 mM) Weigh->Dissolve Dilute Dilute to ~10-50 µM (Target Abs ~0.8) Dissolve->Dilute Blank Run Blank (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Calc Calc Molar Absorptivity (Beer-Lambert Law) Check->Calc Yes Adjust Adjust Conc. Check->Adjust No Adjust->Dilute

Figure 1: Validated workflow for acquiring UV-Vis spectra of pyrimidine derivatives.

Critical Control Points
  • Solvent Cutoff: Ensure the solvent does not absorb in the 240-280 nm range. Methanol is preferred over DMSO for this region.

  • pH Sensitivity: Pyrimidines are basic. Acidic conditions (low pH) can protonate the ring nitrogen, causing a significant hypsochromic (blue) shift by stabilizing the non-bonding electrons.

    • Validation: If the spectrum shifts significantly upon adding a drop of HCl, the species is protonated. For consistent characterization, buffer the solution to pH 7.4.

Mechanistic Diagram: Substituent Effects

The following diagram illustrates why the methoxy group has a more profound effect on the spectrum than the methyl group.

Electronic_Effects Base Pyrimidine Core (HOMO-LUMO Gap: Large) Methyl 4-Methyl Substitution (+I Effect: Inductive) Minor Energy Change Base->Methyl Hyperconjugation Methoxy 5-Methoxy Substitution (+M Effect: Resonance) Lone pair donation into Ring Base->Methoxy n-electron delocalization Target This compound (HOMO-LUMO Gap: Reduced) Result: Red Shift to ~270 nm Methyl->Target Combined Effect Methoxy->Target Dominant Effect

Figure 2: Impact of substituents on the electronic energy gap. The methoxy group's resonance effect is the primary driver for the red shift.

References

  • PubChem. 4-Methylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Mendes, M. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Stimson, M.M. (1949).[1] The Ultraviolet Absorption Spectra of Some Pyrimidines. Journal of the American Chemical Society.[1] Available at: [Link]

Sources

Safety Operating Guide

5-Methoxy-4-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxy-4-methylpyrimidine Proper Disposal Procedures CAS Number: 19175-07-6 Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, HSE Officers[1]

Executive Directive: The Precautionary Principle

As a Senior Application Scientist, I must emphasize that while specific GHS data for This compound (CAS 19175-07-6) is less ubiquitous than common solvents, its structural class (pyrimidine derivatives) dictates a strict safety profile.[1] You must treat this compound as a flammable liquid/low-melting solid and a severe irritant .[1]

Effective disposal is not just about the final burn; it is about the chain of custody from the bench to the incinerator.[1] The protocols below are designed to prevent cross-reactivity in waste streams and ensure compliance with EPA (RCRA) and local hazardous waste regulations.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and hazard potential.[1] Due to the limited specific data for this isomer, we apply read-across toxicology from 4-methylpyrimidine and similar analogs.[1]

Table 1: Physical Properties & Assumed Hazards
PropertyData / EstimateOperational Implication
Molecular Formula C₆H₈N₂ONitrogen-rich heterocycle (NOx generation upon burning).[1]
Molecular Weight 124.14 g/mol --
Physical State Liquid or Low-Melting SolidLikely liquid at room temp; treat spills as fluid spread.[1]
Boiling Point Est. 160–180°CLow volatility but vapors may accumulate.[1]
Flash Point Est. < 60°C (Combustible)Flammable. Do not dispose of in general trash.[1]
Primary Hazards Skin/Eye Irritant (Cat 2) Mandatory double-gloving (Nitrile).[1]
Reactivity Incompatible with OxidizersSegregation Critical. Do not mix with Nitric/Perchloric acid waste.[1]

Critical Note: Pyrimidine derivatives can form nitrogen oxides (NOx) during combustion.[1] Ensure your waste vendor utilizes an incinerator with appropriate flue gas scrubbing.[1]

Waste Segregation Strategy

Improper segregation is the #1 cause of lab accidents during disposal.[1] this compound must be isolated based on its chemical compatibility.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid (Pure or Solution) StateCheck->LiquidPath SolidPath Solid (Contaminated Wipes/Vials) StateCheck->SolidPath SolventCheck Is it mixed with Halogenated Solvents? LiquidPath->SolventCheck BinC Stream C: Solid Hazardous Waste (Double Bagged) SolidPath->BinC BinA Stream A: Non-Halogenated Organic Waste (Red Can) SolventCheck->BinA No (e.g., MeOH, Acetone) BinB Stream B: Halogenated Organic Waste (Yellow Can) SolventCheck->BinB Yes (e.g., DCM, Chloroform)

Caption: Logical flow for segregating this compound waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Applicability: Pure compound, HPLC waste, or reaction mother liquors.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys.[1] Avoid metal containers if the solution is acidic.[1]

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] Pyrimidines are reducing agents and can react violently.[1]

  • Transfer:

    • Perform all transfers in a fume hood.[1]

    • Use a funnel with a splash guard.[1]

    • Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Flammable" and "Irritant."[1]

Protocol B: Solid Waste (Contaminated Debris)

Applicability: Syringes, gloves, paper towels, and empty vials.[1]

  • Sharps: Needles contaminated with the compound must go into a rigid, puncture-proof Bio/Chem Sharps Container .[1]

  • Soft Waste:

    • Place contaminated wipes/gloves into a clear polyethylene bag (4 mil thickness).[1]

    • Seal the bag with tape.[1]

    • Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .[1]

  • Empty Containers:

    • Triple Rinse: If the vial is empty, triple rinse with a compatible solvent (e.g., Methanol).[1]

    • Disposal: Pour rinsate into the Liquid Waste stream (Protocol A).[1] Deface the label on the empty vial and dispose of it as glass waste (or hazardous glass if local rules require).

Emergency Spill Response

If a spill occurs during disposal preparation, immediate action is required to prevent exposure and facility contamination.[1]

Figure 2: Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Volume > 100mL? Respiratory irritation? Alert->Assess Major MAJOR SPILL Call EHS/Fire Dept Do not enter Assess->Major Yes Minor MINOR SPILL Don PPE (Nitrile x2, Goggles) Assess->Minor No Absorb 3. ABSORB Use Vermiculite or Universal Absorbent Pads Minor->Absorb Clean 4. CLEAN Clean surface with Soap & Water Absorb->Clean Dispose 5. DISPOSE Bag all materials as Solid Hazardous Waste Clean->Dispose

Caption: Immediate operational response logic for spills involving this compound.

Professional Waste Management & Manifesting

For the final removal from your facility, you must engage a licensed hazardous waste transporter.[1]

  • Disposal Method: High-temperature incineration (Rotary Kiln) is the preferred method to fully mineralize the pyrimidine ring.[1]

  • EPA Waste Codes (US Only):

    • If the waste is ignitable (Flash point < 60°C): D001 .[1]

    • If no specific listing exists, it is often classified under D001 (Ignitable) or P-listed/U-listed if it matches specific generic categories (though this specific CAS is not typically P/U listed, check state regulations).[1]

  • Manifest Description: "Waste Flammable Liquid, N.O.S. (Contains this compound)."[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Sources

Personal protective equipment for handling 5-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 5-Methoxy-4-methylpyrimidine requires a safety strategy that goes beyond basic compliance. As a nitrogen-containing heterocycle, this compound presents risks typical of pyrimidine derivatives: potential mucous membrane irritation, skin sensitization, and acute toxicity upon ingestion or absorption.

Crucial Warning: In drug development and R&D environments, specific toxicological data for intermediates like CAS 19485-61-1 is often incomplete. Therefore, you must adopt the "Universal Precaution for Novel Organics" protocol. This guide treats the substance as a potential sensitizer and irritant, prioritizing barrier integrity and respiratory isolation.

Risk Profile & Hazard Identification

The following classification is derived from structural analogs and standard safety data for methoxy-substituted pyrimidines. Always verify with your specific vendor's Safety Data Sheet (SDS) as synthesis impurities can alter the hazard profile.

Hazard Class GHS Code Risk Description Operational Implication
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.[1]Zero-tolerance for skin contact; double-gloving required.
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]Exposed skin (wrists/neck) must be covered.
Eye Irritation H319Causes serious eye irritation.[1][2][3][5]Chemical splash goggles preferred over safety glasses.
STOT - SE H335May cause respiratory irritation.[1][5]Mandatory: Handle only inside a certified fume hood.

PPE Selection Strategy: The "Barrier-in-Depth" Approach

We do not rely on a single layer of protection. The following PPE selection is based on permeation resistance data for organic amines and heterocycles.

A. Hand Protection (Dermal Barrier)
  • Primary Material: Nitrile Rubber (NBR).

  • Rationale: Latex is permeable to many organic bases and should be avoided. Nitrile offers superior chemical resistance to pyrimidines.

  • Protocol: Double-Gloving is Standard.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Dark color).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

    • Causality: Organic nitrogen compounds can permeate thin nitrile (<4 mil) in under 15 minutes. The air gap between two gloves reduces the diffusion rate significantly.

B. Respiratory Protection (Inhalation Barrier)
  • Primary Control: Engineering Controls (Fume Hood) are superior to wearable PPE.

  • Requirement: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood operating at 80-100 fpm face velocity.

  • Contingency (Spill/Outside Hood): If engineering controls fail, use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.

    • Note: N95 masks provide zero protection against chemical vapors.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not safety glasses? Pyrimidines are often low-melting solids or oils. Safety glasses do not seal against vapors or aerosols generated during weighing or transfer.

Operational Workflow & Logic

The following diagram illustrates the decision-making process and workflow for handling this compound safely.

G Start Start: Handling this compound RiskAssess Step 1: Risk Assessment (Check SDS & Ventilation) Start->RiskAssess PPE_Check Step 2: PPE Verification (Double Nitrile + Goggles + Lab Coat) RiskAssess->PPE_Check Hood_Status Is Fume Hood Functional (80-100 fpm)? PPE_Check->Hood_Status Stop_Work STOP WORK Contact Facilities Hood_Status->Stop_Work No/Low Flow Weighing Step 3: Weighing/Transfer (Use Anti-Static Gun if Solid) Hood_Status->Weighing Yes Solubilization Step 4: Solubilization (Add solvent SLOWLY to avoid aerosol) Weighing->Solubilization Reaction Step 5: Reaction Setup (Closed System) Solubilization->Reaction Decon Step 6: Decontamination (Wipe surfaces with 10% Bleach -> Water) Reaction->Decon Disposal Step 7: Disposal (Non-Halogenated Organic Waste) Decon->Disposal

Figure 1: Operational safety workflow ensuring engineering controls are verified before chemical handling begins.

Detailed Operational Protocol

Phase 1: Preparation & Weighing
  • Static Control: If the substance is a solid, pyrimidines can be electrostatically charged. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering (which creates inhalation risks).

  • Taring: Tare the vial outside the container. Do not reach deep into the stock container. Use a long-handled spatula.

  • Secondary Containment: Perform all transfers over a disposable spill tray. If a spill occurs, it is contained within the tray, preventing hood contamination.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent to the solid this compound slowly. Rapid addition can displace air containing chemical dust (the "piston effect").

  • Temperature Control: Pyrimidines are generally stable, but always monitor exotherms when reacting with strong acids or oxidizing agents.

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe the work area with a soap/water solution followed by a water rinse. While bleach is effective for biologicals, simple surfactants are usually sufficient for removing this organic intermediate.

  • Waste Stream:

    • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

Emergency Response

Scenario Immediate Action Secondary Action
Skin Contact Wash with soap and lukewarm water for 15 mins.[1]Do not use organic solvents (ethanol/DMSO) to clean skin; this increases absorption.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Seek medical attention immediately.
Inhalation Move to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen.[1]

References

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives Safety Profile. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-methylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.